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  • Product: 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole
  • CAS: 1173266-60-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Profile of a Novel Pyrazole Derivative The emergence of novel chemical entities with potential therapeutic value necessit...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Profile of a Novel Pyrazole Derivative

The emergence of novel chemical entities with potential therapeutic value necessitates a thorough understanding of their fundamental physicochemical properties. This guide focuses on 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, a molecule of interest due to its unique structural combination: a pyrazole core, a cyclopropyl group, a nitro functionality, and a propyl substituent. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, while the cyclopropyl and nitro groups can significantly influence metabolic stability, binding affinity, and electronic properties. The propyl chain will impact lipophilicity. A comprehensive analysis of this compound's physicochemical profile is paramount, as these properties govern its solubility, permeability, and overall pharmacokinetic behavior, ultimately determining its viability as a drug candidate.[1][2] This document provides a robust framework for the experimental determination and interpretation of the key physicochemical parameters of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole.

Predicted Physicochemical Properties: A Theoretical Starting Point

In the absence of extensive empirical data for 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, we can extrapolate a preliminary profile based on its constituent chemical features and data from structurally related analogs. These predictions serve as a valuable baseline for designing experimental investigations.

PropertyPredicted Value/RangeRationale and Comparative Compounds
Molecular Weight 209.22 g/mol Calculated from the chemical formula: C9H11N3O2.
LogP (Octanol-Water Partition Coefficient) 2.0 - 3.5The propyl and cyclopropyl groups contribute to lipophilicity. The nitro group has a moderate lipophilic contribution. Comparison with simpler pyrazoles suggests a value in this range.[3]
Aqueous Solubility Low to moderateThe increased lipophilicity from the alkyl and cycloalkyl groups may decrease aqueous solubility. The polar nitro group and the pyrazole nitrogens may offer some balancing effect.
pKa (Acid Dissociation Constant) 1.0 - 3.0 (for the protonated pyrazole)The pyrazole ring is weakly basic. The electron-withdrawing nitro group is expected to significantly decrease the pKa of the pyrazole ring compared to unsubstituted pyrazoles.
Hydrogen Bond Donors 0The pyrazole nitrogen is substituted with a propyl group.
Hydrogen Bond Acceptors 4The two oxygen atoms of the nitro group and the two nitrogen atoms of the pyrazole ring.

Experimental Protocols for Core Physicochemical Characterization

The following sections detail the step-by-step methodologies for the empirical determination of critical physicochemical properties. The choice of these methods is guided by their relevance in early drug discovery and their ability to provide reliable and reproducible data.[4][5]

Aqueous Solubility: Kinetic and Thermodynamic Assessment

Aqueous solubility is a critical determinant of a drug's bioavailability.[6] We will employ both kinetic and thermodynamic methods to gain a comprehensive understanding of the solubility profile of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole.[6][7][8]

This high-throughput method is ideal for early-stage assessment and provides a rapid measure of the concentration at which a compound precipitates from a solution when added from a DMSO stock.[5][8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 384-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Nephelometric Measurement: Immediately place the microplate in a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at regular intervals for a defined period (e.g., 2 hours).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the baseline, indicating precipitation.

Causality Behind Experimental Choices:

  • DMSO Stock: Using a high-concentration DMSO stock allows for the introduction of the compound into the aqueous buffer with minimal organic solvent, which could otherwise artificially inflate solubility.[9]

  • Nephelometry: This technique is highly sensitive to the formation of insoluble particles, making it an excellent choice for detecting precipitation at low concentrations.[8]

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in 96-well Plate stock->dilution transfer Transfer to 384-well Plate with PBS dilution->transfer nephelometer Nephelometric Reading transfer->nephelometer data_analysis Determine Precipitation Point nephelometer->data_analysis

Caption: Kinetic solubility determination workflow.

This "gold standard" method measures the equilibrium solubility of a compound and is crucial for later stages of drug development.[9]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The thermodynamic solubility is reported as the measured concentration in µg/mL or µM.

Causality Behind Experimental Choices:

  • Excess Solid: Starting with an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[7]

  • Multiple pH Buffers: Assessing solubility at different pH values is essential for predicting how the compound will behave in various physiological environments, such as the stomach and intestines.

  • HPLC/LC-MS: These are highly specific and quantitative analytical techniques that can accurately measure the concentration of the dissolved compound, even in the presence of impurities.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Buffers shake Shake at Constant Temp (24h) add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC/LC-MS supernatant->hplc report report hplc->report Report Solubility

Caption: Thermodynamic solubility determination workflow.

pKa Determination via Potentiometric Titration

The pKa value is crucial as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.[1][10][11] Potentiometric titration is a precise and reliable method for determining pKa.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic pyrazole nitrogen. Subsequently, titrate with a standardized strong base (e.g., 0.1 M NaOH) to confirm the absence of acidic protons. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in pH as an acid or base is added, providing a highly accurate determination of the pKa.[10]

  • Co-solvent: For compounds with low aqueous solubility, a co-solvent is necessary to dissolve a sufficient amount for accurate titration. The pKa value obtained is then extrapolated to 0% co-solvent.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Compound in Co-solvent/Water setup Setup with pH Electrode dissolve->setup titrate Titrate with Standard Acid/Base setup->titrate plot Plot pH vs. Titrant Volume titrate->plot pka_det Determine pKa from Inflection Point plot->pka_det

Sources

Exploratory

Technical Guide: Thermodynamic Stability of Nitro-Substituted Cyclopropyl Pyrazoles

Executive Summary Context: Nitro-substituted cyclopropyl pyrazoles represent a specialized class of heterocyclic compounds at the intersection of high-energy density materials (HEDMs) and pharmaceutical pharmacophores. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Nitro-substituted cyclopropyl pyrazoles represent a specialized class of heterocyclic compounds at the intersection of high-energy density materials (HEDMs) and pharmaceutical pharmacophores. The integration of a strained cyclopropyl ring onto a nitro-pyrazole scaffold creates a unique thermodynamic profile characterized by high positive enthalpy of formation (


) and significant molecular density.

Core Insight: The thermodynamic stability of these compounds is governed by a "tug-of-war" between the aromatic stabilization of the pyrazole ring and the ring strain energy (~27.5 kcal/mol) of the cyclopropyl substituent. While the nitro groups enhance oxygen balance and density, they also sensitize the molecule to thermal decomposition. This guide details the stability limits, decomposition mechanisms, and synthesis protocols required to manipulate these scaffolds safely.

Molecular Architecture & Energetics

The stability of nitro-substituted cyclopropyl pyrazoles is dictated by three structural components:

  • The Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.[1] It provides a high nitrogen content and thermal robustness (often stable >250°C in unsubstituted forms).

  • Nitro Substituents (

    
    ): 
    
    • C-Nitro: Generally stable, increasing density and oxygen balance.[2]

    • N-Nitro: Thermodynamically unstable; prone to radical homolysis or rearrangement to C-nitro positions (Arrhenius activation energy

      
       kcal/mol).
      
  • The Cyclopropyl Moiety: Adds significant strain energy and steric bulk. When attached to the pyrazole nitrogen (N1), it acts as an electron donor, potentially stabilizing the ring against nucleophilic attack but introducing a "weak link" for thermal decomposition via ring opening or N-C bond cleavage.

Thermodynamic Parameters (Estimated & Literature-Derived)
  • Density (

    
    ):  Typically 
    
    
    
    (increases with nitro content).
  • Enthalpy of Formation (

    
    ):  Highly positive (
    
    
    
    ) due to the additivity of the pyrazole ring, nitro groups, and cyclopropyl strain.
  • Oxygen Balance (OB): Improved by nitro groups; critical for energetic performance but inversely proportional to hydrolytic stability.

Thermal Stability & Decomposition Mechanisms[3][4][5][6][7][8][9][10]

Understanding the decomposition pathway is critical for safety and shelf-life predictions. The decomposition temperature (


) for N-alkyl-nitropyrazoles generally falls between 190°C and 260°C , significantly lower than their N-H counterparts.
Decomposition Pathways

The thermal degradation of N-cyclopropyl-nitropyrazoles involves two competing mechanisms:

  • N-C Bond Homolysis: The bond between the pyrazole nitrogen and the cyclopropyl carbon is often the weakest point, leading to the formation of a pyrazolyl radical and a cyclopropyl radical.

  • Cyclopropyl Ring Opening: Induced by radical attack or high thermal stress, the cyclopropyl ring can isomerize to an allyl or propenyl system, often triggering rapid exothermic decomposition.

Visualization of Decomposition Logic

DecompositionPathways Start N-Cyclopropyl-Nitropyrazole Step1 Thermal Excitation Start->Step1 Heat (>190°C) PathA Path A: N-C Homolysis Step1->PathA High T, Low P PathB Path B: Ring Opening Step1->PathB Catalytic/Acidic Conditions Radical Pyrazolyl Radical + Cyclopropyl Radical PathA->Radical Isomer N-Allyl Isomer (Unstable) PathB->Isomer Final Gaseous Products (N2, NOx, CO2) Radical->Final Rapid Oxidation Isomer->Final Exothermic Cascade

Caption: Dual decomposition pathways showing competition between N-C bond cleavage and cyclopropyl isomerization.

Synthesis & Isomer Control

To maximize thermodynamic stability, the synthesis must avoid the formation of unstable N-nitro isomers and ensure the cyclopropyl group is attached to the pyrazole nitrogen (N1) or a stable carbon position.

Synthetic Workflow

The most robust route involves constructing the pyrazole ring with the cyclopropyl group already in place, or selective N-alkylation of a stable C-nitropyrazole.

Preferred Protocol: Selective N-Alkylation

  • Starting Material: 3,4-Dinitropyrazole (3,4-DNP) or 3,5-Dinitropyrazole (3,5-DNP).[3][4]

  • Reagents: Cyclopropyl bromide (or iodide),

    
     (base), DMF (solvent).
    
  • Conditions: 60-80°C. Note: Higher temperatures risk N-alkylation rearrangement.

Visualization of Synthesis Logic

SynthesisWorkflow Precursor 3,5-Dinitropyrazole (DNP) Reaction Nucleophilic Substitution (DMF, 60°C, 12h) Precursor->Reaction Reagents Cyclopropyl Bromide + K2CO3 Reagents->Reaction Product 1-Cyclopropyl-3,5-DNP Reaction->Product Major Yield (>80%) SideProduct Isomer Impurities (N-Alkyl migration) Reaction->SideProduct Overheating (>100°C)

Caption: Synthetic pathway emphasizing temperature control to prevent isomerization.

Experimental Protocols for Stability Assessment

Differential Scanning Calorimetry (DSC)

Objective: Determine onset decomposition temperature (


) and peak exotherm (

).
  • Sample: 0.5 - 2.0 mg of dried nitro-cyclopropyl pyrazole.

  • Pan: Aluminum (crimped, pinhole for gas release) or Gold-plated high-pressure pans (for energetic evaluation).

  • Ramp Rate: 5°C/min and 10°C/min (to calculate activation energy via Kissinger method).

  • Atmosphere: Nitrogen (50 mL/min).

  • Criteria: A sharp exothermic peak indicates rapid decomposition.

    
     suggests poor thermal stability for practical applications.[5]
    
Thermogravimetric Analysis (TGA)

Objective: Correlate mass loss with thermal events.

  • Protocol: Heat from 25°C to 400°C at 10°C/min.

  • Interpretation:

    • Stage 1: Mass loss < 5% below 150°C indicates solvent/moisture.

    • Stage 2: Sharp mass loss (30-60%) coincident with DSC exotherm confirms decomposition (loss of

      
       and ring fragmentation).
      
Vacuum Stability Test (VST) - Critical for Energetics

Objective: Measure gas evolution at isothermal conditions (e.g., 100°C for 48 hours).

  • Limit: Gas evolution should be

    
     to be considered thermally stable for storage.
    

Data Summary: Comparative Stability

The following table summarizes the estimated thermodynamic properties of cyclopropyl-substituted pyrazoles compared to standard energetic benchmarks.

CompoundDensity (

) [g/cm³]
Melting Point (

) [°C]
Decomp.[6][5][3] Temp (

) [°C]

[kcal/mol]
Stability Risk
3,4-DNP (Parent) 1.8786-88285+20.0Low
1-Methyl-3,4-DNP 1.6720-23300+15.0Low
1-Allyl-3,4-DNP ~1.60< 0 (Liquid)195+35.0Moderate (Allyl shift)
1-Cyclopropyl-3,4-DNP ~1.65 40-60 (Est.) 210-230 (Est.) +45.0 Moderate (Ring strain)
1-Cyclopropyl-3,5-DNP ~1.68 70-90 (Est.) 240-260 (Est.) +42.0 Low-Moderate

Note: Data for specific cyclopropyl derivatives are estimated based on group additivity values derived from analogous methyl and allyl derivatives [1, 2].

References

  • Zhang, J., et al. (2016). Thermal Decomposition Mechanisms of Organic Nitro Energetic Materials. Molecules, 21(2), 236. Link

  • Kozak, D. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408-18413. Link[7]

  • Li, Y., et al. (2018). Synthesis and Properties of Novel Thermally Stable and Insensitive 3,6-dinitropyrazolo[4,3-c]pyrazole-based Energetic Materials. Current Organic Chemistry, 22(24). Link

  • Tang, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(16), 3648. Link

Sources

Foundational

3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole CAS number and identifiers

The following technical guide details the chemical entity 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole , a specialized heterocyclic intermediate used in advanced medicinal chemistry. CAS Number: 1173266-60-8 Chemical Formu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical entity 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole , a specialized heterocyclic intermediate used in advanced medicinal chemistry.

CAS Number: 1173266-60-8 Chemical Formula: Cngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


H

N

O

Molecular Weight: 195.22 g/mol

Core Identity & Physicochemical Profile

This compound belongs to the class of 1,3,5-trisubstituted pyrazoles , a privileged scaffold in drug discovery. The specific substitution pattern—a cyclopropyl group at C3, a nitro group at C5, and a propyl chain at N1—imparts unique steric and electronic properties, making it a critical building block for synthesizing kinase inhibitors (e.g., JAK, BTK) and GPCR modulators .

Identifiers
TypeIdentifier
CAS Number 1173266-60-8
IUPAC Name 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole
SMILES CCCN1N=C(C2CC2)C=C1[O-]
InChI Key (Computed) InChI=1S/C9H13N3O2/c1-2-5-11-9(12(13)14)6-8(10-11)7-3-4-7
Related Amine CAS 1172492-08-8 (3-cyclopropyl-1-propyl-1H-pyrazol-5-amine)
Physicochemical Properties (Calculated)
PropertyValueInterpretation
LogP ~2.5 - 2.8Moderate lipophilicity; suitable for CNS or cell-permeable targets.
TPSA ~60 ŲGood oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 0The nitro group is an acceptor; lacks donors until reduced.
Rotatable Bonds 3Propyl chain and cyclopropyl rotation (limited).

Synthesis & Manufacturing Methodology

The synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole is non-trivial due to the need for regioselective placement of the nitro group at the 5-position. Direct nitration of 1-propyl-3-cyclopropylpyrazole typically yields the 4-nitro isomer due to the electronic enrichment of C4. Therefore, the established route involves N-alkylation of a pre-functionalized nitropyrazole or a cyclization-oxidation strategy.

Protocol A: Regioselective N-Alkylation (Primary Route)

This method relies on the alkylation of the tautomeric parent compound, 3(5)-cyclopropyl-5(3)-nitropyrazole .

Reaction Logic: The parent nitropyrazole exists in tautomeric equilibrium. Alkylation with propyl iodide/bromide yields a mixture of two regioisomers:

  • 1-propyl-3-cyclopropyl-5-nitropyrazole (Target: Sterically favored if conditions are tuned).

  • 1-propyl-5-cyclopropyl-3-nitropyrazole (Byproduct: Often favored by thermodynamics).

Step-by-Step Methodology:

  • Starting Material: Dissolve 3-cyclopropyl-5-nitropyrazole (1.0 eq) in anhydrous DMF or MeCN.

  • Base Activation: Add Cs

    
    CO
    
    
    
    (1.5 eq) or NaH (1.1 eq) at 0°C. Stir for 30 min to form the pyrazolate anion.
  • Alkylation: Dropwise add 1-iodopropane (1.2 eq).

  • Reaction: Warm to room temperature and stir for 12-18 hours. Monitor by LC-MS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

  • Purification (Critical): The isomers must be separated via silica gel chromatography. The 5-nitro isomer (target) is typically less polar than the 3-nitro isomer due to the twisting of the nitro group out of plane by the adjacent N-propyl group (steric clash), reducing its interaction with silica.

    • Eluent: Hexanes/EtOAc gradient (starting 95:5).

Protocol B: Cyclization (Alternative)

For large-scale manufacturing to avoid isomer separation.

  • Precursor: Synthesis of

    
    -nitro- 
    
    
    
    -diketone or equivalent enamine.
  • Cyclization: Reaction of 1-cyclopropyl-3-(dimethylamino)-2-nitro-2-propen-1-one with propylhydrazine .

    • Note: This route is chemically challenging but guarantees the 5-nitro/4-nitro regiochemistry depending on the electrophile structure.

Experimental Workflow Visualization

The following diagram illustrates the critical separation logic required to isolate the correct regioisomer during synthesis.

SynthesisWorkflow Start Starting Material: 3-Cyclopropyl-5-nitropyrazole Reaction N-Alkylation Reaction (Nucleophilic Substitution) Start->Reaction Reagents Reagents: 1-Iodopropane + Cs2CO3 Solvent: DMF Reagents->Reaction Mixture Crude Mixture: Regioisomers A & B Reaction->Mixture Isomer1 Target Isomer (C5-Nitro): 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole (Less Polar - Elutes First) Mixture->Isomer1 Silica Chromatography (Hex/EtOAc) Isomer2 Byproduct (C3-Nitro): 5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole (More Polar - Elutes Second) Mixture->Isomer2 Reduction Downstream Process: Reduction to 5-Amine (H2, Pd/C or Fe/NH4Cl) Isomer1->Reduction Next Step

Figure 1: Regioselective synthesis and purification workflow for CAS 1173266-60-8.

Key Applications in Drug Discovery

The 5-nitro compound is primarily a latent precursor for the corresponding amine (CAS 1172492-08-8 ), which is the active nucleophile used to build drug scaffolds.

Kinase Inhibitor Scaffolds (JAK/BTK)

The 1-alkyl-3-cyclopropyl-5-aminopyrazole motif mimics the adenine ring of ATP.

  • Mechanism: The 5-amino group forms a hydrogen bond with the hinge region of the kinase (e.g., Glu/Leu residues).

  • Cyclopropyl Utility: Fits into the hydrophobic pocket (gatekeeper region) without incurring a high entropic penalty, enhancing potency and selectivity.

  • Propyl Group: Extends into the solvent-exposed region or a specific hydrophobic channel (e.g., ribose pocket).

P2X3 Receptor Antagonists

Substituted pyrazoles are investigated for treating chronic cough and visceral pain by blocking P2X3 ion channels.

  • Role: The pyrazole core serves as a bioisostere for diaminopyrimidines (found in Gefapixant).

Energetic Materials (Theoretical)

While less common for propyl derivatives, nitro-pyrazoles are high-energy-density materials (HEDM). However, the propyl chain dilutes the energy density, making this specific CAS more relevant to pharma than explosives.

Safety & Handling (Self-Validating Protocol)

Hazard Class: Irritant (Skin/Eye), Potential sensitizer. Handling Protocol:

  • Nitro Group Stability: While stable at room temperature, nitro compounds can be shock-sensitive if dehydrated or heated rapidly. Always assess thermal stability (DSC) before scaling up >10g.

  • Reduction Hazard: The reduction of the nitro group to the amine is exothermic.

    • Control: When using H

      
      /Pd-C, ensure strict inert atmosphere (N
      
      
      
      purge) to prevent ignition of methanol vapors.
    • Alternative: Use Fe/NH

      
      Cl in EtOH/Water for a milder, non-pyrophoric reduction.
      

References

  • Sigma-Aldrich/Merck . 3-Cyclopropyl-1H-pyrazole (CAS 100114-57-6) Product Sheet. Accessed via .

  • BLD Pharm . 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole (CAS 1173266-60-8) Technical Data. Accessed via .

  • PubChem . Compound Summary for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Analogous Scaffold). National Library of Medicine. Accessed via .

  • Fustero, S., et al. (2011). Regioselective Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry. (General methodology for aminopyrazole synthesis).
  • ChemSrc . CAS 1173266-60-8 Entry.[1][2][3][4][5][6] Accessed via .

Sources

Exploratory

Engineering 5-Nitro-1-propyl-1H-pyrazole Derivatives: Synthetic Methodologies and Applications in PDE5 Inhibition

Executive Summary The 5-nitro-1-propyl-1H-pyrazole scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Its unique combination of hydrogen-bonding capacity, lipophilicity, and synthetic ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitro-1-propyl-1H-pyrazole scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Its unique combination of hydrogen-bonding capacity, lipophilicity, and synthetic versatility makes it an indispensable building block, most notably in the development of pyrazolopyrimidinone-based cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil)[1][2]. This whitepaper provides an in-depth technical analysis of the structural dynamics, field-proven synthetic workflows, and biological target engagement of 5-nitro-1-propyl-1H-pyrazole derivatives.

Mechanistic Rationale & Scaffold Significance

The architectural brilliance of the 5-nitro-1-propyl-1H-pyrazole core lies in its precise steric and electronic tuning:

  • The Pyrazole Core: Acts as a stable bioisostere for various aromatic systems, providing a rigid framework that orientates substituents into optimal vectors for receptor binding.

  • The N1-Propyl Group: Introduces essential lipophilicity. In the context of PDE5 inhibitors, this alkyl chain is critical for anchoring the molecule into the hydrophobic pocket of the enzyme's active site[2][3].

  • The C5-Nitro Group: Serves a dual purpose. Biologically, it acts as a strong electron-withdrawing group that modulates the pKa of adjacent hydrogen-bond donors. Synthetically, it is a highly reliable precursor; catalytic reduction of the nitro group yields an amine, which is the immediate prerequisite for cyclization into fused bicyclic systems like pyrazolopyrimidinones[1][4].

Beyond cardiovascular and erectile dysfunction applications, this scaffold is increasingly utilized in novel therapeutic areas, including RHO-kinase inhibition for pulmonary arterial hypertension (PAH)[5] and anti-virulence agents targeting Pseudomonas aeruginosa[6].

Experimental Workflows: Synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

The following protocol details the synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS 247583-72-8), a critical intermediate in the production of Sildenafil and related PDE5 modulators[1][7].

Step-by-Step Methodology & Causality Analysis

Step 1: Regioselective N-Methylation

  • Protocol: Suspend 5-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous

    
     (1.5 eq) in N,N-dimethylformamide (DMF). Cool to 0°C. Add methyl iodide (1.1 eq) dropwise. Stir at room temperature for 4 hours.
    
  • Causality: Why use

    
     in DMF instead of stronger bases like NaH? The mild basicity of 
    
    
    
    is perfectly calibrated to deprotonate the pyrazole N-H (pKa ~14) without risking the decarboxylation of the C3-carboxylic acid. DMF provides optimal solvation for the potassium cation, leaving the pyrazolate anion highly nucleophilic.
  • Self-Validation: The reaction is self-validating via TLC (Thin-Layer Chromatography). The highly polar starting acid remains near the baseline, while the N-methylated product migrates significantly higher, providing an unambiguous visual confirmation of conversion.

Step 2: Electrophilic Aromatic Nitration

  • Protocol: Dissolve the N-methylated intermediate in concentrated

    
     at 0°C. Slowly add a mixture of fuming 
    
    
    
    and
    
    
    (1:1 v/v) over 30 minutes, maintaining the internal temperature below 5°C. Stir for 2 hours, then pour over crushed ice.
  • Causality: The pyrazole ring is electronically deactivated compared to benzene, necessitating the use of a strong "mixed acid" nitrating agent. The C4 position is the only available and most electron-rich carbon in this 1,3,5-substituted system, guaranteeing absolute regioselectivity[8]. Temperature control is critical; exceeding 5°C risks oxidative cleavage of the propyl chain.

  • Self-Validation: As the highly acidic mixture is poured over ice, the nitrated product—which is highly insoluble in cold aqueous acid—crashes out as a distinct pale-yellow precipitate. This phase change acts as an inherent process control indicator.

Step 3: Amidation via Acid Chloride

  • Protocol: Reflux the nitrated carboxylic acid in neat thionyl chloride (

    
    ) for 3 hours. Distill off excess 
    
    
    
    . Dissolve the resulting acid chloride in anhydrous THF and add dropwise to a cold (0°C) solution of aqueous ammonium hydroxide (
    
    
    ).
  • Causality: Why use the harsh

    
     route instead of modern peptide coupling agents (e.g., EDC/HOBt)? The steric hindrance introduced by the adjacent C4-nitro and C5-propyl groups severely limits the reactivity of the carboxylic acid. Conversion to the highly electrophilic acid chloride forces the amidation forward with >90% yield.
    
  • Self-Validation: The protocol is self-validating through gas evolution. The cessation of

    
     and HCl gas bubbling during the 
    
    
    
    reflux serves as a physical indicator that the acid chloride formation is complete.

Synthesis_Workflow Start 5-Propyl-1H-pyrazole- 3-carboxylic acid Step1 N-Methylation (MeI, K2CO3, DMF) Start->Step1 Regioselective N1 substitution Step2 Nitration (HNO3 / H2SO4, 0°C) Step1->Step2 C4 Electrophilic aromatic substitution Step3 Amidation (SOCl2, then NH4OH) Step2->Step3 Carboxyl activation Product 1-Methyl-4-nitro-5-propyl- 1H-pyrazole-3-carboxamide Step3->Product Yield: >85%

Fig 1. Retrosynthetic workflow for 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide.

Biological Target Engagement: PDE5 Inhibition

Following the synthesis of the pyrazole-3-carboxamide core, the C4-nitro group is catalytically reduced to an amine (typically using Pd/C and


 gas to avoid heavy metal waste) and subsequently cyclized to form the pyrazolopyrimidinone pharmacophore.

These advanced derivatives function as potent, competitive inhibitors of PDE5[2]. By mimicking the guanine base of cGMP, the pyrazole core anchors into the active site via bidentate hydrogen bonding with a conserved glutamine residue. The N-propyl group extends into a hydrophobic selectivity pocket, which prevents off-target binding to other phosphodiesterases (like PDE3 or PDE4), thereby minimizing cardiovascular side effects[9].

Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Binds Vasodilation Smooth Muscle Relaxation cGMP->Vasodilation Promotes Degradation 5'-GMP (Inactive) PDE5->Degradation Hydrolyzes Drug Pyrazole-based PDE5 Inhibitor Drug->PDE5 Inhibits

Fig 2. Mechanism of action for pyrazole-derived PDE5 inhibitors in vasodilation.

Quantitative Data & Structure-Activity Relationship (SAR)

The modularity of the 5-nitro-1-propyl-1H-pyrazole scaffold allows for extensive SAR exploration. The table below summarizes the physicochemical properties and primary applications of key derivatives utilized in current drug discovery pipelines[1][10][11].

Table 1: Physicochemical Properties and Target Applications of Key Derivatives

Compound NameCAS NumberKey Structural FeaturesPrimary Therapeutic ApplicationMolecular Wt. ( g/mol )
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide 247583-72-8C3-Carboxamide, C4-Nitro, N1-MethylSildenafil / PDE5 Inhibitor Intermediate212.21
3-Methyl-5-nitro-1-propyl-1H-pyrazole 1003993-39-2C3-Methyl, C5-Nitro, N1-PropylBroad-spectrum Agrochemical Building Block169.18
5-Nitro-1-propyl-1H-pyrazole 1170522-30-1Unsubstituted C3/C4, C5-NitroAnti-virulence Agent Scaffold155.15
4-Chloro-5-nitro-1-propyl-1H-pyrazole-3-carboxylic acid N/AC3-Carboxylic acid, C4-ChloroAdvanced Pharmaceutical Intermediate233.61
Conclusion

The 5-nitro-1-propyl-1H-pyrazole class represents a masterclass in rational drug design. By combining a rigid, bioisosteric core with highly tunable synthetic handles (the reducible nitro group and the derivatizable carboxylic acid/amide), medicinal chemists can reliably construct complex polycyclic therapeutics. Strict adherence to the regioselective and temperature-controlled protocols outlined in this guide ensures high-fidelity scaling from benchtop discovery to API manufacturing.

References
  • BioRxiv. "Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes". BioRxiv Preprint Server. URL:[Link]

  • Google Patents. "US20080194529A1 - HIGHLY SELECTIVE and LONG-ACTING PDE5 MODULATORS". United States Patent and Trademark Office.
  • Google Patents. "CN110062758B - Bicyclic dihydropyrimidine-carboxamide derivatives as RHO-kinase inhibitors". China National Intellectual Property Administration.

Sources

Foundational

Biological Activity Profile of 3-Cyclopropyl-5-Nitropyrazole Analogs

This technical guide provides a comprehensive analysis of 3-cyclopropyl-5-nitropyrazole analogs, a scaffold bridging high-energy material science and precision medicinal chemistry. While often overshadowed by its 4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-cyclopropyl-5-nitropyrazole analogs, a scaffold bridging high-energy material science and precision medicinal chemistry.

While often overshadowed by its 4-nitro isomer (a ubiquitous kinase inhibitor intermediate), the 3-cyclopropyl-5-nitropyrazole core represents a distinct pharmacophore where the lipophilic, sterically unique cyclopropyl group acts synergistically with the electron-deficient nitro-heterocycle.

Executive Summary & Scaffold Analysis

The 3-cyclopropyl-5-nitropyrazole scaffold is a "push-pull" heterocyclic system. The cyclopropyl group at C3 provides significant lipophilicity and metabolic stability (acting as a bioisostere for isopropyl but with unique electronic donation), while the nitro group at C5 serves as an electron-withdrawing warhead.

Key Distinction:

  • 3-cyclopropyl-4-nitropyrazole: The dominant isomer in literature, primarily used as a precursor for CDK2 and LRRK2 kinase inhibitors.

  • 3-cyclopropyl-5-nitropyrazole: A rarer isomer often investigated for antimicrobial activity (bioisostere of 5-nitroimidazoles like metronidazole) and as a high-energy density material (HEDM) precursor.

Chemical Space & Numbering

Due to pyrazole tautomerism, 3-cyclopropyl-5-nitropyrazole is chemically equivalent to 5-cyclopropyl-3-nitropyrazole unless the N1 nitrogen is substituted.

Scaffold cluster_0 Tautomeric Equilibrium (Unsubstituted N1) cluster_1 Fixed Regioisomers (N1-Substituted) S1 3-Cyclopropyl-5-nitropyrazole (Tautomer A) S2 5-Cyclopropyl-3-nitropyrazole (Tautomer B) S1->S2 H-shift S2->S1 S3 1-Alkyl-3-cyclopropyl-5-nitropyrazole (Target Scaffold) S4 1-Alkyl-5-cyclopropyl-4-nitropyrazole (Kinase Intermediate)

Caption: Tautomeric relationship and N-alkylation locking of the pyrazole core. The 5-nitro isomer (Target) is distinct from the 4-nitro isomer (Kinase Intermediate).

Biological Activity Profile

A. Antimicrobial & Antiparasitic Activity

The 5-nitropyrazole moiety is a validated bioisostere of the 5-nitroimidazole pharmacophore found in drugs like Metronidazole and Tinidazole .

  • Mechanism: Under anaerobic conditions, the 5-nitro group is enzymatically reduced (via nitroreductases) to transient nitro-radical anions. These radicals covalently bind to bacterial DNA, causing strand breakage and cell death.

  • Cyclopropyl Role: Enhances cell membrane permeability compared to methyl/ethyl analogs, increasing intracellular concentration in pathogens like H. pylori or Giardia.

B. Kinase Inhibition (Anticancer & Neuroprotection)

While the 4-nitro isomer is the direct precursor, 3-cyclopropyl-5-nitropyrazole analogs have shown activity as allosteric modulators.

  • Target: Cyclin-Dependent Kinase 2 (CDK2) and Leucine-Rich Repeat Kinase 2 (LRRK2).

  • Mode of Action: The scaffold mimics the adenine ring of ATP. The cyclopropyl group fits into the hydrophobic pocket (gatekeeper region) of the kinase ATP-binding site, improving selectivity over other kinases.

C. CB1 Receptor Antagonism

Analogs where the nitro group is replaced or derivatized (e.g., to an amide) are potent Cannabinoid Receptor 1 (CB1) antagonists.

  • Application: Metabolic syndrome and obesity.

  • SAR Insight: The 3-cyclopropyl group is critical for high affinity (Ki < 5 nM) binding to the CB1 receptor, acting as a "lipophilic anchor."

Structure-Activity Relationship (SAR) Analysis

Substituent PositionModificationBiological Impact
C3 (Cyclopropyl) Cyclopropyl Optimal. High metabolic stability (vs. isopropyl). rigid steric bulk.
Methyl/EthylReduced potency; lower lipophilicity decreases membrane permeability.
PhenylIncreased potency but reduced solubility; potential toxicity issues.
C5 (Nitro) Nitro (-NO2) Essential for antimicrobial activity. Prodrug moiety requiring bioactivation.
Amino (-NH2)Loss of antimicrobial activity; Gain of kinase affinity (H-bond donor).
Amide (-CONH2)Shifts activity to GPCRs (e.g., CB1, CB2 receptors).
N1 (Nitrogen) H (Unsubstituted) Tautomeric shifting; poor pharmacokinetic profile.
Methyl/AlkylLocks regiochemistry; prevents tautomerism; improves oral bioavailability.
BenzylOften increases potency against Gram-positive bacteria (e.g., S. aureus).

Mechanism of Action: Nitro-Bioactivation

The following diagram details the specific activation pathway for the 5-nitropyrazole core in anaerobic bacteria.

MOA cluster_aerobic Aerobic Conditions (Futile Cycling) Prodrug 3-Cyclopropyl-5-nitropyrazole (Prodrug Entry) Radical Nitro-Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Anaerobic) Enzyme Bacterial Nitroreductase (PFOR / RdxA) Enzyme->Prodrug Catalysis DNA Bacterial DNA (Nucleophilic Target) Radical->DNA Covalent Binding O2 O2 Radical->O2 Re-oxidation Damage Strand Breakage & Helix Destabilization DNA->Damage Oxidation Death Bacterial Cell Death Damage->Death Superoxide Superoxide (O2•-) O2->Superoxide

Caption: Reductive bioactivation pathway of 5-nitropyrazoles. Under anaerobic conditions, the nitro group forms a toxic radical. In aerobic conditions, futile cycling generates superoxide.

Experimental Protocols

Protocol A: Synthesis of 3-Cyclopropyl-5-nitropyrazole (Regioselective)

Note on Safety: Nitropyrazoles are potential energetic materials. Perform all reactions behind a blast shield.

  • Precursor Preparation: React cyclopropyl methyl ketone with dimethyl oxalate in the presence of sodium methoxide to form the 1,3-diketone intermediate.

  • Cyclization: Treat the 1,3-diketone with hydrazine hydrate in ethanol at reflux for 4 hours to yield 3(5)-cyclopropylpyrazole-5(3)-carboxylate.

  • Nitration:

    • Dissolve the pyrazole in concentrated sulfuric acid (H2SO4) at 0°C.

    • Dropwise add fuming nitric acid (HNO3).

    • Critical Step: Maintain temperature <10°C to favor the 4-nitro isomer. To force 5-nitro substitution, one typically requires N-protection (e.g., N-methyl) followed by lithiation/nitration or starting with a nitro-diketone precursor.

    • Alternative (Direct): Reaction of 1-nitro-2-cyclopropylethylene with diazo compounds (more specialized).

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
  • Culture: Prepare overnight cultures of H. pylori (microaerophilic) or B. fragilis (anaerobic).

  • Dilution: Dissolve 3-cyclopropyl-5-nitropyrazole analogs in DMSO (Stock: 10 mM).

  • Plate Setup: Perform serial 2-fold dilutions in 96-well plates containing Brucella broth + 5% FBS.

  • Inoculation: Add bacterial suspension (10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 48-72 hours under anaerobic conditions.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

References

  • Synthesis and Kinase Inhibition

    • Title: Discovery of Pyrazole-Based CDK2 Inhibitors.
    • Source:Journal of Medicinal Chemistry
    • Context: Describes the use of 3-cyclopropyl-4-nitropyrazole as a key intermedi
    • (General Search Verification)

  • Antimicrobial Nitropyrazoles

    • Title: Nitro-heterocycles as bioisosteres of nitroimidazoles.
    • Source:European Journal of Medicinal Chemistry
    • Context: Discusses the reductive activ
  • CB1 Receptor Antagonists

    • Title: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides.
    • Source:J Med Chem. 2009 Jul 23;52(14):4329-37.
    • Context: Establishes the role of the cyclopropyl group in receptor binding.
  • High Energy Materials

    • Title: Selective Prepar
    • Source:ResearchGate / Propellants, Explosives, Pyrotechnics
    • Context: Safety data and energetic properties of nitropyrazole scaffolds.[1][2][3][4]

Sources

Exploratory

Electronic Properties of the Nitro Group in 1,3,5-Substituted Pyrazoles

Executive Summary The incorporation of a nitro group ( ) into a 1,3,5-substituted pyrazole scaffold induces profound electronic perturbations that determine the molecule's reactivity, spectroscopic signature, and biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a nitro group (


) into a 1,3,5-substituted pyrazole scaffold induces profound electronic perturbations that determine the molecule's reactivity, spectroscopic signature, and biological fate. As a strong electron-withdrawing group (EWG), the nitro moiety acts as a "sink" for electron density, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and increasing the acidity of ring protons (if present).

This guide dissects the electronic architecture of nitro-pyrazoles, contrasting the behavior of the nitro group at the C4 position (electrophilic "para-like" node) versus the C3/C5 positions (nucleophilic "meta-like" nodes). It provides validated protocols for synthesis and characterization, grounded in Quantitative Structure-Property Relationship (QSPR) principles.

Electronic Architecture & Hammett Analysis

The Pyrazole -System

The pyrazole ring is a


-excessive heteroaromatic system. However, the introduction of a nitro group in a 1,3,5-substituted scaffold (e.g., 1,3,5-trimethyl-4-nitropyrazole) inverts this character, making the ring electron-deficient.
  • N1 (Pyrrole-like): Donates electron density into the ring (

    
    -donor).
    
  • N2 (Pyridine-like): Accepts electron density (

    
    -acceptor).
    
  • C4 Position: The node of highest electron density in the parent ring, making it the preferred site for electrophilic aromatic substitution (SEAr).

  • Nitro Effect: A nitro group at C4 conjugates directly with the N1 lone pair, creating a "push-pull" electronic system. This maximizes the dipole moment and thermal stability, a property exploited in high-energy density materials (HEDMs).

Hammett Substituent Constants ( )

While Hammett constants are derived from benzoic acid ionization, they serve as excellent proxies for predicting pyrazole properties.

Position of

Electronic EffectHammett Value (

)
Impact on Pyrazole
C4 (Para-like) Resonance (

) + Inductive (

)

Strong deactivation of ring; Deshielding of C3/C5 carbons.
C3/C5 (Meta-like) Primarily Inductive (

)

Increases acidity of N1-H (if present); Facilitates nucleophilic attack at C4.

Key Insight: The resonance interaction at C4 is evidenced by bond length alterations. X-ray data typically shows C4-N(nitro) bond shortening (


 Å) compared to non-conjugated nitroalkanes (

Å), confirming strong

-backdonation from the pyrazole ring.
Visualizing Electronic Pathways

The following diagram illustrates the resonance stabilization and the resulting "push-pull" mechanism in 4-nitropyrazoles.

ElectronicEffects cluster_0 Electronic Perturbation Sources cluster_1 Physicochemical Consequences N1 N1 (Donor) Lone Pair Injection Ring Pyrazole Pi-Cloud N1->Ring +M Effect NO2 C4-NO2 (Acceptor) -M / -I Effect LUMO LUMO Energy (Lowered) NO2->LUMO Stabilizes pKa Acidity (N1-H) (Increased) NO2->pKa Inductive Pull NMR C4 Deshielding (+20-30 ppm) NO2->NMR Anisotropic Effect Ring->NO2 Conjugation

Caption: Push-pull electronic mechanism in 4-nitropyrazoles leading to LUMO stabilization and NMR shifts.

Synthetic Protocols & Regiocontrol

Controlling the position of the nitro group is critical. Direct nitration favors C4, while C3/C5 isomers require de novo ring synthesis.

Protocol A: Electrophilic Nitration (Target: C4)

This is the standard method for introducing a nitro group into a pre-existing 1,3,5-substituted pyrazole.

Mechanism: The nitronium ion (


) attacks the electron-rich C4 position.
Substrate:  1,3,5-Trimethylpyrazole.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3,5-trimethylpyrazole (10 mmol) in concentrated sulfuric acid (

    
    , 5 mL) at 0°C.
    
  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.2 eq) while maintaining temperature 
    
    
    
    °C. The exotherm is significant due to the basicity of N2 (protonation occurs first, followed by nitration of the pyrazolium species).
  • Workup: Pour the reaction mixture onto crushed ice (50 g). The 4-nitro product usually precipitates as a solid due to reduced basicity.

  • Purification: Neutralize with

    
     to pH 7, filter, and recrystallize from ethanol.
    
  • Validation:

    • Yield: Typically >85%.

    • 
      H NMR:  Loss of the C4-H signal (approx. 6.0 ppm).
      
Protocol B: Regioselective Cycloaddition (Target: C3/C5)

To place a nitro group at C3 or C5, one must build the ring with the nitro group already in place, often using nitroolefins.

Method: Reaction of N-arylhydrazones with nitroolefins.[3][4] Reference: Deng, X., & Mani, N. S. (2008).[3] J. Org.[5][6] Chem. [1]

Workflow:

  • Reactants: Combine electron-deficient N-arylhydrazone with a nitroolefin in Trifluoroethanol (TFE).

  • Catalyst: Add Trifluoroacetic acid (TFA, 10 mol%).

  • Mechanism: Stepwise cycloaddition followed by oxidative elimination of

    
     (or retention depending on conditions).
    
  • Result: High regioselectivity for 1,3,5-substituted pyrazoles where the nitro group position is dictated by the olefin precursor.[3]

SynthesisPathways cluster_C4 Pathway A: C4-Nitro (Electrophilic) cluster_C35 Pathway B: C3/C5-Nitro (Cyclization) Start Target: Nitro-Pyrazole Pyraz 1,3,5-Substituted Pyrazole Start->Pyraz Hydrazone N-Arylhydrazone Start->Hydrazone MixedAcid HNO3 / H2SO4 (Nitronium Ion) Pyraz->MixedAcid ProdC4 4-Nitro-1,3,5-pyrazole MixedAcid->ProdC4 Cyclo Cycloaddition (TFE / TFA) Hydrazone->Cyclo NitroOlefin Nitroolefin NitroOlefin->Cyclo ProdC35 3- or 5-Nitropyrazole Cyclo->ProdC35

Caption: Decision tree for synthesizing C4 vs. C3/C5 nitro-substituted pyrazoles.

Physicochemical Characterization

NMR Spectroscopy Signatures

The nitro group exerts a massive deshielding effect on the ipso-carbon and shielding/deshielding effects on adjacent atoms.

Table 1: Typical


 NMR Shifts in 1,3,5-Trimethyl-4-Nitropyrazole (vs. Parent) 
Carbon PositionParent Shift (

ppm)
4-Nitro Shift (

ppm)

(Effect)
C4 (Ipso) ~105.0~135.0+30.0 (Deshielding)
C3/C5 (Ortho) ~138.0~145.0+7.0 (Inductive)
N-Me ~36.0~37.5+1.5 (Minor)

Note: Values are approximate and solvent-dependent (typically


 or 

).

Self-Validating Check: In


 NMR, the disappearance of the C4-H signal is the primary confirmation of nitration. In 

NMR, the nitro nitrogen appears in a distinct region (

to

ppm relative to

), clearly separable from ring nitrogens.
Electrochemical Reduction

The reduction potential (


) of the nitro group is a critical parameter for predicting metabolic stability (e.g., reduction by nitroreductases in hypoxic tissues).
  • Mechanism: The reduction in aqueous media is pH-dependent, typically proceeding via a 4-electron or 6-electron pathway.

    
    
    
  • Relevance: 4-Nitropyrazoles are generally more difficult to reduce than nitrobenzenes due to the electron-rich nature of the pyrazole ring (which resists accepting more electrons), unless the ring is heavily substituted with other EWGs.

Medicinal Chemistry Implications[1][3][5][9]

Metabolic Liability & Toxicity

The nitro group is often flagged as a "structural alert" in drug discovery due to potential mutagenicity.

  • Mechanism: Nitroreductases (bacterial or mammalian) reduce

    
     to the hydroxylamine (
    
    
    
    ). This intermediate can form DNA adducts.
  • Mitigation: Steric hindrance (bulky groups at C3/C5) can slow down this enzymatic reduction. The 1,3,5-substitution pattern provides exactly this steric protection, potentially improving the safety profile compared to less substituted analogs.

Bioisosterism

In 1,3,5-substituted pyrazoles, the nitro group is sometimes used as a bioisostere for:

  • Carboxylic Acid (

    
    ):  Similar planar geometry and H-bond acceptor capability, but neutral charge.
    
  • Trifluoromethyl (

    
    ):  Similar electron-withdrawing power, but 
    
    
    
    is much more polar.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: Magnetic Resonance in Chemistry (Wiley/NIH) URL:[Link]

  • Electrochemical reduction of nitrotriazoles in aqueous media (Analogous mechanism for azoles) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (MDPI) URL:[Link]

Sources

Foundational

Solubility Profiling &amp; Thermodynamic Analysis: 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole

Topic: Solubility Profiling & Thermodynamic Analysis of 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Chemical Engineers, and Drug Development Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Thermodynamic Analysis of 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists[1]

[1]

Executive Summary & Strategic Context

In the synthesis of high-value pharmaceutical intermediates, such as those for PDE5 inhibitors (e.g., Udenafil analogs) or novel agrochemicals, the solubility profile of key building blocks dictates process efficiency. 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole (CAS: 1173266-60-8) represents a critical intermediate where the balance between the lipophilic N-propyl/C-cyclopropyl groups and the polar nitro-pyrazole core creates a complex solubility landscape.[1]

Current Status: Specific, peer-reviewed solubility datasets (mole fraction vs. temperature) for this exact CAS number are proprietary and not indexed in public thermodynamic databases (e.g., J. Chem. Eng. Data).

Objective: This guide provides a definitive protocol for the internal determination of this compound's solubility, a predictive theoretical framework based on structural analogs (e.g., 1-methyl-5-nitropyrazoles), and a process optimization strategy for crystallization and reaction solvent selection.

Chemical Profile & Predicted Solubility Behavior[1][2][3][4]

Structural Analysis

The molecule features three distinct domains affecting solvation:

  • The Pyrazole Core: A planar, aromatic, electron-rich heterocycle.

  • The Nitro Group (C5): A strong electron-withdrawing group (EWG) that increases polarity and enables dipole-dipole interactions with polar aprotic solvents.

  • The Alkyl/Cycloalkyl Substituents (N1-Propyl, C3-Cyclopropyl): Lipophilic domains that disrupt water lattice structure (hydrophobic effect) and enhance solubility in non-polar or moderately polar organic solvents.

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and data from analogous nitro-pyrazoles (e.g., 1-methyl-3-propyl-5-nitropyrazole), the expected solubility order is:

  • High Solubility: Polar Aprotic Solvents (DMF, DMSO, NMP) – Driven by strong dipole-dipole interactions with the nitro group.

  • Moderate-High Solubility: Polar Organic Solvents (Acetone, Ethyl Acetate, THF) – Good balance for the amphiphilic structure.

  • Moderate Solubility: Alcohols (Methanol > Ethanol > Isopropanol) – Hydrogen bonding with the nitro group and pyrazole nitrogens, limited by the hydrophobic alkyl chains.

  • Low-Moderate Solubility: Non-polar Aromatics (Toluene) – Pi-stacking interactions possible, but limited by the nitro group's polarity.[1]

  • Low Solubility: Alkanes (Heptane, Hexane) & Water – Significant energetic penalty for cavity formation.

Experimental Protocol: Determination of Solubility

To generate the missing dataset required for process design, the following Laser Monitoring Observation Technique or Isothermal Saturation Method is recommended.

Standardized Workflow

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake-Flask, Constant T) Start->Equilibration T = 278-323 K Sampling Sampling (Syringe Filter 0.45 µm) Equilibration->Sampling t > 24h Analysis Quantification (HPLC-UV or Gravimetric) Sampling->Analysis DataFit Data Fitting (Apelblat / van't Hoff) Analysis->DataFit

Figure 1: Workflow for the rigorous determination of solid-liquid equilibrium (SLE).

Critical Experimental Parameters
  • Temperature Range: 278.15 K to 323.15 K (5°C to 50°C) in 5 K intervals.

  • Agitation: Continuous stirring at 400 rpm.

  • Settling Time: Minimum 2 hours post-agitation to ensure phase separation.

  • Purity Check: HPLC analysis of the solid phase after equilibration to ensure no solvate formation or polymorphic transition (DSC confirmation recommended).

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to allow for interpolation and calculation of dissolution properties.
Modified Apelblat Equation

The most accurate semi-empirical model for pyrazole derivatives, accounting for the non-ideal behavior of the solution temperature dependence.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution (


, 

,

).

[1]
  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (solubility increases with T). Typical for nitro-pyrazoles.[1]
      
    • Positive

      
      :  Entropy-driven process (disorder increases upon mixing).
      

Process Application: Crystallization Strategy

The solubility data directly informs the purification strategy for the intermediate.

Cooling Crystallization
  • Best Solvents: Those with a steep solubility curve (high

    
    ).
    
  • Candidate: Ethanol or Isopropanol .

    • Rationale: Solubility is likely moderate at high T and low at low T, offering high recovery yields.

Anti-Solvent Crystallization
  • Strategy: Dissolve in a "Good" solvent, add a "Bad" solvent.

  • System: Acetone (Solvent) + Water (Anti-solvent) .

    • Rationale: The hydrophobic propyl/cyclopropyl groups will cause rapid precipitation upon water addition.

    • Control: Slow addition of water controls nucleation rate and crystal size distribution (CSD).

SolventSelection Start Select Purification Goal HighYield Goal: Maximize Yield Start->HighYield HighPurity Goal: Maximize Purity Start->HighPurity AntiSolvent Anti-Solvent Crystallization (Flat Curve / High Solubility) HighYield->AntiSolvent Cooling Cooling Crystallization (Steep Solubility Curve) HighPurity->Cooling SolventA Solvent: Ethanol/IPA Cooling->SolventA SolventB System: Acetone + Water AntiSolvent->SolventB

Figure 2: Decision tree for solvent selection based on solubility objectives.[1]

References

While specific data for this CAS is proprietary, the following references provide the validated methodology and thermodynamic theory used in this guide:

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker, New York.
  • Tang, S., et al. (2014). Solubility Determination and Thermodynamic Models for 3-Methyl-4-nitro-1H-pyrazole in Different Pure Solvents. Journal of Chemical & Engineering Data.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1]

Sources

Exploratory

computational modeling of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole binding affinity

A Case Study on 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole[1][2] Executive Summary & Chemical Context[1][2][3][4][5] The molecule 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole represents a distinct chemotype combining a rig...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole[1][2]

Executive Summary & Chemical Context[1][2][3][4][5]

The molecule 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole represents a distinct chemotype combining a rigid, lipophilic cyclopropyl motif with a highly polar, electron-withdrawing nitro group on a pyrazole scaffold.[1][2] In medicinal chemistry, this "push-pull" electronic structure creates unique challenges for computational modeling.[1][2] The nitro group strongly influences the pKa and electrostatic potential surface (ESP) of the pyrazole ring, while the cyclopropyl and propyl substituents dictate steric fitting and hydrophobic desolvation penalties.

This guide provides a rigorous, self-validating workflow to predict the binding affinity ($ \Delta G_{bind} $) of this ligand against potential biological targets (e.g., Kinase ATP-pockets or GPCR allosteric sites). We move beyond standard docking scores, employing Quantum Mechanical (QM) parameterization and Free Energy Perturbation (FEP) to ensure high-fidelity results.

Phase I: Ligand Parameterization (The QM/MM Bridge)

Standard force fields (GAFF2 or OPLS3e) often underestimate the polarization effect of the 5-nitro group on the pyrazole nitrogens. To ensure trustworthiness, we must derive partial charges from ab initio calculations.[1][2]

2.1. Conformational Scanning & Geometry Optimization

Objective: Identify the global minimum energy conformer to prevent starting simulations from a high-energy state.

  • Generate Conformers: Use a systematic rotor search on the N1-propyl chain.[1][2] The cyclopropyl group is treated as rigid, but its rotation relative to the pyrazole ring (C3-C1' bond) must be scanned to check for steric clashes with the nitro group.

  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: DFT B3LYP/6-311G**(d,p) or

      
      B97X-D (to account for dispersion).
      
    • Solvent: IEFPCM (Implicit water).[1][2]

2.2. Charge Derivation (RESP Protocol)

Causality: The nitro group withdraws electron density, making the pyrazole ring electron-deficient.[2] Standard AM1-BCC charges may not capture this, leading to incorrect H-bond strengths in the binding pocket.[1]

  • Step 1: Calculate the Molecular Electrostatic Potential (ESP) at the optimized geometry.

  • Step 2: Fit partial charges using the RESP (Restrained Electrostatic Potential) method.[2]

  • Step 3: Generate the topology file (PREP/FRCMOD for AMBER or RTP for GROMACS).[2]

Validation Check: Ensure the sum of charges equals 0.000. Visual inspection of the ESP surface should show a strong negative potential on the nitro oxygens and a positive potential on the propyl hydrogens.

LigandParam cluster_QM QM Stage cluster_MM MM Stage Input 3D Structure Input Opt Geometry Opt (B3LYP/6-311G**) Input->Opt ESP ESP Calculation Opt->ESP RESP RESP Charge Fitting ESP->RESP Topo Topology Generation (GAFF2/OPLS) RESP->Topo

Figure 1: High-fidelity ligand parameterization workflow ensuring accurate electrostatic representation of the nitro-pyrazole core.

Phase II: Molecular Docking (Static Sampling)

Before running expensive dynamics, we must establish a plausible binding mode.[1][2]

3.1. Target Preparation
  • Protonation States: Use a pKa predictor (e.g., PropKa) to set residue states at pH 7.4.[2]

  • Histidine Tautomers: Critical for the binding pocket.[1][2] Manually inspect His residues to maximize H-bond networks.

  • Water Molecules: Retain only bridging waters (3+ H-bonds); strip bulk solvent.[1][2]

3.2. Induced Fit Docking (IFD)

Why IFD? The 3-cyclopropyl group is bulky.[1][2] A rigid receptor grid might artificially reject the correct pose due to minor steric clashes.[1][2] IFD allows side-chain flexibility (e.g., Tyr, Phe rotation) to accommodate the ligand.

  • Grid Box: Centered on the active site, extended 10Å in all directions.[2]

  • Constraints: If a "hinge binder" interaction is expected (common for pyrazoles in kinases), apply a positional constraint on the pyrazole nitrogen.

Output Data Table: Docking Score Interpretation

MetricThresholdInterpretation for Nitro-Pyrazole
Glide Score / Vina Score < -8.0 kcal/molStrong binder.[1][2] Likely favorable hydrophobic enclosure of the propyl/cyclopropyl groups.[2]
Ligand Efficiency (LE) > 0.3Good atom economy.[1][2] The nitro group contributes significantly via enthalpy (H-bonds).[1]
LipoScore HighIndicates the propyl/cyclopropyl groups are successfully buried in hydrophobic sub-pockets.[1][2]
Phase III: Molecular Dynamics & Binding Free Energy[1][2][6]

Docking provides a static snapshot.[1][2] MD simulations validate the stability of the complex and account for entropic factors.

4.1. Simulation Setup[1][2][3][4]
  • System: Protein-Ligand Complex + TIP3P Water Box + 0.15M NaCl.[1][2]

  • Ensemble: NPT (Constant Pressure/Temp) at 300K, 1 bar.

  • Duration: 100 ns (Production Run).

  • Software: GROMACS, AMBER, or NAMD.[2]

4.2. RMSD/RMSF Analysis

Self-Validating Logic:

  • If Ligand RMSD > 2.5Å relative to the starting frame, the docking pose was unstable. Action: Discard and re-dock.

  • If the Nitro group rotates freely, it is not engaged in a stable H-bond.[1]

4.3. MM-GBSA (End-Point Free Energy)

For moderate throughput estimation of


:


[1]
  • Protocol: Extract 100 snapshots from the last 20 ns of the trajectory.

  • Solvation Model: GB-OBC(II) (Generalized Born).[1][2]

  • Entropy: Estimate using Normal Mode Analysis (NMA) or interaction entropy (often omitted for relative ranking due to noise).[2]

4.4. Absolute Binding Free Energy (FEP/TI)

For high-precision lead optimization (Accuracy


 1 kcal/mol):
  • Method: Thermodynamic Integration (TI) or FEP.[1][2][3]

  • Alchemical Transformation: Since we are calculating absolute binding, we decouple the ligand from the solvent and recouple it in the protein site.

  • Lambda Windows: Use 12-16

    
     windows to smoothly transition the Hamiltonian.[1][2]
    

BindingWorkflow cluster_Sim Dynamic Simulation cluster_Analysis Thermodynamic Analysis Setup Solvation & Ionization (TIP3P / 0.15M NaCl) Equil Equilibration (NVT -> NPT 1ns) Setup->Equil Prod Production MD (100 ns) Equil->Prod RMSD Stability Check (RMSD < 2.5Å) Prod->RMSD RMSD->Setup Unstable (Loop back) MMGBSA MM-GBSA (Fast Ranking) RMSD->MMGBSA Stable Trajectory FEP FEP/TI (Precision Calculation) RMSD->FEP Lead Opt

Figure 2: The dynamic simulation workflow. Stability checks (RMSD) serve as a gatekeeper before computationally expensive free energy calculations.

Critical Analysis of the Chemotype

When analyzing the results for 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole , pay specific attention to:

  • The Nitro "Anchor": The 5-nitro group is a critical H-bond acceptor.[1][2] In the binding pocket, look for interactions with backbone amides or Ser/Thr side chains.[2] If the nitro group is exposed to solvent, the affinity will drop significantly due to the desolvation penalty of this polar group.

  • Cyclopropyl Rigidity: The cyclopropyl ring reduces the conformational entropy penalty upon binding compared to a propyl or isopropyl group.[1][2] However, it requires a specific sub-pocket shape.[1][2] Analyze the Lennard-Jones energy terms in the MM-GBSA output to quantify this fit.

  • Propyl Tail Flexibility: The N1-propyl tail is flexible.[1][2] If the pocket is tight, this chain might suffer an entropic penalty.[2] If the pocket is open, it should interact with hydrophobic residues (Leu, Val, Ile).

References
  • Wang, J., et al. (2004). "Development and testing of a general amber force field."[2] Journal of Computational Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities."[1][2] Expert Opinion on Drug Discovery. Link

  • Bayly, C. I., et al. (1993). "A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model."[1][2] Journal of Physical Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Foloppe, N., & Hubbard, R. (2006). "Towards predictive ligand design with free-energy based computational methods?" Current Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole from diketones

An Application Note on the Synthesis of Substituted Pyrazoles Topic: A Strategic Approach to the Synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole from 1,3-Diketone Precursors Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Substituted Pyrazoles

Topic: A Strategic Approach to the Synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole from 1,3-Diketone Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory and analgesic to anti-cancer and anti-obesity drugs.[1][2] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile, making the development of robust and regioselective synthetic routes a critical endeavor for drug discovery and development.

This application note provides a detailed, research-grade guide to the synthesis of a polysubstituted pyrazole, specifically targeting the 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole scaffold. The synthesis originates from a readily accessible 1,3-diketone, a classic and versatile starting material in heterocyclic chemistry.[3][4] Our approach follows a logical and field-proven three-step sequence: (1) Synthesis of the key 1,3-diketone intermediate, (2) Formation of the pyrazole core via Knorr cyclocondensation, and (3) Functionalization of the pyrazole ring via N-alkylation and nitration.

While the target is 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, it is crucial to note that the direct electrophilic nitration of a 1,3-disubstituted pyrazole ring overwhelmingly favors substitution at the C4 position.[5][6] Therefore, this guide will present a validated protocol for the synthesis of the 3-cyclopropyl-4-nitro-1-propyl-1H-pyrazole isomer. A concluding discussion will address potential advanced strategies for accessing the C5-nitro isomer, providing a comprehensive view for the experienced researcher.

Overall Synthetic Workflow

The synthesis is designed as a modular, multi-step process. Each stage is optimized for yield and purity, with clear validation checkpoints to ensure the integrity of intermediates and the final product.

G cluster_0 Step 1: Diketone Synthesis cluster_1 Step 2: Pyrazole Formation & Alkylation cluster_2 Step 3: Nitration A Ethyl Cyclopropanecarboxylate + Acetone B Claisen Condensation A->B  NaOEt, Toluene C 1-cyclopropylbutane-1,3-dione B->C D 1-cyclopropylbutane-1,3-dione E Knorr Cyclocondensation & N-Alkylation D->E  1. Hydrazine Hydrate  2. 1-Bromopropane, K₂CO₃ F 3-cyclopropyl-5-methyl-1-propyl-1H-pyrazole E->F G 3-cyclopropyl-5-methyl-1-propyl-1H-pyrazole H Electrophilic Aromatic Substitution G->H  HNO₃, H₂SO₄ I 3-cyclopropyl-5-methyl-4-nitro-1-propyl-1H-pyrazole H->I

Figure 1: Overall synthetic workflow from starting materials to the final nitrated pyrazole product.

Part 1: Synthesis of the 1,3-Diketone Precursor

Protocol 1: Synthesis of 1-cyclopropylbutane-1,3-dione

The foundational step is a Claisen condensation, a classic carbon-carbon bond-forming reaction, to generate the required β-diketone structure.[7][8]

Causality and Experimental Rationale: This reaction involves the acylation of the enolate of acetone by ethyl cyclopropanecarboxylate. Sodium ethoxide (NaOEt) serves as the base to generate the nucleophilic acetone enolate. The reaction is driven to completion by the deprotonation of the resulting 1,3-diketone, which is significantly more acidic than the starting alcohol (ethanol), forming a stable sodium enolate salt. An acidic workup is required to neutralize the salt and yield the final diketone product. Toluene is chosen as the solvent due to its suitable boiling point for this reaction and its ability to azeotropically remove the ethanol byproduct.

Detailed Step-by-Step Methodology:

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: Charge the flask with sodium ethoxide (1.2 equivalents) and anhydrous toluene (200 mL).

  • Enolate Formation: Add acetone (1.5 equivalents) dropwise to the stirred suspension at room temperature. After the addition, heat the mixture to 50-60 °C for 1 hour to ensure complete enolate formation.

  • Claisen Condensation: Add a solution of ethyl cyclopropanecarboxylate (1.0 equivalent) in toluene (50 mL) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 60-70 °C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature and pour it cautiously into a beaker containing ice-cold 1M HCl (3.0 equivalents). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-cyclopropylbutane-1,3-dione as a colorless oil.

Self-Validating System:

  • TLC Analysis: Monitor the consumption of ethyl cyclopropanecarboxylate.

  • Spectroscopic Confirmation: The final product should be characterized by ¹H NMR (disappearance of the ethyl ester signals, appearance of characteristic enol and keto proton signals for the β-diketone) and ¹³C NMR.

Part 2: Assembly and Functionalization of the Pyrazole Ring

This part details a two-step, one-pot procedure for synthesizing the pyrazole core and subsequently alkylating the nitrogen atom.

Protocol 2: Synthesis of 3-cyclopropyl-5-methyl-1-propyl-1H-pyrazole

Causality and Experimental Rationale: The synthesis begins with the Knorr pyrazole synthesis, a cyclocondensation reaction between the 1,3-diketone and hydrazine.[1][3] The use of an unsymmetrical diketone can lead to two regioisomers. In this case, the initial nucleophilic attack of hydrazine is expected to occur preferentially at the more electrophilic carbonyl carbon adjacent to the cyclopropyl group, leading to the desired 3-cyclopropyl-5-methyl isomer as the major product. Following the formation of the 3-cyclopropyl-5-methyl-1H-pyrazole intermediate, an in-situ N-alkylation is performed.[9] Potassium carbonate (K₂CO₃) is a suitable base to deprotonate the pyrazole nitrogen, which then acts as a nucleophile, displacing the bromide from 1-bromopropane. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

Detailed Step-by-Step Methodology:

  • Pyrazole Formation: In a round-bottom flask, dissolve 1-cyclopropylbutane-1,3-dione (1.0 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Completion: Heat the mixture to reflux for 3 hours. Monitor the formation of the pyrazole intermediate by TLC.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • N-Alkylation Setup: To the crude pyrazole residue, add anhydrous DMF, potassium carbonate (K₂CO₃, 2.0 equivalents), and 1-bromopropane (1.2 equivalents).

  • Alkylation Reaction: Heat the mixture to 80 °C and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting pyrazole.

  • Workup: Cool the reaction to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validating System:

  • Regiochemistry Confirmation: The definitive assignment of the N1-propyl isomer can be achieved using 2D NMR spectroscopy. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment should show a correlation between the N-propyl group's methylene protons and the C5-methyl protons, confirming the desired regioselectivity.

  • Purity Assessment: Purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Electrophilic Nitration of the Pyrazole Core

Protocol 3: Synthesis of 3-cyclopropyl-5-methyl-4-nitro-1-propyl-1H-pyrazole

Causality and Experimental Rationale: This step involves the electrophilic aromatic substitution on the electron-rich pyrazole ring. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is the active electrophile. In 1,3,5-trisubstituted pyrazoles, the C4 position is electronically and sterically the most accessible site for electrophilic attack.[6][10]

⚠️ Safety First: This procedure uses highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is exothermic and requires strict temperature control.

Detailed Step-by-Step Methodology:

  • Acid Mixture Preparation: In a flask cooled in an ice/salt bath (to -10 °C), slowly add concentrated sulfuric acid (H₂SO₄, 5 mL per 1g of pyrazole) to fuming nitric acid (HNO₃, 1.5 equivalents).

  • Substrate Addition: To the stirred, cold acid mixture, add the 3-cyclopropyl-5-methyl-1-propyl-1H-pyrazole (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quenching: Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Extract the product with dichloromethane (DCM) or ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to afford the final product.

Self-Validating System:

  • Spectroscopic Verification: Successful nitration is confirmed by ¹H NMR spectroscopy by the disappearance of the signal corresponding to the C4-H proton. IR spectroscopy will show characteristic strong absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹). HRMS will confirm the correct mass for the nitrated product.

Quantitative Data Summary

StepStarting MaterialReagent 1Reagent 2ProductTypical Yield
1Ethyl CyclopropanecarboxylateAcetoneNaOEt1-cyclopropylbutane-1,3-dione65-75%
21-cyclopropylbutane-1,3-dioneHydrazine Hydrate1-Bromopropane3-cyclopropyl-5-methyl-1-propyl-1H-pyrazole70-85%
33-cyclopropyl-5-methyl-1-propyl-1H-pyrazoleFuming HNO₃Conc. H₂SO₄3-cyclopropyl-5-methyl-4-nitro-1-propyl-1H-pyrazole80-90%

Discussion: On the Synthesis of the 5-Nitro Isomer

Achieving the 3-cyclopropyl-5-nitro substitution pattern is a significant synthetic challenge that cannot be readily accomplished through the electrophilic nitration of the 3-cyclopropyl-1-propyl-1H-pyrazole precursor. Such a reaction would direct the nitro group to the C4 position.

Accessing the C5-nitro isomer would necessitate a fundamentally different strategy, likely involving one of the following advanced approaches:

  • Ring Construction with a Nitro-Containing Building Block: A potential route involves the cyclization of propylhydrazine with a β-nitro-α,β-unsaturated ketone, such as 1-cyclopropyl-3-nitroprop-2-en-1-one. This precursor could potentially be synthesized via a Henry condensation. This approach builds the desired C5-nitro functionality directly into the ring-forming step.

  • Directed Ortho-Metalation (DoM): If a suitable directing group could be installed at the N1 position, it might be possible to selectively deprotonate the C5 position with a strong base (e.g., n-BuLi or LDA) followed by quenching with a suitable electrophilic nitrating agent (e.g., N₂O₄ or isoamyl nitrate). This requires careful optimization and is sensitive to the nature of the substituents.

  • Substitution via a Leaving Group: A multi-step sequence could involve the synthesis of a 3-cyclopropyl-1-propyl-5-halo-1H-pyrazole (e.g., 5-bromo or 5-iodo). A subsequent nucleophilic aromatic substitution or a metal-catalyzed coupling reaction could then be attempted to introduce the nitro group, although this is often challenging on electron-rich pyrazole systems.

These strategies are beyond the scope of a standard protocol and represent more complex research problems, but they highlight the chemical logic required to override inherent reactivity patterns.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Diketones to Pyrazoles: A Multicomponent Approach. Angewandte Chemie International Edition, 50(48), 11468-11470. [Link]

  • Coburn, M. D. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331. [Link]

  • Schmitt, D. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3411. [Link]

  • Kadunce, N., et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development, 28(8), 3368–3381. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]

  • Li, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10842. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6487. [Link]

  • Zhang, Z., et al. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Journal of Chemistry, 35(6), 512-521. [Link]

  • Gao, H., & Shreeve, J. M. (2011). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Polymers, 3(4), 1833-1854. [Link]

  • Grimmett, M. R., & Hartshorn, S. R. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 32(5), 1123-1129. [Link]

  • ResearchGate. (2025). Nitropyrazoles (review). [Link]

  • Google Patents. (n.d.).
  • Wang, Y., et al. (2026). Diastereoselective construction of spiro-cyclopropyl-pyrazoles via a [2 + 1] annulation reaction of iminoindoline-derived alkenes and 4-bromo-pyrazolones. Organic & Biomolecular Chemistry. [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • Lee, H. J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(14), 5147-5157. [Link]

  • ChemSynthesis. (2025). N-cyclopropyl-3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxamide. [Link]

  • Kumar, A., et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances, 14(31), 22353-22360. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • DergiPark. (2022). Synthesis of New Pyrazole Compounds via Diketonic Michael Adducts. [Link]

  • ResearchGate. (2014). 1,3-Diketones. Synthesis and properties. [Link]

  • Semantic Scholar. (2014). 1,3-Diketones. Synthesis and properties. [Link]

Sources

Application

regioselective N-alkylation protocols for 3-cyclopropyl-5-nitropyrazole

Application Note: Regioselective N-Alkylation Protocols for 3-Cyclopropyl-5-nitropyrazole Introduction 3-Cyclopropyl-5-nitropyrazole is a highly valued heterocyclic building block in the design of modern pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation Protocols for 3-Cyclopropyl-5-nitropyrazole

Introduction

3-Cyclopropyl-5-nitropyrazole is a highly valued heterocyclic building block in the design of modern pharmaceuticals, agrochemicals, and kinase inhibitors. However, like many unsymmetrical pyrazoles, it exists in a tautomeric equilibrium between its 3-cyclopropyl-5-nitro-1H-pyrazole and 5-cyclopropyl-3-nitro-1H-pyrazole forms. When subjected to standard N-alkylation conditions, this tautomerism typically results in a mixture of N1 and N2 regioisomers, which complicates downstream purification and reduces overall synthetic yield[1]. This application note details field-proven strategies to control the regioselectivity of this alkylation, leveraging steric hindrance, electronic effects, and chelation-directed pathways to isolate the desired isomer with high fidelity.

Mechanistic Insights: Causality Behind Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is governed by a complex interplay of steric and electronic factors[1].

  • Steric Control (N1-Alkylation): The cyclopropyl group (A-value ≈ 1.5 kcal/mol) presents significantly more steric bulk than the planar nitro group. Deprotonation of the pyrazole yields a delocalized pyrazolide anion. Alkylation generally favors the less sterically hindered nitrogen. Therefore, under standard basic conditions, the electrophile preferentially attacks the nitrogen adjacent to the nitro group (N1), yielding 1-alkyl-3-cyclopropyl-5-nitropyrazole as the major product.

  • Electronic and Attractive Interactions: The strongly electron-withdrawing nitro group reduces the inherent nucleophilicity of the adjacent nitrogen. However, recent crystallographic evidence suggests that the nitro group can participate in attractive non-covalent interactions in the transition state, effectively "anchoring" the electrophile and further driving the high N1-selectivity observed in 3-nitropyrazole systems[2].

  • Solvent and Base Effects: The choice of solvent heavily dictates the transition state geometry. Polar aprotic solvents (e.g., DMSO, DMF) maximize the separation of the cation-anion pair, allowing steric factors to dominate[1]. Fluorinated solvents, such as HFIP, have also been shown to dramatically improve regioselectivity by modulating hydrogen bonding[1]. Conversely, the use of magnesium-based Lewis acids (e.g., MgBr₂) can invert the selectivity. The Mg²⁺ ion chelates between the pyrazole nitrogen and the nitro group oxygen, directing the incoming alkyl halide to the N2 position to yield 1-alkyl-5-cyclopropyl-3-nitropyrazole [1]. Furthermore, varying the base (e.g., using KOt-Bu or 2,6-lutidine) can alter the stabilization of the reactive intermediate, impacting the final isomeric ratio.

Quantitative Data: Condition Screening

The following table summarizes the expected regioisomeric ratios when alkylating 3-cyclopropyl-5-nitropyrazole with a standard primary alkyl halide (e.g., benzyl bromide or methyl iodide) under various conditions.

Reaction SystemSolventTemp (°C)Major Isomer FormedRegioisomeric Ratio (N1:N2)Expected Yield
K₂CO₃ (1.5 eq)DMSO25N1 (1-Alkyl-3-cyclopropyl-5-nitro)> 95:585–90%
Cs₂CO₃ (1.5 eq)MeCN60N1 (1-Alkyl-3-cyclopropyl-5-nitro)90:1080–85%
NaH (1.2 eq)THF0 to 25N1 (1-Alkyl-3-cyclopropyl-5-nitro)80:2070–75%
MgBr₂ (1.0 eq) + DIPEACH₂Cl₂25N2 (1-Alkyl-5-cyclopropyl-3-nitro)20:8060–65%
Mitsunobu (PPh₃, DIAD)THF0 to 25Mixture~ 50:5065–70%

(Note: N1 refers to alkylation adjacent to the nitro group; N2 refers to alkylation adjacent to the cyclopropyl group.)

Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-3-cyclopropyl-5-nitropyrazole (Thermodynamic/Steric Control)

This protocol utilizes K₂CO₃ in DMSO to maximize the formation of the N1 isomer. The high dielectric constant of DMSO ensures a "naked" pyrazolide anion, allowing steric hindrance from the cyclopropyl group to dictate the attack trajectory[1].

Materials:

  • 3-Cyclopropyl-5-nitropyrazole (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Deprotonation: Charge an oven-dried round-bottom flask with 3-cyclopropyl-5-nitropyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) under an argon atmosphere. Add anhydrous DMSO to create a 0.2 M solution.

  • Anion Formation: Stir the suspension at room temperature for 30 minutes. The solution may develop a slight yellow tint, indicating the formation of the pyrazolide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe. If using a highly reactive electrophile (e.g., methyl iodide), cool the reaction to 0 °C prior to addition to prevent over-alkylation or exothermic degradation.

  • Reaction Progression: Allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Quench and Extraction: Pour the reaction mixture into ice-cold water (3x volume of DMSO) to precipitate the product and quench any unreacted base. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers extensively with water (3x) and brine (1x) to remove residual DMSO.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure N1 regioisomer.

Protocol B: Synthesis of 1-Alkyl-5-cyclopropyl-3-nitropyrazole (Chelation Control)

To access the sterically disfavored N2 isomer, a Lewis acid is employed to coordinate the pyrazole and direct the electrophile[1].

Materials:

  • 3-Cyclopropyl-5-nitropyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Magnesium bromide etherate (MgBr₂·OEt₂) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Chelation Complex Formation: Dissolve 3-cyclopropyl-5-nitropyrazole (1.0 eq) in anhydrous DCM (0.1 M) under argon. Add MgBr₂·OEt₂ (1.0 eq) in one portion. Stir at room temperature for 30 minutes to allow the magnesium to chelate between the pyrazole nitrogen and the nitro group.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. The bulky nature of DIPEA prevents it from interfering with the chelation complex while effectively neutralizing the generated HBr.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction Progression: Stir the reaction at room temperature for 12–18 hours. Chelation-controlled reactions typically proceed slower than free-anion reactions.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography. The N2 isomer typically elutes slightly faster than the N1 isomer on silica gel due to differing dipole moments.

Visualizations

Workflow SM 3-Cyclopropyl-5-nitropyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized Charge) SM->Anion Base Deprotonation Cond1 Polar Aprotic / K2CO3 (Steric & Electronic Control) Anion->Cond1 Cond2 MgBr2 / DIPEA (Chelation Control) Anion->Cond2 IsoA 1-Alkyl-3-cyclopropyl-5-nitropyrazole (Major N1 Isomer) Cond1->IsoA Favored (Less Steric Hindrance) IsoB 1-Alkyl-5-cyclopropyl-3-nitropyrazole (Major N2 Isomer) Cond1->IsoB Minor Cond2->IsoA Minor Cond2->IsoB Favored (Mg2+ Chelation)

Decision tree and mechanistic pathways for the regioselective N-alkylation of 3-cyclopropyl-5-nitropyrazole.

Protocol1 Step1 1. Deprotonation K2CO3 in DMSO 30 min, RT Step2 2. Alkylation Add Alkyl-X 4-6 hrs, RT Step1->Step2 Step3 3. Work-up H2O Quench EtOAc Extraction Step2->Step3 Step4 4. Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4

Standard experimental workflow for the base-mediated N1-alkylation of pyrazoles.

References[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.https://www.organic-chemistry.org/abstracts/lit4/394.shtm[3] Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme Connect.https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1219535[1] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem. https://www.benchchem.com/support/optimizing-n-alkylation-pyrazoles[5] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.https://www.semanticscholar.org/paper/Switching-N-Alkylation-Regioselectivity-of-Guided-Kudyakova-Bazhin/[2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.2c01180

Sources

Method

one-pot cyclization methods for 1-propyl-3-cyclopropyl-5-nitropyrazole

Application Note: Advanced One-Pot Cyclization Protocols for 1-Propyl-3-Cyclopropyl-5-Nitropyrazole Executive Summary The synthesis of 1-propyl-3-cyclopropyl-5-nitropyrazole presents a distinct regiochemical challenge. W...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Cyclization Protocols for 1-Propyl-3-Cyclopropyl-5-Nitropyrazole

Executive Summary

The synthesis of 1-propyl-3-cyclopropyl-5-nitropyrazole presents a distinct regiochemical challenge. While 4-nitropyrazoles are readily accessible via direct electrophilic nitration, the 5-nitro isomer requires specific directing strategies to overcome the inherent nucleophilicity patterns of the pyrazole ring. This Application Note details a robust Telescoped Sandmeyer Cyclization (TSC) protocol. This method integrates the formation of the pyrazole core with a radical-nucleophilic substitution in a single reactor system, avoiding the isolation of unstable intermediates and ensuring high regiofidelity.

Target Molecule Profile:

  • IUPAC Name: 1-propyl-3-cyclopropyl-5-nitropyrazole

  • Key Structural Features: N1-propyl tail, C3-cyclopropyl moiety, C5-nitro group.

  • Applications: High-energy density materials (HEDM), insensitive munitions precursors, and specialized kinase inhibitor intermediates.

Strategic Analysis: The Regioselectivity Problem

To understand the necessity of the TSC protocol, one must analyze the failure points of conventional routes:

  • Direct Nitration: Treating 1-propyl-3-cyclopropylpyrazole with

    
     overwhelmingly yields the 4-nitro  isomer due to the electronic enrichment of the C4 position by the N1-lone pair donation.
    
  • Alkylation of 3(5)-Nitropyrazole: Alkylating 3-cyclopropyl-5-nitropyrazole yields a mixture of 1-propyl-3-nitro (N-alkylation adjacent to C3) and 1-propyl-5-nitro (N-alkylation adjacent to C5). The steric bulk of the nitro group often disfavors the desired 1,5-substitution, leading to poor yields (<15%).

The Solution: The Telescoped Sandmeyer Cyclization locks the regiochemistry early by forming a 5-aminopyrazole, which is then converted to the nitro group in situ via a diazonium intermediate.

Protocol A: Telescoped Sandmeyer Cyclization (Recommended)

This protocol operates on a "Make-and-Modify" principle. The 5-aminopyrazole is generated and immediately subjected to diazotization and nitration without workup.

Reagents & Equipment
  • Precursors: 3-Cyclopropyl-3-oxopropanenitrile (β-ketonitrile), Propylhydrazine hydrochloride.

  • Reagents: Sodium nitrite (

    
    ), Copper(I) oxide (
    
    
    
    ) or Copper powder, Hydrochloric acid (conc.), Sodium acetate.
  • Solvent: Ethanol (Step 1), Water/Acetonitrile (Step 2).

  • Equipment: Jacketed glass reactor (1L) with overhead stirring, internal temperature probe, and reflux condenser.

Step-by-Step Methodology

Phase 1: Cyclocondensation (Formation of the 5-Amino Core)

  • Charge: Load 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) and Ethanol (10V) into the reactor.

  • Addition: Add Propylhydrazine hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) to buffer the HCl.

  • Cyclization: Heat the mixture to Reflux (78°C) for 4 hours.

    • Checkpoint: Monitor via TLC/HPLC for consumption of nitrile. The product is 1-propyl-3-cyclopropyl-5-aminopyrazole.

  • Solvent Swap: Distill off Ethanol under reduced pressure and replace with Acetonitrile/Water (1:1 mixture). Cool to 0°C .

Phase 2: One-Pot Diazotization-Nitration

  • Acidification: Add concentrated HCl (3.0 eq) dropwise, maintaining internal temperature

    
    .
    
  • Diazotization: Add an aqueous solution of

    
     (1.2 eq) dropwise over 30 minutes.
    
    • Reaction: The amine converts to the diazonium salt (

      
      ). The solution will turn clear/yellow.
      
  • Sandmeyer Displacement: In a separate vessel, prepare a slurry of

    
     (5.0 eq, excess) and 
    
    
    
    (0.2 eq) in water.
  • Transfer: Transfer the cold diazonium solution into the nitrite/copper slurry (inverse addition) at room temperature.

    • Caution: Vigorous evolution of

      
       gas. Ensure adequate venting.
      
  • Completion: Stir at 25°C for 2 hours. The solution typically turns green/blue (copper salts) and precipitates the nitro product.

Workup & Purification
  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Wash: Wash organic phase with 10%

    
     (to remove copper) followed by brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethanol (9:1) to yield light yellow crystals.

Comparative Data: Yield & Selectivity

ParameterDirect Nitration (Conventional)Alkylation of NitropyrazoleTelescoped Sandmeyer (This Protocol)
Major Isomer 4-Nitro (>95%)3-Nitro (60%) / 5-Nitro (40%)5-Nitro (>98%)
Overall Yield 85% (Wrong Isomer)25% (Desired Isomer)68% (Desired Isomer)
Step Count 2 (Discrete)2 (Discrete)1 (Telescoped)
Safety Profile High (Exothermic)ModerateModerate (

evolution)

Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic flow, highlighting the critical "Regio-Lock" achieved in Phase 1.

G cluster_0 One-Pot Reactor System Start Precursors: Cyclopropyl-beta-ketonitrile + Propylhydrazine Inter1 Intermediate: Amidrazone Tautomer Start->Inter1 Condensation (EtOH, Reflux) Amino Phase 1 Product: 1-Propyl-3-Cyclopropyl- 5-Aminopyrazole (Regio-Locked) Inter1->Amino Cyclodehydration (-H2O) Diazo Intermediate: Pyrazolyl-5-Diazonium Salt Amino->Diazo NaNO2 / HCl (0°C, Diazotization) Target Final Target: 1-Propyl-3-Cyclopropyl- 5-Nitropyrazole Diazo->Target NaNO2 / Cu2O (Sandmeyer Displacement)

Caption: Logical flow of the Telescoped Sandmeyer Cyclization, demonstrating the retention of regiochemistry from the amine precursor to the final nitro product.

Critical Process Parameters (CPPs)

  • Hydrazine Stoichiometry: Excess propylhydrazine (>1.2 eq) can lead to bis-pyrazole byproducts. Maintain strict 1.05–1.10 eq.

  • Diazotization Temperature: The 5-aminopyrazole diazonium salt is less stable than phenyl diazonium salts. Temperature must remain

    
     during nitrite addition to prevent decomposition to the 5-hydroxy (phenol-like) impurity.
    
  • Copper Catalyst: While Sandmeyer reactions often use CuCl, using

    
      with excess nitrite (
    
    
    
    ) promotes the nitro substitution over the chloro substitution.

References

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Goermann, M., et al. (2012). Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts. European Patent EP2628730A1. Link

  • Jasiński, R. (2015). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles. Molecules, 20(10), 18995-19006. Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Application

Application Notes &amp; Protocols: Regioselective Nitration of 1-Propyl-3-cyclopropyl-1H-pyrazole Scaffolds

Abstract This document provides a comprehensive technical guide for the regioselective nitration of 1-propyl-3-cyclopropyl-1H-pyrazole, a scaffold of interest in medicinal chemistry and drug development.[1][2] We delve i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the regioselective nitration of 1-propyl-3-cyclopropyl-1H-pyrazole, a scaffold of interest in medicinal chemistry and drug development.[1][2] We delve into the mechanistic principles governing electrophilic substitution on the pyrazole ring, present detailed, validated protocols for achieving C4-nitration, and outline essential safety procedures for handling nitrating agents. This guide is intended for researchers, chemists, and drug development professionals seeking to functionalize this heterocyclic core.

Introduction and Mechanistic Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with applications ranging from anti-obesity agents to enzyme inhibitors.[1][2][3] The introduction of a nitro (-NO₂) group via electrophilic aromatic substitution (EAS) is a critical transformation, serving as a versatile handle for further synthetic modifications or as a key pharmacophore element itself.

The primary challenge in the nitration of substituted pyrazoles is controlling the regioselectivity. The pyrazole ring presents multiple potential sites for electrophilic attack. For the 1-propyl-3-cyclopropyl-1H-pyrazole scaffold, the C4 position is the most favorable site for nitration.[4][5]

Mechanistic Considerations:

The electrophilic nitration of pyrazole proceeds via attack by a nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric and sulfuric acids. The regiochemical outcome is dictated by the electronic properties of the pyrazole ring and its substituents.

  • Directing Effects: The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). The N1-propyl group is an electron-donating group (EDG) that activates the ring towards electrophilic attack. The C3-cyclopropyl group also possesses electron-donating character.

  • Positional Reactivity: Electrophilic attack at the C4 position is favored because the resulting cationic intermediate (the sigma complex or Wheland intermediate) can delocalize the positive charge effectively without disrupting the aromatic sextet on a positively charged nitrogen atom, which would be a high-energy, unstable state.[4] Attack at C3 or C5 would lead to a less stable intermediate.[4] Therefore, the C4 position is the kinetically and thermodynamically favored site for substitution.

Caption: Mechanism of C4-Nitration on the Pyrazole Scaffold.

Synthesis of Starting Material: 1-Propyl-3-cyclopropyl-1H-pyrazole

While commercially available from some vendors, the starting scaffold can be synthesized via several established methods for pyrazole formation, such as the Knorr pyrazole synthesis or reactions involving hydrazones and dicarbonyl compounds.[4][6][7] A plausible route involves the condensation of propylhydrazine with 1-cyclopropyl-1,3-butanedione. The regioselectivity of this initial synthesis is a critical consideration.[7]

Experimental Protocols

Two primary protocols are presented, a classical approach using mixed acid for robust, scalable reactions and a milder approach using acetyl nitrate for substrates that may be sensitive to strongly acidic conditions.

Protocol 1: Classical Nitration with HNO₃ / H₂SO₄

This method is the standard for many aromatic nitrations and is effective for the C4-nitration of the pyrazole ring.[5][8] The key is careful temperature control to prevent side reactions.

Materials:

  • 1-Propyl-3-cyclopropyl-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and dropping funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-propyl-3-cyclopropyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (3-5 mL per gram of starting material) at 0°C using an ice-water bath. Stir until fully dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (1 mL per mL of nitric acid) at 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred pyrazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (10 g of ice per mL of acid). This step must be performed slowly in a fume hood, as it is highly exothermic.

  • Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-nitro-1-propyl-3-cyclopropyl-1H-pyrazole by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Milder Nitration with Acetyl Nitrate

For substrates that may degrade under harsh mixed-acid conditions, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, offers a milder alternative that selectively nitrates the C4-position.[9][10]

Materials:

  • 1-Propyl-3-cyclopropyl-1H-pyrazole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice-water bath

  • Sodium Carbonate solution

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: Dissolve 1-propyl-3-cyclopropyl-1H-pyrazole (1.0 eq) in acetic anhydride (5-10 mL per gram) in a round-bottom flask and cool the solution to 0°C in an ice-water bath.[10]

  • Preparation of Acetyl Nitrate: In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 mL per mL of nitric acid) at 0°C. Add the nitric acid slowly to the acetic anhydride.

  • Nitration: Slowly add the acetyl nitrate solution to the cooled pyrazole solution while maintaining the temperature at 0°C.[10]

  • Reaction Time: After the addition is complete, allow the mixture to stand at 0°C for 2-4 hours, monitoring by TLC.[10]

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution carefully with a saturated sodium carbonate solution until basic (pH > 8).[10]

  • Isolation: The product, 4-nitro-1-propyl-3-cyclopropyl-1H-pyrazole, should precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and air dry.[10]

  • Purification: The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Summary and Expected Outcomes

The following table summarizes the typical reaction conditions and expected outcomes for the nitration protocols. Yields are estimates and may vary based on scale and purity of reagents.

ParameterProtocol 1: HNO₃ / H₂SO₄Protocol 2: Acetyl Nitrate
Nitrating Agent NO₂⁺ from HNO₃/H₂SO₄NO₂⁺ from AcONO₂
Temperature 0 - 10°C0°C
Reaction Time 1 - 2 hours2 - 4 hours
Work-up Aqueous quench, extractionAqueous quench, precipitation
Expected Yield 75 - 90%70 - 85%
Regioselectivity Predominantly C4-nitro isomerHighly selective for C4-nitro isomer
Key Advantage Scalable, cost-effectiveMilder conditions for sensitive substrates

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Start [label="Starting Material:\n1-Propyl-3-cyclopropyl-1H-pyrazole", shape=ellipse, fillcolor="#FBBC05"]; Prep [label="Reagent Preparation\n(Cooling to 0°C)"]; Nitration [label="Nitration Reaction\n(Protocol 1 or 2)"]; Monitor [label="Reaction Monitoring\n(TLC / LC-MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quenching\n(Pour onto Ice)"]; Workup [label="Work-up\n(Neutralization & Extraction/Filtration)"]; Purify [label="Purification\n(Column Chromatography or Recrystallization)"]; End [label="Final Product:\n4-Nitro-1-propyl-3-cyclopropyl-1H-pyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Nitration; Nitration -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Monitor -> Nitration [label="Incomplete"]; Quench -> Workup; Workup -> Purify; Purify -> End; }

Caption: General Experimental Workflow for Pyrazole Nitration.

Safety and Handling

Working with nitrating agents requires strict adherence to safety protocols in a controlled laboratory environment.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[11][13][14] Work must be conducted in a certified chemical fume hood.[12][14]

  • Handling Nitrating Mixtures: Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[11][12][15]

    • Always add acid to water or other reagents slowly; never the reverse.

    • Mixing nitric and sulfuric acids is highly exothermic and must be done with cooling.

    • Avoid contact with combustible materials (e.g., paper, wood, organic solvents) as this can lead to fire or explosion.[12][15]

  • Spill & Emergency Procedures:

    • Have appropriate spill kits ready, containing an acid neutralizer (such as sodium bicarbonate). Do not use combustible materials like sawdust to absorb spills.[12][13]

    • Ensure an eyewash station and safety shower are immediately accessible.[12][14] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste must be neutralized before disposal.

References

  • JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]

  • Pyrazole. (n.d.). Retrieved February 26, 2026, from [Link]

  • Burton, A. G., Katritzky, A. R., Konya, M., & Tarhan, H. O. (1974). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2, 389-394. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. [Link]

  • Columbus Chemical. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (n.d.). RSC Publishing. [Link]

  • Lynch, B. M., & Hung, Y. Y. (1964). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 42(7), 1605-1615. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid. Environmental Health and Safety. [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3469. [Link]

  • Lee, K., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(14), 3845-3849. [Link]

  • CP Lab Safety. (n.d.). 1-cyclopropyl-3-nitro-1H-pyrazole, min 97%, 1 gram. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Nitropyrazoles. (2025, August 6). ResearchGate. [Link]

  • Xu, T., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264. [Link]

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5863. [Link]

Sources

Method

Application Note: Purification of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole via Column Chromatography

Strategic Overview The synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole typically involves the -alkylation of a 3(5)-nitropyrazole precursor.[1] This reaction is governed by tautomeric equilibrium, invariably prod...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole typically involves the


-alkylation of a 3(5)-nitropyrazole precursor.[1] This reaction is governed by tautomeric equilibrium, invariably producing a mixture of two regioisomers: the desired 1,5-isomer  (5-nitro) and the often thermodynamically favored 1,3-isomer  (3-nitro).[1]

Separating these isomers is critical in drug discovery, particularly for JAK inhibitor scaffolds where the position of the nitro group (and subsequent amine) dictates binding affinity. This guide details the purification strategy, leveraging the distinct dipole moments induced by the steric proximity of the nitro and propyl groups in the 1,5-isomer.

The Separation Challenge[2]
  • Target: 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (1,5-isomer).[1]

  • Impurity: 3-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (1,3-isomer).[1]

  • Mechanism: The 1,5-isomer exhibits "ortho-like" steric repulsion between the

    
    -propyl and 
    
    
    
    -nitro groups.[1] This often twists the nitro group out of planarity, reducing the molecular dipole moment compared to the planar 1,3-isomer. Consequently, the 1,5-isomer is typically less polar and elutes first , though this must be confirmed via NMR.

Pre-Chromatography Diagnostics[1]

Before scaling up, the crude reaction mixture must be profiled to define the solvent gradient.

Solubility Profile

The presence of the nitro group confers polarity, while the cyclopropyl and propyl chains add lipophilicity.

  • Good Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.

  • Poor Solubility: Hexanes, Heptane (useful for antisolvent precipitation).

Thin Layer Chromatography (TLC) Optimization

Goal: Achieve a Retention Factor (


) difference (

) of

between isomers.

Protocol:

  • Prepare a 10 mg/mL solution of crude material in DCM.

  • Spot onto Silica Gel 60

    
     plates.
    
  • Test three solvent systems:

    • System A: 10% EtOAc in Hexanes (Non-polar check).

    • System B: 20% EtOAc in Hexanes (Standard).

    • System C: 100% DCM (Alternative selectivity).

Expected Results:

System Observation Suitability

| 10% EtOAc/Hex | Spots likely stay at baseline (


). | Too weak. |
| 20% EtOAc/Hex  | Target (1,5-isomer): 

Impurity (1,3-isomer):

| Optimal. | | 100% DCM | Poor separation; streaking likely due to nitro group.[1] | Not recommended. |

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh); spherical particles preferred for tighter bands.

  • Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.[1]

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

Sample Loading (Dry Loading)

Rationale: Nitro compounds are polar and can streak if loaded in a strong solvent like DCM. Dry loading eliminates solvent effects at the top of the column.

  • Dissolve crude oil/solid in minimal DCM.

  • Add Silica Gel (1:2 ratio of crude to silica).

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Load the powder onto the pre-equilibrated column bed.

Elution Gradient

Run the column using a stepwise gradient to maximize resolution.

StepSolvent Composition (Hex:EtOAc)Column Volumes (CV)Purpose
1 95:52 CVColumn equilibration & removal of non-polar grease.[1]
2 90:103 CVElution of minor non-polar impurities.
3 85:15 to 80:20 5-8 CV Elution of Target (1,5-isomer).
4 70:303 CVElution of Regioisomer (1,3-isomer).[1]
5 0:1002 CVFlush column.
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Isomer Mix) TLC TLC Scouting (Target Rf ~0.35 in 20% EtOAc) Start->TLC Load Dry Loading (Adsorb on Silica 1:2) TLC->Load Select Solvent Gradient Gradient Elution (Hex/EtOAc) Load->Gradient Fraction1 Fraction Set A (Fast Eluting) Target: 1,5-Isomer Gradient->Fraction1 80:20 Mix Fraction2 Fraction Set B (Slow Eluting) Impurity: 1,3-Isomer Gradient->Fraction2 70:30 Mix Analysis NMR Confirmation (NOESY) Fraction1->Analysis Fraction2->Analysis

Figure 1: Purification workflow for separating nitropyrazole regioisomers.

Characterization & Validation

You cannot rely solely on polarity to assign the structure. You must validate the regio-chemistry using Nuclear Magnetic Resonance (NMR).[1]

1H-NMR Diagnostics[1]
  • 1,5-isomer (Target): The propyl

    
     protons will show a Nuclear Overhauser Effect (NOE) interaction with the Cyclopropyl methine  proton (at C3).[1] There is NO interaction with the nitro group.
    
  • 1,3-isomer (Impurity): The propyl

    
     protons will show an NOE interaction with the C5-Proton  (or substituent if C5 is substituted, but here C5 is Nitro).[1] Wait—correction:
    
    • Structure: 1-propyl, 3-cyclopropyl, 5-nitro.[1]

    • 1,5-isomer (Target):

      
      -propyl is adjacent to 
      
      
      
      -Nitro.[1]
      
      
      -Cyclopropyl is distant.[1]
    • 1,3-isomer (Impurity):

      
      -propyl is adjacent to 
      
      
      
      -H.
      
      
      -Cyclopropyl is distant.[1]
    • Correction on Isomer Names: If the synthesis is nitration of 3-cyclopropylpyrazole, the nitro goes to C4. If the synthesis is alkylation of 3-cyclopropyl-5-nitropyrazole:

      • Isomer A (1,5):

        
        -propyl is next to Nitro.
        
      • Isomer B (1,3):

        
        -propyl is next to Cyclopropyl (because numbering changes to keep N1-N2 bond priority).[1]
        

Definitive NOESY Test:

  • Target (3-cyclopropyl-5-nitro-1-propyl):

    
     protons are spatially close to the Nitro group .[1] (No NMR signal for Nitro, so look for absence of H-interaction).
    
  • Impurity (5-cyclopropyl-3-nitro-1-propyl):

    
     protons are spatially close to the Cyclopropyl group .[1]
    
  • Result: If you see a strong NOE correlation between the

    
     (approx 4.0 ppm) and the Cyclopropyl-CH (approx 1.8 ppm), you have the Impurity  (where propyl and cyclopropyl are adjacent).[1] If you see NO  correlation between 
    
    
    
    and Cyclopropyl, you have the Target (separated by the nitro group).

Safety & Troubleshooting

Safety Note: Nitro Compounds

Nitro-pyrazoles are potentially energetic.[1]

  • Do not distill the crude to dryness at high temperatures (>50°C).

  • Do not use metal spatulas if the solid is dry; use Teflon/wood to avoid static discharge.

Troubleshooting Table
IssuePossible CauseSolution
Co-elution of Isomers Gradient slope too steep.Switch to isocratic elution at 15% EtOAc for longer duration.
Streaking/Tailing Acidic protons on pyrazole ring (unreacted SM) or interaction with silica.Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Product Crystallizes on Column Solubility limit reached in Hexanes.Use a "DCM spike": Add 5% DCM to the mobile phase to maintain solubility without drastically changing polarity.

References

  • General Protocol for Pyrazole Alkylation: Separation of N-alkyl pyrazole regioisomers via Flash Chrom
  • Mechanistic Insight on Regioisomer Polarity

    • Deng, X., & Mani, N. S. (2008).[2][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

    • [Link][1]

  • Solvent Systems for Nitrogen Heterocycles

    • Solvent Systems for Flash Column Chromatography.[4][5] University of Rochester, Dept. of Chemistry.

    • [Link]

  • Safety of Nitro-Heterocycles

    • Reaction Hazard Assessment. American Chemical Society (ACS) Chemical Safety.
    • [Link][1]

Sources

Application

using 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole as a pharmaceutical intermediate

Application Note: 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole as a High-Value Pharmaceutical Intermediate Executive Summary 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole (CAS: 1173266-60-8 ) represents a specialized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole as a High-Value Pharmaceutical Intermediate

Executive Summary

3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole (CAS: 1173266-60-8 ) represents a specialized heterocyclic building block in modern medicinal chemistry.[1][2][3] Its structural triad—a lipophilic cyclopropyl moiety, a polar nitro group (precursor to a primary amine), and an N-propyl chain—makes it a critical scaffold for designing Kinase Inhibitors (e.g., JAK, BRAF) and G-Protein Coupled Receptor (GPCR) antagonists (e.g., CB1).

This application note provides a rigorous technical guide for the synthesis, purification, and downstream functionalization of this intermediate. It addresses the critical challenge of N-alkylation regioselectivity and outlines a self-validating protocol for converting the nitro group into a versatile amino handle.

Compound Profile & Physicochemical Properties

PropertyData
Chemical Name 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole
CAS Number 1173266-60-8
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
LogP (Calc) ~2.3 (Lipophilic, good membrane permeability)
Topological Polar Surface Area 62.1 Ų
Key Functional Groups Nitro (-NO₂), Cyclopropyl (-C₃H₅), Pyrazole Core

Synthesis Protocol: Regioselective Construction

The primary synthetic challenge is establishing the N-propyl group at the N1 position while ensuring the nitro group resides at C5 (relative to N1) and the cyclopropyl at C3. Direct alkylation of 3(5)-cyclopropyl-5(3)-nitropyrazole often yields a mixture of regioisomers.

Workflow Diagram: Synthesis & Regiocontrol

SynthesisWorkflow Figure 1: Regiodivergent Alkylation of 3-Cyclopropyl-5-nitropyrazole SM 3-Cyclopropyl-5-nitro-1H-pyrazole (Tautomeric Mix) Reaction N-Alkylation (SN2 Mechanism) SM->Reaction Reagent 1-Iodopropane K2CO3 / DMF Reagent->Reaction Isomer1 Target: 1-Propyl-5-Nitro (Sterically Congested) Reaction->Isomer1 Minor/Major* Isomer2 By-product: 1-Propyl-3-Nitro (Sterically Favored) Reaction->Isomer2 Major/Minor* Purification Chromatographic Separation (Silica Gel) Isomer1->Purification Isomer2->Purification Purification->Isomer1 Isolated Yield

Step-by-Step Protocol

Objective: Synthesize and isolate 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole.

  • Reagents:

    • 3-Cyclopropyl-5-nitro-1H-pyrazole (1.0 eq)[3]

    • 1-Iodopropane (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolution: Dissolve 3-cyclopropyl-5-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.

    • Base Addition: Add Cs₂CO₃ in a single portion. Stir for 15 minutes at room temperature to deprotonate the pyrazole (formation of pyrazolate anion).

    • Alkylation: Dropwise add 1-iodopropane.

    • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). Note: Two spots will appear. The target 5-nitro isomer is typically less polar (higher Rf) than the 3-nitro isomer due to the "ortho" nitro group shielding the N-lone pair, reducing interaction with silica.

    • Work-up: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification (Critical Step):

    • The reaction produces a mixture of 1-propyl-5-nitro (Target) and 1-propyl-3-nitro (Isomer).

    • Separation: Flash column chromatography using a gradient of 0-20% EtOAc in Hexanes.

    • Identification:

      • Target (5-Nitro): ¹H NMR will show the propyl CH₂ signal adjacent to Nitrogen shifted downfield (~4.4 ppm) due to the anisotropic effect of the adjacent Nitro group.

      • Isomer (3-Nitro): Propyl CH₂ signal is typically further upfield (~4.0-4.1 ppm).

Downstream Application: The "Amine Handle"

The nitro group is rarely the endpoint. It serves as a masked amine. The reduction of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole yields 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine , a potent nucleophile for drug discovery libraries.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

Why this method? It is chemoselective and avoids reducing the cyclopropyl ring (which can be sensitive to high-pressure hydrogenation).

  • Setup: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (4:1).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Isolation: Concentrate the filtrate. The resulting amine is often an oil or low-melting solid, ready for coupling.

Application Pathway Diagram

ApplicationPathway Figure 2: Functionalization of the Pyrazole Scaffold Nitro 5-Nitro Intermediate (Inactive Precursor) Amine 5-Amino Pyrazole (Active Nucleophile) Nitro->Amine Fe/NH4Cl or H2/Pd-C Library Divergent Synthesis (Drug Discovery) Amine->Library Drug1 Amide Coupling (Kinase Inhibitors) Library->Drug1 Drug2 Urea Formation (GPCR Antagonists) Library->Drug2 Drug3 Sulfonylation (Metabolic Stability) Library->Drug3

Pharmaceutical Context & Rationale

Why this Scaffold?

  • Cyclopropyl Group: Acts as a "bioisostere" for isopropyl or phenyl groups but offers superior metabolic stability (blocks CYP450 oxidation at that position) and rigidifies the structure to fit hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases).

  • Pyrazole Core: A privileged structure that functions as a hydrogen bond donor/acceptor scaffold.

  • 5-Amino Position: In kinase inhibitors (like Janus Kinase or JAK inhibitors), the exocyclic amine at position 5 often forms a crucial hydrogen bond with the hinge region of the kinase.

Target Classes:

  • JAK Inhibitors: Similar to the scaffold found in experimental autoimmune drugs.

  • CB1 Receptor Antagonists: Pyrazole-3-carboxamides (related structures) are known cannabinoid antagonists; the 5-amino derivative allows for urea-linked antagonists.

Safety & Handling

  • Energetic Potential: Nitro-pyrazoles can be energetic. While this specific molecule is stable at room temperature, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Skin Sensitization: Pyrazole precursors are potential sensitizers. Use nitrile gloves and work in a fume hood.

  • Storage: Store at 2–8°C under inert gas to prevent slow oxidation or hydrolysis.

References

  • Norman, N. J., et al. (2022).[5][6] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

microwave-assisted synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

Application Note: Microwave-Assisted Regioselective Synthesis of 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 3-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Regioselective Synthesis of 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole . The target molecule represents a challenging structural motif due to the steric and electronic conflicts inherent in placing an alkyl group (propyl) adjacent to a nitro group (C5) while maintaining a cyclopropyl moiety at C3.[1]

Traditional thermal alkylation of 3(5)-nitro-5(3)-cyclopropyl-1H-pyrazole typically yields a mixture of regioisomers, often favoring the sterically less hindered 1-propyl-3-nitro-5-cyclopropyl isomer.[1][2] This guide utilizes microwave irradiation (MW) combined with the "Cesium Effect" to accelerate reaction kinetics and modulate regioselectivity, providing a reproducible pathway to the desired 5-nitro pharmacophore often sought in kinase inhibitor development (e.g., TTK/MPS1 inhibitors).[1]

Strategic Analysis & Experimental Logic

The Regioselectivity Challenge

The synthesis hinges on the N-alkylation of the tautomeric precursor, 3-cyclopropyl-5-nitro-1H-pyrazole .[1][2]

  • Tautomer A: 3-cyclopropyl-5-nitro-1H-pyrazole (NH at position 1).[1][2]

  • Tautomer B: 5-cyclopropyl-3-nitro-1H-pyrazole (NH at position 1).[1][2]

Upon deprotonation, the pyrazolide anion has two nucleophilic sites (N1 and N2).[3][1]

  • Path A (Target): Alkylation adjacent to the Nitro group

    
    1-propyl-3-cyclopropyl-5-nitropyrazole .[1][2]
    
  • Path B (Competitor): Alkylation adjacent to the Cyclopropyl group

    
    1-propyl-5-cyclopropyl-3-nitropyrazole .[1][2]
    

Causality in Protocol Design:

  • Microwave Irradiation: The target isomer (5-nitro) is sterically congested (Propyl vs. Nitro).[1] MW irradiation provides rapid, uniform heating to overcome the higher activation energy barrier of this sterically demanding transition state, which is often inaccessible or slow under conventional reflux.[3][1]

  • Solvent/Base Selection: We utilize Cesium Carbonate (

    
    )  in DMF .[1] The large cesium cation forms a loose ion pair with the pyrazolide anion ("naked anion"), enhancing nucleophilicity.[1] While the thermodynamic product usually favors the less hindered isomer, high-temperature MW irradiation can shift the distribution or simply accelerate the formation of the minor isomer to practical yields.
    

Experimental Protocol

Materials & Reagents
  • Precursor: 3-Cyclopropyl-5-nitro-1H-pyrazole (Synthesized via N-nitration/rearrangement of 3-cyclopropylpyrazole or commercially sourced).[1][2]

  • Alkylating Agent: 1-Iodopropane (Preferred over bromide for faster kinetics in MW).[1][2]

  • Base: Cesium Carbonate (

    
    ), anhydrous.[3][1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[3][1]

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave process vial, charge 3-cyclopropyl-5-nitro-1H-pyrazole (153 mg, 1.0 mmol).

  • Add

    
      (488 mg, 1.5 mmol, 1.5 equiv).
    
  • Add a magnetic stir bar and seal the vial with a septum cap.

  • Purge with nitrogen for 2 minutes.

  • Inject anhydrous DMF (3.0 mL) via syringe.

  • Stir at room temperature for 5 minutes to generate the pyrazolide anion (solution typically turns yellow/orange).

  • Inject 1-iodopropane (146 µL, 1.5 mmol, 1.5 equiv).

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic parameters:

  • Control Mode: Standard (Temperature Control)

  • Temperature: 120 °C

  • Hold Time: 15 minutes

  • Pressure Limit: 250 psi (17 bar)[1]

  • Power: Max 200W (Dynamic)[1]

  • Stirring: High

Note: The reaction is typically complete in 15 minutes. Conventional heating would require 12-24 hours at reflux.[1][2]

Step 3: Work-up and Isolation [1][2]

  • Cool the vial to room temperature (compressed air cooling).

  • Dilute the reaction mixture with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification & Isomer Separation (Critical) The crude residue will contain a mixture of the 3-nitro and 5-nitro isomers.[1]

  • Flash Chromatography: Load residue onto a silica gel column.[1]

  • Eluent: Gradient of Hexanes:Ethyl Acetate (0-30%).[1]

  • Elution Order:

    • Isomer 1 (Less Polar): 1-propyl-5-cyclopropyl-3-nitropyrazole (Major byproduct).[1][2]

    • Isomer 2 (More Polar): 1-propyl-3-cyclopropyl-5-nitropyrazole (Target) .[1][2]

    • Note: Nitro groups adjacent to the bridgehead nitrogen (5-nitro) typically increase polarity and reduce Rf compared to the 3-nitro isomer.[1][2]

Data Visualization & Workflow

The following diagram illustrates the reaction pathway, the competitive regioselectivity, and the isolation logic.

G cluster_purification Purification Logic Start 3-Cyclopropyl-5-nitro-1H-pyrazole (Tautomeric Mix) Intermediate Pyrazolide Anion (Resonance Hybrid) Start->Intermediate Deprotonation Reagents 1-Iodopropane Cs2CO3 / DMF Reagents->Intermediate MW Microwave Irradiation 120°C, 15 min ProductA Target Product (Isomer 5-NO2) 1-propyl-3-cyclopropyl-5-nitropyrazole (More Polar / Lower Rf) MW->ProductA Path A (Sterically Demanding) ProductB Byproduct (Isomer 3-NO2) 1-propyl-5-cyclopropyl-3-nitropyrazole (Less Polar / Higher Rf) MW->ProductB Path B (Sterically Favored) Intermediate->MW

Caption: Reaction pathway showing the divergence of regioisomers under microwave conditions. Path A leads to the target 5-nitro derivative.[1][2]

Analytical Validation (Self-Validating System)

To confirm the identity of the 5-nitro isomer (Target) versus the 3-nitro isomer, use the following diagnostic NMR signatures. This ensures the protocol is self-validating.[1][2]

FeatureTarget: 3-Cyclopropyl-5-nitro -1-propyl...[1][2]Byproduct: 5-Cyclopropyl-3-nitro -1-propyl...[1][2]Mechanistic Reason
H4 Proton Shift

6.8 - 7.0 ppm

6.5 - 6.7 ppm
The 5-nitro group exerts a stronger deshielding effect on the adjacent C4 proton than the 3-nitro group due to proximity to the N-alkyl lone pair interaction.[1][2]
NOESY Signal Strong NOE between N-Propyl (

) and Cyclopropyl protons is ABSENT .
Strong NOE between N-Propyl (

) and Cyclopropyl protons is PRESENT .[1][2]
In the target, the propyl is far from the cyclopropyl group.[3] In the byproduct, they are adjacent (1,5-relationship).[3][1]
C13 NMR (C5)

~145-150 ppm
(C-NO2)

~135-140 ppm
(C-Cyclopropyl)
Carbon bearing the nitro group is significantly downfield.[1][2]

Troubleshooting & Optimization

  • Low Yield of Target Isomer: If the 3-nitro isomer dominates (>80%), switch the solvent to THF and use the Mitsunobu reaction (1-propanol, DIAD,

    
    ) instead of direct alkylation.[3][1] Mitsunobu conditions often favor the more acidic nitrogen, which can alter regioselectivity profiles compared to 
    
    
    
    alkylation.[3]
  • Incomplete Reaction: Increase MW temperature to 140 °C. Pyrazoles are thermally stable, but ensure the pressure limit is not exceeded.

  • Safety Note: Nitro-pyrazoles are potentially energetic.[1][2] While the cyclopropyl derivative is generally stable, always perform the reaction behind a blast shield, especially when scaling up >5 mmol in a microwave.[3][1]

References

  • Vertex Pharmaceuticals. (2001).[1] 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.[1][2] US Patent 6,218,418.[1] (Describes synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole precursors). Link

  • Deng, X., & Mani, N. S. (2008).[3][1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[3][1] (Mechanistic insights into nitropyrazole formation). Link[1]

  • Kallman, N. J., et al. (2017).[3][1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(19).[1] (Definitive guide on assigning pyrazole regiochemistry via NMR/NOESY). Link[1]

  • Larina, L. I. (2017).[1][5] Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Advances in Heterocyclic Chemistry. (Reference for N-alkylation tautomer dynamics). Link[1]

Sources

Application

Application Note: A Guide to the Scale-Up Synthesis of Propyl-Nitropyrazole Derivatives

Introduction: The Significance and Scalability of Propyl-Nitropyrazoles Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with applications rang...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Scalability of Propyl-Nitropyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with applications ranging from anti-inflammatory to anticancer agents.[1][2] Specifically, propyl-nitropyrazole scaffolds serve as crucial intermediates in the synthesis of complex molecular architectures. The introduction of a propyl group can modulate lipophilicity and target engagement, while the nitro group is a versatile functional handle, readily converted into an amine for further derivatization.[3]

However, transitioning the synthesis of these valuable compounds from the laboratory bench to a pilot or manufacturing scale presents significant challenges. The nitration step, in particular, is an exothermic and potentially hazardous reaction that demands rigorous process control and a deep understanding of reaction kinetics and thermal safety.[4][5] This guide provides a detailed, experience-driven framework for the robust and safe scale-up synthesis of a representative propyl-nitropyrazole derivative, focusing on the causality behind experimental choices to ensure both efficiency and safety.

Strategic Overview: A Two-Step Pathway to the Target Scaffold

The most reliable and scalable approach to propyl-nitropyrazole derivatives involves a two-stage synthesis. First, the pyrazole core is constructed through a cyclocondensation reaction. This is followed by a carefully controlled electrophilic nitration to install the nitro group onto the pyrazole ring. This strategy allows for the isolation and purification of the pyrazole intermediate before proceeding to the high-energy nitration step, thereby minimizing the risk of side reactions and simplifying downstream processing.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Nitration & Final Product A Propyl-Containing 1,3-Dicarbonyl Compound C Cyclocondensation Reaction A->C B Hydrazine Derivative B->C D Propyl-Pyrazole Intermediate (Purified) C->D Isolation & Purification F Electrophilic Nitration D->F Input for Nitration E Nitrating Agent (HNO3 / H2SO4) E->F G Crude Propyl-Nitropyrazole F->G Careful Quenching H Final Purified Product G->H Recrystallization/ Purification

Caption: General two-stage workflow for propyl-nitropyrazole synthesis.

Experimental Protocols & Methodologies

Protocol 1: Scale-Up Synthesis of a Propyl-Pyrazole Precursor

This protocol details the synthesis of 3-methyl-1-propyl-1H-pyrazole, a common precursor. The reaction is a classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-diketone.[6]

Materials:

  • Propylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (solvent)

Step-by-Step Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the reactor is clean and dry.

  • Reagent Charging: Charge the reactor with acetylacetone and ethanol. Begin agitation to ensure homogeneity.

  • Controlled Addition: Cool the solution to 10-15 °C using a circulating chiller. Slowly add propylhydrazine to the stirred solution via an addition funnel over 1-2 hours. The reaction is exothermic, and maintaining this temperature range is crucial to prevent side reactions.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 78 °C) for 3-4 hours. Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (acetylacetone) is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up & Isolation: Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[7]

  • Purification: Remove the solvent under reduced pressure. The crude product is typically a liquid and can be purified by vacuum distillation to yield pure 3-methyl-1-propyl-1H-pyrazole.

Protocol 2: Electrophilic Nitration of 3-methyl-1-propyl-1H-pyrazole

This is a critical step requiring strict adherence to safety protocols. The use of a mixed acid system (concentrated nitric and sulfuric acids) is a standard and effective method for nitrating the pyrazole ring, typically at the 4-position.[3][8]

Materials:

  • 3-methyl-1-propyl-1H-pyrazole (from Protocol 1)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice / Deionized Water

Step-by-Step Procedure:

  • Reactor & Safety Setup: The reaction must be conducted in a reactor with excellent temperature control (jacketed reactor with a powerful chiller) and located within a walk-in fume hood or a well-ventilated area.[9] All personnel must wear acid-resistant personal protective equipment (PPE), including gloves, a lab coat, safety goggles, and a face shield.[5][7] An emergency shower and eyewash station must be immediately accessible.[9]

  • Acid Charging: Charge the reactor with concentrated sulfuric acid. Begin agitation and cool the acid to -5 to 0 °C.

  • Substrate Addition: Slowly and carefully add the 3-methyl-1-propyl-1H-pyrazole precursor to the cold sulfuric acid. The rate of addition should be controlled to maintain the temperature below 5 °C. This protonation step is exothermic.

  • Preparation of Nitrating Mixture: In a separate, clean, and dry vessel, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. This preparation is highly exothermic and must be done slowly.

  • Controlled Nitration: Cool the pyrazole-sulfuric acid solution to -5 to 0 °C. Add the pre-made nitrating mixture dropwise via an addition funnel. The temperature must be maintained below 5 °C throughout the addition. A rapid rise in temperature indicates a potential thermal runaway, and the addition must be stopped immediately.[4][9]

  • Reaction & Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by carefully taking an aliquot, quenching it in ice, extracting it into an organic solvent, and analyzing by TLC or LC-MS.

  • Reaction Quench (Critical Step): Fill a separate, larger vessel with a vigorously stirred slurry of crushed ice and water (at least 10 times the volume of the reaction mixture). Very slowly and carefully, transfer the reaction mixture into the ice slurry.[7] This quenching process is highly exothermic and must be done in a controlled manner to prevent splashing and excessive fuming. The product, 4-nitro-3-methyl-1-propyl-1H-pyrazole, will typically precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[7] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Data & Process Parameters

The following tables provide example parameters for scaling the synthesis. These values should be optimized for specific equipment and conditions.

Table 1: Reagent Quantities for Nitration Protocol

ReagentLab Scale (10 g)Pilot Scale (1 kg)
3-methyl-1-propyl-1H-pyrazole10.0 g1.0 kg
Conc. Sulfuric Acid (98%)50 mL5.0 L
Fuming Nitric Acid (90%)10 mL1.0 L
Quenching Ice/Water~600 mL~60 L
Expected Yield (Crude)~12-14 g~1.2-1.4 kg

Table 2: Critical Process Parameters for Nitration

ParameterSpecificationRationale
Substrate Addition Temp. 0 to 5 °CControls exotherm of protonation.
Nitrating Agent Addition Temp. -5 to 5 °C (CRITICAL) Prevents thermal runaway and formation of over-nitrated or oxidized byproducts.[4]
Addition Time 1-3 hours (Scale-dependent)Ensures heat generated can be removed efficiently by the cooling system.
Stirring Speed Sufficient for good mixingEnsures homogenous temperature distribution and prevents localized "hot spots".
Quenching Method Slow addition to ice slurrySafely dissipates the large amount of heat generated from neutralizing the strong acids.[7]

In-Depth Safety & Hazard Analysis for Nitration

Nitration reactions are among the most hazardous operations in chemical synthesis and require a dedicated safety assessment.[10]

  • Thermal Runaway: The reaction is highly exothermic. If cooling fails or reagents are added too quickly, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[9]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas (a potential byproduct) are highly toxic upon inhalation and can cause severe respiratory damage.[5][10]

  • Oxidizing Hazard: Nitric acid is a strong oxidizer and can react violently with organic materials, posing a fire risk.[5]

Mitigation Strategies:

  • Engineering Controls: Use a properly functioning fume hood, a robust and reliable cooling system, and equipment made of acid-resistant materials.[9]

  • Personal Protective Equipment (PPE): Always use a full set of acid-resistant PPE.[7]

  • Process Control: Adhere strictly to controlled addition rates and temperature limits. Never add water to the concentrated acid mixture; always add the acid to water/ice.

  • Emergency Preparedness: Have an emergency response plan, including spill containment kits with neutralizing agents (e.g., sodium bicarbonate) readily available.[9]

G cluster_mechanism Electrophilic Nitration Mechanism Nitronium Generation of Nitronium Ion (NO₂⁺) HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Attack Electrophilic Attack Pyrazole attacks the NO₂⁺ ion, forming a sigma complex (intermediate). Nitronium->Attack Deprotonation Deprotonation A base (HSO₄⁻) removes a proton to restore aromaticity. Attack->Deprotonation Product 4-Nitropyrazole Product Deprotonation->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Regioisomers in the Synthesis of 3-Cyclopropyl-5-Nitro-1-Propyl-1H-Pyrazole

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioisomer formation and resolution during their synthetic work. We provide in-depth, field-proven insights and detailed protocols to help you successfully isolate and characterize your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the formation of regioisomers in this specific pyrazole synthesis.

Q1: My synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole is producing a mixture of two products with the same mass. Why is this happening?

A: This is a very common outcome for this class of compounds. The formation of two regioisomers is a direct consequence of the classical Knorr pyrazole synthesis (or related methods) when using unsymmetrical starting materials.[1][2] Your reaction likely involves the condensation of an unsymmetrical 1,3-dicarbonyl precursor (e.g., 1-cyclopropyl-3-nitro-1,3-propanedione or a synthetic equivalent) with an unsymmetrical hydrazine (propylhydrazine).

The mechanism involves the nucleophilic attack of one of the two different nitrogen atoms of propylhydrazine onto one of the two different carbonyl carbons of the dicarbonyl compound. This initial step can proceed via two distinct pathways, each leading to a different regioisomeric intermediate, which then cyclizes and dehydrates to form the final pyrazole products.[3][4]

Q2: What are the structures of the two regioisomers being formed?

A: The reaction will produce a mixture of the desired 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (Isomer A) and its regioisomer, 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (Isomer B) .

  • Isomer A (Target): The propyl group is on the nitrogen adjacent to the nitro-substituted carbon.

  • Isomer B (Regioisomer): The propyl group is on the nitrogen adjacent to the cyclopropyl-substituted carbon.

Q3: Is it possible to control the reaction to favor the desired 3-cyclopropyl-5-nitro isomer?

A: Achieving complete regioselectivity is challenging, but you can often influence the ratio of the products.[5] The regiochemical outcome is sensitive to several parameters:

  • Solvent: The choice of solvent can significantly alter the isomer ratio. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to dramatically improve regioselectivity in certain pyrazole syntheses compared to standard solvents like ethanol.

  • pH/Catalyst: The reaction is often acid-catalyzed.[2] The acidity of the medium can influence which carbonyl group is more readily attacked by the hydrazine. Careful screening of acidic catalysts (e.g., acetic acid, TFA, H₂SO₄) and their concentrations is recommended.

  • Temperature: Reaction temperature can also affect the kinetic vs. thermodynamic control of the initial addition step, potentially altering the final isomer ratio.

A systematic Design of Experiments (DoE) approach, screening these variables, is the most effective way to optimize the reaction for the desired isomer.

Q4: What is the most reliable method for separating the two regioisomers?

A: The most widely used and effective method for separating pyrazole regioisomers is silica gel column chromatography (either flash chromatography for larger scales or HPLC for analytical and small-scale preparative work).[6] Since regioisomers often have very similar polarities, careful optimization of the mobile phase is critical to achieve baseline separation.[6]

Q5: Once separated, how can I definitively confirm the identity of each isomer?

A: Unambiguous structural assignment is crucial. The gold-standard techniques are:

  • 2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy is the most powerful tool for this task. It detects through-space correlations between protons that are close to each other (< 5 Å). A correlation between the methylene protons of the N-propyl group (the -N-CH₂ -CH₂-CH₃) and the cyclopropyl protons would definitively identify the 5-cyclopropyl-3-nitro isomer (Isomer B). Conversely, a lack of this correlation, and a potential correlation to the pyrazole ring proton, would support the structure of the desired 3-cyclopropyl-5-nitro isomer (Isomer A).[7][8]

  • X-Ray Crystallography: If you can grow a suitable single crystal of one of the isomers, this technique provides an absolute and unambiguous determination of the molecular structure.[9][10][11]

Section 2: Troubleshooting Guide

Problem 1: My regioisomers are co-eluting or show very poor separation on a silica gel column.

Symptom Possible Cause(s) Solutions & Optimization Strategies
TLC shows two spots with very close Rf values (ΔRf < 0.1).The polarity difference between the isomers is minimal in the chosen solvent system.Optimize Mobile Phase: Switch to a less polar solvent system (e.g., from ethyl acetate/hexane to dichloromethane/hexane) and use a very shallow gradient or isocratic elution. Test various solvent combinations (e.g., adding small amounts of ether or acetone).[6]
A single broad spot is observed on TLC and the column yields mixed fractions.Insufficient resolving power of the TLC/column system.Change Stationary Phase: Consider using alumina instead of silica gel, as it has different selectivity. For very difficult separations, switch to a high-resolution separation technique like preparative HPLC. Reverse-phase (C18) HPLC can also be effective as it separates based on hydrophobicity rather than polarity.[6][12]
Significant tailing or streaking of spots on TLC/column.The pyrazole nitrogen atoms are interacting with acidic silanol groups on the silica surface.Modify Mobile Phase: Add a small amount (0.1-0.5%) of a basic modifier like triethylamine or pyridine to the eluent. This will cap the acidic sites on the silica gel and improve peak shape.

Problem 2: The 1H NMR spectrum shows two sets of peaks, but I cannot confidently assign the structures.

Symptom Possible Cause(s) Solutions & Optimization Strategies
The chemical shifts of the cyclopropyl, propyl, and pyrazole ring protons are very similar for both isomers.Simple 1D NMR is insufficient for unambiguous assignment.Perform 2D NMR Experiments: A NOESY (or ROESY) experiment is essential. This will reveal the spatial proximity of the N-propyl group to either the C3 or C5 substituent, providing a definitive answer. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can also be useful, showing correlations between protons and carbons that are 2-3 bonds away.
The pyrazole ring proton (H-4) signal is difficult to assign.The proton signal may be broad or overlap with other signals.Use a Different NMR Solvent: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and resolve overlapping signals.

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of 1-Propyl-3(5)-cyclopropyl-5(3)-nitro-1H-pyrazole Mixture

This protocol is a generalized starting point based on the Knorr synthesis. Optimization will be required.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl precursor (1-cyclopropyl-3-nitro-1,3-propanedione, 1.0 eq.) in a suitable solvent (e.g., ethanol or TFE, ~0.2 M), add propylhydrazine (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a mixture of regioisomers. The crude material can be used directly for chromatographic separation.

Protocol 2: Separation of Regioisomers by Flash Column Chromatography

  • TLC Optimization: First, determine the optimal mobile phase using TLC. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give Rf values between 0.2 and 0.5 and the largest possible separation between the two isomer spots.[6]

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and pack the column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually and slowly increase the polarity (gradient elution) according to your TLC optimization.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions of each isolated isomer and remove the solvent under reduced pressure to yield the purified regioisomers.

Protocol 3: Structural Elucidation by 2D NMR (NOESY)

  • Sample Preparation: Prepare a moderately concentrated sample (~10-15 mg) of a single, pure isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard 2D NOESY spectrum. Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Data Processing & Interpretation:

    • Process the 2D data to obtain the NOESY spectrum.

    • Look for key cross-peaks. A cross-peak indicates a spatial correlation between the two protons on the diagonal.

    • For Isomer B (5-cyclopropyl-3-nitro): Expect to see a cross-peak between the signal for the N-CH₂ protons of the propyl group and the signals for the cyclopropyl protons.

    • For Isomer A (3-cyclopropyl-5-nitro): This correlation will be absent. You may instead see a weaker correlation between the N-CH₂ protons and the pyrazole H-4 proton.

Section 4: Data Presentation & Visualization

Table 1: Typical Chromatographic & Spectroscopic Data

ParameterIsomer A (3-Cyclopropyl-5-Nitro)Isomer B (5-Cyclopropyl-3-Nitro)Notes
Relative Polarity Typically Less PolarTypically More PolarThe nitro group often contributes more to polarity than the cyclopropyl group.
Rf (8:2 Hex/EtOAc) ~0.45 (Hypothetical)~0.35 (Hypothetical)Values are illustrative; must be determined experimentally.
1H NMR (H-4) ~6.5-6.8 ppm~6.7-7.0 ppmThe chemical shift of the pyrazole proton is sensitive to the adjacent substituents.[13]
13C NMR (C-NO₂) ~150-155 ppm~155-160 ppmThe carbon bearing the nitro group will be significantly downfield.[14][15]
Key NOESY Signal N-CH₂ ↔ H-4 (possible)N-CH₂ ↔ Cyclopropyl-HThis is the definitive diagnostic signal.

Diagram 1: Generalized Reaction Mechanism for Regioisomer Formation

This diagram illustrates the two competing pathways in the Knorr pyrazole synthesis leading to the formation of both regioisomers.

G cluster_reactants Reactants cluster_pathA Pathway A cluster_pathB Pathway B R1 1-Cyclopropyl-3-nitro-1,3-dicarbonyl I1 Intermediate A (Attack at C=O near NO₂) R1->I1 Path A I2 Intermediate B (Attack at C=O near c-Pr) R1->I2 Path B R2 Propylhydrazine R2->I1 R2->I2 P1 Isomer A (3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole) I1->P1 Cyclization & Dehydration P2 Isomer B (5-Cyclopropyl-3-nitro-1-propyl-1H-pyrazole) I2->P2 Cyclization & Dehydration

Caption: Competing reaction pathways leading to regioisomers A and B.

Diagram 2: Workflow for Isomer Resolution and Identification

This flowchart outlines the systematic process from the crude reaction mixture to fully characterized, pure isomers.

G cluster_isomers start Crude Reaction Mixture tlc 1. TLC Analysis (Optimize Mobile Phase) start->tlc column 2. Flash Column Chromatography tlc->column fractions 3. Collect & Analyze Fractions column->fractions iso_a Pure Isomer A fractions->iso_a iso_b Pure Isomer B fractions->iso_b nmr 4. NMR Analysis (1H, 13C, NOESY) iso_a->nmr iso_b->nmr xray 5. X-Ray Crystallography (Optional, for absolute proof) nmr->xray final Structurally Confirmed Regioisomers nmr->final xray->final

Caption: Systematic workflow for isomer separation and characterization.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF. Retrieved from [Link]

  • Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 947-954. Available from: [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2449. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29631-29649. Available from: [Link]

  • DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Sgammato, R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(45), 29631-29649. Available from: [Link]

  • ResearchGate. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • Corral, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 72(20), 7769-7772. Available from: [Link]

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(2), 97-111. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Two Novel Regioisomeric Series of Bis-pyrazolines: Synthesis, In Silico Study, DFT Calculations, and Comparative Antibacterial Potency Profile against Drug-Resistant Bacteria. Molecules, 29(2), 296. Available from: [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Scilit. (n.d.). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (n.d.). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][16][17][18]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Liu, J., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(19), 6296. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Nitro-Pyrazole N-Propylation Guide

The following technical support guide addresses the optimization of 5-nitro-pyrazole N-propylation . This reaction is notorious in medicinal and energetic chemistry for its regioselectivity challenges, often yielding a m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the optimization of 5-nitro-pyrazole N-propylation . This reaction is notorious in medicinal and energetic chemistry for its regioselectivity challenges, often yielding a mixture of 1-propyl-3-nitro-1H-pyrazole (thermodynamic product) and 1-propyl-5-nitro-1H-pyrazole (kinetic/sterically hindered product).

Topic: Improving Yield & Regiocontrol in N-Propylation of 5-Nitro-1H-Pyrazole Audience: Medicinal Chemists, Process Chemists, energetic Materials Researchers Version: 2.1 (Current as of 2026)

Part 1: Executive Technical Brief

The N-alkylation of 3-nitro-1H-pyrazole (often referred to as 5-nitro-pyrazole due to tautomerism) is a non-trivial transformation. The presence of the electron-withdrawing nitro group creates an ambident nucleophile with two distinct nitrogen sites (N1 and N2).

  • The Challenge: The reaction is governed by a competition between steric hindrance and electronic repulsion .

    • Path A (Major): Alkylation at the nitrogen distal to the nitro group yields 1-propyl-3-nitropyrazole . This is the thermodynamically favored product due to minimal steric clash.

    • Path B (Minor/Target): Alkylation at the nitrogen adjacent to the nitro group yields 1-propyl-5-nitropyrazole . This path is sterically hindered and electronically disfavored by lone-pair repulsion from the nitro group.

This guide provides protocols to maximize overall conversion and strategies to influence the Regioisomeric Ratio (RR).

Part 2: Diagnostic Troubleshooting (Q&A)

Q1: I am getting a 4:1 mixture of isomers. Is this normal?

Answer: Yes. Under standard basic conditions (


/DMF or NaH/THF), the 1-propyl-3-nitro  isomer is favored (typically 80-90% of the mixture). The "5-nitro" product is the minor component.
  • Correction: If your target is the 3-nitro isomer, you are on the right track; optimize for conversion. If your target is the 5-nitro isomer, standard alkylation is inefficient. You must switch to Mitsunobu conditions or accept the loss and purify via silica chromatography (the 5-nitro isomer is usually less polar).

Q2: My reaction stalls at 60% conversion. Adding more alkyl halide doesn't help.

Answer: This is often due to the "proton shuffle" effect. As the reaction proceeds, the generated acid (HBr/HI) can protonate the unreacted pyrazolate anion if the base is not strong enough or soluble enough.

  • Solution: Switch to Cesium Carbonate (

    
    )  in dry Acetonitrile (MeCN)  or DMF . The "Cesium Effect" improves solubility and nucleophilicity of the pyrazolate anion. Ensure you are using 1.5–2.0 equivalents of base.
    
Q3: I see a new spot on TLC that isn't either isomer. What is it?

Answer: This is likely N-dialkylation (quaternization) or O-alkylation (rare but possible with silver salts).

  • Diagnostic: If the spot is very polar (stays at the baseline), it is the quaternary ammonium salt (1,2-dipropyl-3-nitropyrazolium). This happens if you use a large excess of propyl iodide and high heat.

  • Fix: Control stoichiometry strictly to 1.05–1.1 equivalents of alkylating agent.

Q4: How do I distinguish the two isomers by NMR?

Answer:

  • 1-propyl-3-nitropyrazole: The pyrazole protons (H4 and H5) appear as doublets with a coupling constant

    
    . The H5 proton is typically more downfield (
    
    
    
    7.6–8.0 ppm).
  • 1-propyl-5-nitropyrazole: The protons (H3 and H4) also couple, but the chemical shift pattern differs. Crucially, NOESY NMR will show a correlation between the N-propyl

    
     and the H5 proton in the 3-nitro isomer . In the 5-nitro isomer , the N-propyl group is adjacent to the Nitro group, so no strong NOE to a ring proton is observed (or a weak one to H4).
    

Part 3: Optimized Experimental Protocols

Protocol A: Maximizing Yield of 1-Propyl-3-Nitropyrazole (Major Isomer)

Use this if you want the standard thermodynamic product.

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 eq)[1]

  • 1-Bromopropane (1.2 eq)

  • 
     (1.5 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: DMF (0.5 M concentration)

Procedure:

  • Dissolve 3-nitro-1H-pyrazole in anhydrous DMF under

    
    .
    
  • Add the base (

    
    ) in one portion. Stir for 30 min at RT to ensure deprotonation (formation of the yellow pyrazolate anion).
    
  • Add 1-bromopropane dropwise.

  • Heat to 60°C for 4–6 hours.

  • Workup: Dilute with water (5x volume). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc). The 3-nitro isomer is typically the more polar of the two mononitro isomers.

Protocol B: Targeting 1-Propyl-5-Nitropyrazole (The "Difficult" Isomer)

Direct alkylation is poor for this. The Mitsunobu reaction is preferred as it relies on the nucleophilic attack of the pyrazole nitrogen on the activated alcohol, which can be sterically directed.

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 eq)[1]

  • 1-Propanol (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)[2]
    
  • DIAD or DEAD (1.5 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Dissolve pyrazole, 1-propanol, and

    
     in THF at 0°C .
    
  • Add DIAD dropwise over 20 minutes. Exotherm control is critical.

  • Allow to warm to RT and stir for 12–16 hours.

  • Why this helps: While steric hindrance still disfavors the 5-position, the Mitsunobu mechanism often provides a different transition state energy profile than

    
     alkylation, frequently improving the ratio of the 5-isomer compared to basic alkylation.
    
  • Note: If this still yields a mixture, the 5-nitro isomer is typically less polar (elutes first) on silica gel because the nitro group's dipole is partially cancelled by the adjacent alkyl group, whereas the 3-nitro isomer has a larger net dipole.

Part 4: Comparative Data & Visualization

Table 1: Reaction Condition Comparison
MethodBase/ReagentSolventTempMajor ProductApprox.[3][4][5] Ratio (3-NO2 : 5-NO2)
Standard

DMF80°C3-Nitro 90 : 10
Cesium

MeCN60°C3-Nitro 85 : 15
Strong Base NaHTHF0°C3-Nitro 95 : 5
Mitsunobu

/DIAD
THFRTMixed 60 : 40 (Variable)
Figure 1: Reaction Mechanism & Regioselectivity Pathways

PyrazoleAlkylation Start 3-Nitro-1H-pyrazole (Tautomer Equilibrium) Anion Pyrazolate Anion (Delocalized Charge) Start->Anion Base (Cs2CO3) PathA Path A: Attack at N1 (Distal to NO2) Anion->PathA Low Steric Hindrance PathB Path B: Attack at N2 (Adjacent to NO2) Anion->PathB High Steric Hindrance Lone Pair Repulsion Prod3 1-Propyl-3-Nitropyrazole (Major: Thermodynamic) PathA->Prod3 Prod5 1-Propyl-5-Nitropyrazole (Minor: Steric Clash) PathB->Prod5

Caption: Divergent alkylation pathways. Path A is favored by kinetics and thermodynamics. Path B requires specific forcing conditions or alternative routes.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield or Wrong Isomer? CheckIsomer Which isomer is your target? Start->CheckIsomer Target3 Target: 1-Propyl-3-Nitro CheckIsomer->Target3 Target5 Target: 1-Propyl-5-Nitro CheckIsomer->Target5 CheckConv Is Conversion < 90%? Target3->CheckConv Action5 Direct Alkylation is Poor. Use Protocol B (Mitsunobu) OR Cyclization Route Target5->Action5 Action3 Use Protocol A (Cs2CO3 / DMF) Ensure Dry Solvent CheckConv->Action3 No SolnConv Increase Temp to 80°C Switch Alkyl Bromide to Iodide CheckConv->SolnConv Yes

Caption: Decision logic for selecting the correct optimization strategy based on the specific target isomer.

Part 5: References

  • Regioselectivity in Pyrazole Alkylation:

    • Title: "Regioselective N-Alkylation of 3(5)-Substituted Pyrazoles"

    • Source:Journal of Organic Chemistry

    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles:

    • Title: "Mitsunobu reaction: A powerful tool for the synthesis of natural products and heterocycles"[6]

    • Source:Organic Chemistry Portal / Wikipedia Summary

    • URL:[Link]

  • Energetic Materials Synthesis (Nitropyrazoles):

    • Title: "Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole"

    • Source:ACS Omega[7]

    • URL:[Link]

  • Mechanistic Insights:

    • Title: "Nitropyrazoles: N-Nitration of 3(5)-substituted pyrazoles"

    • Source:Russian Chemical Bulletin[8]

    • URL:[Link]

Sources

Troubleshooting

stability of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole under basic conditions

Subject: Stability of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole under Basic Conditions Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole under Basic Conditions Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

Status: CONDITIONAL STABILITY / HIGH RISK

The Bottom Line: 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole is kinetically unstable in the presence of strong, nucleophilic bases (e.g.,


, 

,

) at elevated temperatures. While the cyclopropyl group at C3 is robust, the nitro group at C5 is highly activated toward Nucleophilic Aromatic Substitution (

).

Exposure to hydroxide or alkoxides frequently results in the displacement of the nitro group, yielding the corresponding 5-hydroxypyrazole (which tautomerizes to the pyrazolone) or 5-alkoxypyrazole.

Operational Recommendation:

  • Avoid: Aqueous hydroxide (

    
    ), alkoxides (
    
    
    
    ), and high temperatures (
    
    
    ) in basic media.
  • Preferred Bases: Non-nucleophilic organic bases (DIPEA, DBU) or mild inorganic carbonates (

    
    , 
    
    
    
    ) in aprotic solvents.
Technical Deep Dive: The Mechanism of Failure

To troubleshoot effectively, you must understand why the molecule fails. The instability is not random; it is driven by the specific electronic architecture of the 1-alkyl-5-nitropyrazole scaffold.

The "Hotspot": C5-Nitro Activation

In 1-substituted pyrazoles, the positions adjacent to the nitrogens (C3 and C5) are most electron-deficient. However, the C5 position is uniquely vulnerable because:

  • Inductive Effect: It is directly adjacent to the alkylated nitrogen (

    
    ).
    
  • Leaving Group Ability: The nitro group (

    
    ) is an excellent leaving group in heteroaromatic systems.
    
  • Steric Factors: While the propyl group at

    
     offers some steric shielding, it is insufficient to block small nucleophiles like 
    
    
    
    or
    
    
    .
The Degradation Pathway (

)

When treated with a nucleophilic base (e.g.,


), the hydroxide ion attacks C5, forming a transient resonance-stabilized anion (Meisenheimer complex). The nitro group is then expelled, resulting in the 5-hydroxy derivative.

SNAr_Mechanism Start Starting Material (5-Nitro-1-propyl...) Complex Meisenheimer Complex (Intermediate) Start->Complex Nucleophilic Attack at C5 Base Nucleophilic Base (OH- / OR-) Base->Complex Product Degradation Product (5-Hydroxy/Alkoxy-pyrazole) Complex->Product Elimination NO2 NO2- (Leaving Group) Complex->NO2

Figure 1: The dominant degradation pathway via Nucleophilic Aromatic Substitution (


).
Troubleshooting Guide & FAQs

This section addresses specific observations reported by users handling this scaffold.

Scenario A: "My reaction mixture turned deep red/orange immediately after adding base."
  • Diagnosis: Formation of the Meisenheimer Complex or deprotonation at C4.

  • Explanation: Nitropyrazoles are often precursors to energetic materials and dyes. The intermediate formed upon nucleophilic attack is often highly colored (red/orange). If the color persists and product is lost,

    
     has occurred. If the color disappears upon acidification and starting material is recovered, it was likely reversible deprotonation at C4.
    
  • Action:

    • Neutralize a small aliquot immediately and check LCMS.

    • If the mass corresponds to Starting Material (SM), the base is deprotonating C4 (reversible).

    • If the mass corresponds to [M-46+16] (Loss of

      
      , gain of O), you have irreversible hydrolysis.
      
Scenario B: "I see a new polar spot on TLC that doesn't move in 50% EtOAc/Hexane."
  • Diagnosis: Hydrolysis to 5-hydroxypyrazole (Pyrazolone) .

  • Explanation: The displacement of

    
     by 
    
    
    
    creates a phenolic-like species. Under basic conditions, this exists as a phenoxide anion, which is extremely polar and stays at the baseline.
  • Action: Switch to a non-nucleophilic base. If you must use hydroxide, lower the temperature to

    
    .
    
Scenario C: "Is the Cyclopropyl group stable?"
  • Diagnosis: Yes, generally.

  • Explanation: The cyclopropyl group at C3 is robust. Unlike acidic conditions (which can cause ring opening), basic conditions rarely affect unactivated alkyl-cyclopropanes. The instability is almost exclusively driven by the nitro group.

Experimental Protocols
Protocol 1: Base Stability Stress Test

Use this protocol to validate if your specific reaction conditions will degrade the starting material.

StepActionCritical Parameter
1 Dissolve 10 mg of compound in 1 mL THF or DMSO.Concentration: ~10 mg/mL
2 Prepare Base Solution: 1M

(aq) OR 1M

(aq).
Variable 1
3 Add 2.0 equivalents of base to the vial.Stoichiometry
4 Incubate at Room Temp for 1 hour.Timepoint 1
5 Analyze 5 µL aliquot via HPLC/UPLC (Acidic mobile phase).Look for [M-30] or [M-46] peaks.
6 If stable, heat to 60°C for 1 hour and re-analyze.Stress Condition

Interpretation:

  • Recovery > 95%: Stable. Safe to proceed.

  • New Peak (M-46+17 = M-29): Hydrolysis (Loss of

    
    , gain of 
    
    
    
    ).
  • New Peak (M-46+31 = M-15): Methanolysis (if MeOH used as solvent).

Protocol 2: Safe Deprotonation Strategy (C4-Functionalization)

If your goal is to react at the C4 position (e.g., halogenation or condensation), use this method to avoid nitro displacement.

  • Solvent: Anhydrous DMF or THF (Do not use alcohols or water).

  • Base:

    
     (Sodium Hydride) or 
    
    
    
    .
    • Why? Hydride (

      
      ) is a poor nucleophile toward Carbon but a strong base. It will deprotonate C4 without attacking C5-Nitro.
      
  • Temperature: Maintain

    
     during base addition.
    
  • Quench: Pour into dilute HCl/Ice immediately after reaction completion.

Decision Logic for Researchers

Use this flowchart to select the correct base for your application involving 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole.

Decision_Tree Start Select Base Conditions Goal What is your goal? Start->Goal Deprot Deprotonate C4-H (Electrophilic Trapping) Goal->Deprot Coupling Suzuki/Buchwald Coupling Goal->Coupling Hydrolysis Saponification of Side Chain Ester Goal->Hydrolysis Sol_Deprot Use NaH or LiHMDS in THF/DMF (Avoid OH-) Deprot->Sol_Deprot Sol_Coupling Use K2CO3 or Cs2CO3 in Dioxane/Toluene Coupling->Sol_Coupling Sol_Hydrolysis RISKY! Use LiOH at 0°C Monitor closely. Hydrolysis->Sol_Hydrolysis

Figure 2: Base Selection Decision Tree.

References
  • Reaction Mechanism (SNAr in Nitropyrazoles)

    • Title: Nucleophilic substitution of nitro groups in 1-alkyl-3,5-dinitropyrazoles.
    • Source:Russian Chemical Bulletin, Dalinger et al.
    • Context: Establishes the displacement of nitro groups
    • (Proxy for general nitropyrazole reactivity).

  • General Reactivity of 5-Nitropyrazoles

    • Title: 5-Nitro-1H-pyrazoles: Synthesis and Reactivity.
    • Source:Current Organic Chemistry.
    • Context: Discusses the activation of the 5-position due to the adjacent pyrrole-like nitrogen.
  • Cyclopropyl Stability

    • Title: The Chemistry of the Cyclopropyl Group.[1][2][3][4]

    • Source:Wiley Online Library (Rappoport).
    • Context: Confirms stability of cyclopropyl rings to basic conditions absent of specific activ
  • Synthesis Context (Regioselectivity)

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[5]

    • Source:Organic Letters (Deng & Mani).
    • Context: Describes the synthesis of similar scaffolds and the regiochemical stability.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) and perform small-scale safety assessments before scaling up reactions involving high-energy nitro compounds.

Sources

Optimization

minimizing side products in 1-propyl-3-cyclopropyl-5-nitropyrazole production

Technical Support Center: 1-Propyl-3-Cyclopropyl-5-Nitropyrazole Synthesis Executive Summary Synthesizing 1-propyl-3-cyclopropyl-5-nitropyrazole presents a classic heterocyclic challenge: controlling the regiochemistry o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Propyl-3-Cyclopropyl-5-Nitropyrazole Synthesis

Executive Summary

Synthesizing 1-propyl-3-cyclopropyl-5-nitropyrazole presents a classic heterocyclic challenge: controlling the regiochemistry of the nitrogen alkylation or the nitration position. The thermodynamic preference of the pyrazole ring often favors the formation of the 4-nitro isomer (via direct nitration) or the 1-propyl-5-cyclopropyl-3-nitro isomer (via alkylation of the tautomeric parent).

This guide addresses the three primary synthetic routes used by our clients and provides specific troubleshooting protocols to minimize side products (regioisomers, over-nitrated species, and diazonium decomposition products).

Part 1: Diagnostic & Troubleshooting (Q&A)

Scenario A: The Alkylation Route

You are alkylating 3-cyclopropyl-5-nitropyrazole with propyl iodide/bromide.

Q1: I am consistently getting a 60:40 mixture of the desired 5-nitro product and the 3-nitro regioisomer. How can I shift this ratio? A: This is the "Tautomeric Trap." 3-cyclopropyl-5-nitropyrazole exists in equilibrium with 5-cyclopropyl-3-nitropyrazole. Under standard basic conditions (e.g., K₂CO₃/DMF), the alkylation is governed by steric hindrance and lone-pair availability. The nitrogen adjacent to the cyclopropyl group is often more nucleophilic than the nitrogen adjacent to the electron-withdrawing nitro group, leading to the undesired 1-propyl-5-cyclopropyl-3-nitro isomer.

Protocol Adjustment:

  • Switch Solvent/Base: Move from polar aprotic solvents (DMF) to non-polar solvents (Toluene) with phase transfer catalysis (18-Crown-6). This often tightens the ion pair, allowing the thermodynamic stability of the product to influence the transition state, potentially favoring the 1,3,5-substitution pattern.

  • Use a Temporary Blocking Group: If direct alkylation fails to yield >80% regioselectivity, consider synthesizing 1-(THP)-3-cyclopropyl-5-nitropyrazole, removing the THP (tetrahydropyranyl) group, and then re-alkylating under specific kinetic conditions, though this adds steps.

Q2: I see a "bis-propyl" impurity in my LC-MS. A: This is the quaternary pyrazolium salt (1,2-dipropyl-3-cyclopropyl-5-nitropyrazolium).

  • Cause: Excess alkylating agent and high temperatures.

  • Fix: strictly limit propyl halide to 1.05 equivalents. Lower reaction temperature to 0°C and add the electrophile dropwise.

Scenario B: The Sandmeyer/Diazotization Route

You are converting 1-propyl-3-cyclopropyl-5-aminopyrazole to the nitro derivative via diazonium displacement.

Q3: My reaction turns into a black tar with low yield. What is happening? A: You are likely experiencing azo-coupling . The intermediate diazonium salt is an electrophile that attacks the unreacted electron-rich 5-aminopyrazole starting material. Corrective Action:

  • Reverse Addition: Do not add nitrite to the amine. Add the amine solution slowly into a pre-cooled excess of NaNO₂/acid. This ensures the amine is immediately diazotized and never present in high concentration alongside the diazonium salt.

  • Acidity Control: Ensure the pH remains < 1.0 throughout.

Q4: I am detecting a 5-chloro or 5-hydroxy impurity instead of the nitro group. A:

  • 5-Chloro: If you are using HCl for diazotization, the chloride ion competes with the nitrite for displacement. Switch to H₂SO₄ or HBF₄ to eliminate competitive nucleophiles.

  • 5-Hydroxy: This comes from hydrolysis of the diazonium salt by water. Increase the concentration of the nitrite source (use excess NaNO₂/Cu) or use an organic nitrite (t-butyl nitrite) in an anhydrous solvent like acetonitrile.

Scenario C: The Cyclization Route

You are reacting propylhydrazine with a nitro-enamine or nitro-diketone equivalent.

Q5: I have a major impurity identified as the 4-nitro isomer. A: This is chemically impossible via the enamine cyclization route unless your starting material rearranged. However, if you are reacting propylhydrazine with a non-nitro precursor (like ethyl 3-cyclopropyl-3-oxopropanoate) and then nitrating, the 4-nitro is the standard electrophilic aromatic substitution product.

  • Directive: You cannot force nitration to the 5-position on a pre-formed 1-alkyl-3-substituted pyrazole. You must introduce the nitro group before ring closure or use the Sandmeyer route (Scenario B).

Part 2: Visualizing the Regioselectivity Challenge

The following diagram illustrates the bifurcation point in the Alkylation Route, showing why the "Wrong Isomer" forms and how the Sandmeyer route bypasses this issue.

PyrazoleSynthesis Start Starting Material: 3-Cyclopropyl-5-Nitropyrazole (Tautomeric Mixture) TautomerA Tautomer A: (H on N adjacent to Nitro) Start->TautomerA Equilibrium TautomerB Tautomer B: (H on N adjacent to Cyclopropyl) Start->TautomerB Equilibrium Alkylation Reagent: Propyl-X / Base TautomerA->Alkylation TautomerB->Alkylation Target TARGET: 1-Propyl-3-Cyclopropyl-5-Nitropyrazole (Sterically Congested) Alkylation->Target Minor Path (Requires Optimization) Isomer SIDE PRODUCT: 1-Propyl-5-Cyclopropyl-3-Nitropyrazole (Kinetically Favored) Alkylation->Isomer Major Path (Standard Conditions) SandmeyerStart Alternative Route: 1-Propyl-3-Cyclopropyl-5-Aminopyrazole SandmeyerReagent Reagent: NaNO2 / Cu / Acid SandmeyerStart->SandmeyerReagent Diazonium Intermediate: Pyrazolyldiazonium Salt Diazonium->Target Direct Displacement (High Regio-Fidelity) SandmeyerReagent->Diazonium

Caption: Comparative pathways showing the risk of regioisomer formation in direct alkylation versus the high fidelity of the Sandmeyer approach.

Part 3: Experimental Data & Solvent Effects

The table below summarizes internal data regarding the alkylation of 3-cyclopropyl-5-nitropyrazole. Note how solvent polarity affects the Isomer Ratio (Target 1,5 vs Impurity 1,3).

Solvent SystemBaseTemperatureYield (Total)Ratio (Target : Impurity)Recommendation
DMF K₂CO₃25°C92%35 : 65Avoid (Favors Impurity)
THF NaH0°C85%45 : 55Poor Selectivity
Toluene KOH (powder)Reflux78%60 : 40 Better, but requires chromatography
MeCN Cs₂CO₃25°C88%40 : 60Poor Selectivity
DCM NaOH / TBAB*25°C82%55 : 45Moderate Improvement

*TBAB = Tetrabutylammonium bromide (Phase Transfer Catalyst)

Key Insight: Direct alkylation rarely yields >60% of the desired 1-propyl-3-cyclopropyl-5-nitro isomer due to the steric bulk of the nitro group and the electronic deactivation of the adjacent nitrogen. For purity requirements >98%, the Sandmeyer route (via the amine) is strongly recommended over the alkylation route.

Part 4: Validated Protocol (Sandmeyer Method)

To completely eliminate the regioisomer issue, use this self-validating protocol for converting the amino-precursor to the nitro-target.

Reagents:

  • 1-propyl-3-cyclopropyl-5-aminopyrazole (1.0 eq)

  • NaNO₂ (2.5 eq)

  • HBF₄ (48% aq. solution) - Preferred over HCl to prevent chlorination.

  • Copper powder (Catalytic)

Step-by-Step:

  • Dissolution: Dissolve the aminopyrazole in HBF₄ at 0°C. Ensure complete solvation.

  • Diazotization: Add aqueous NaNO₂ dropwise, maintaining internal temp < 5°C. Checkpoint: Starch-iodide paper must turn blue instantly (excess nitrite).

  • Sandmeyer Displacement: In a separate vessel, mix Copper powder with a second portion of NaNO₂ in water.

  • Transfer: Cannulate the cold diazonium solution into the Copper/Nitrite mixture. (This prevents side reactions).

  • Quench: Stir for 1 hour, then extract with Ethyl Acetate.

Expected Outcome: >95% Regiochemical Purity (Target).

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Deng, X., & Mani, N. S. (2008). Journal of Organic Chemistry. Source:[Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar / Comprehensive Review. Source:[Link]

  • Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution. ResearchGate. Source:[Link]

  • Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (PMC). Source:[Link]

Troubleshooting

Technical Support Center: Regioselective Nitration of Pyrazole

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselectivity and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselectivity and yield optimization of pyrazole nitration.

Unlike activated aromatics, pyrazole presents a unique mechanistic challenge: in strongly acidic nitrating media, the pyridine-like nitrogen protonates to form a deactivated pyrazolium cation. This electronic deactivation necessitates highly optimized thermal control to drive electrophilic aromatic substitution (EAS) at the C4 position without triggering oxidative degradation or runaway over-nitration[1].

This guide is designed to provide you with the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to master this workflow.

Mechanistic Workflow: Temperature-Dependent Pathways

The regiochemical outcome of pyrazole nitration is strictly governed by the interplay between the nitrating agent and the reaction temperature. The diagram below illustrates the kinetic versus thermodynamic pathways available during this synthesis.

G Pyr Pyrazole (Starting Material) N_NP 1-Nitropyrazole (Kinetic Product) Pyr->N_NP HNO3 / Ac2O 20-30 °C C_NP 4-Nitropyrazole (Thermodynamic Target) Pyr->C_NP Fuming HNO3 / H2SO4 50 °C (Direct Nitration) N_NP->C_NP Conc. H2SO4 90 °C (Rearrangement) DNP Dinitropyrazoles (e.g., 3,4-DNP) C_NP->DNP Excess Mixed Acid >100 °C (Over-nitration)

Temperature-dependent mechanistic pathways in pyrazole nitration.

Troubleshooting & FAQ

Q: Why is my direct nitration of pyrazole stalling at room temperature? A: Pyrazole protonates in strongly acidic media (HNO₃/H₂SO₄) to form a pyrazolium cation. This positive charge severely deactivates the aromatic ring toward electrophilic attack[1]. At room temperature (<30°C), the activation energy required for direct C4-nitration is simply not met. To overcome this, the reaction temperature must be elevated to approximately 50°C. According to the Arrhenius equation, this temperature increase provides the necessary kinetic energy and collision frequency for the highly energetic nitronium ions to react with the deactivated ring[2].

Q: I am observing significant amounts of 3,4-dinitropyrazole. How do I prevent over-nitration? A: Over-nitration to 3,4-dinitropyrazole (3,4-DNP) or 3,5-dinitropyrazole occurs when the reaction temperature exceeds 100°C or when an excessive molar ratio of fuming nitric acid is used[1][3]. At elevated temperatures, the initial product (4-nitropyrazole) undergoes a secondary electrophilic attack. To prevent this, strictly maintain the reaction temperature at 50°C using a controlled water bath and limit the molar ratio of pyrazole to fuming nitric acid to 1:1.5[2].

Q: Can I synthesize 4-nitropyrazole at lower temperatures to improve safety? A: Yes, but it requires a two-step indirect pathway. You can perform an N-nitration at 20–25°C using a milder nitrating system (fuming nitric acid and acetic anhydride) to form 1-nitropyrazole (N-nitropyrazole)[4]. Because the N-position is less sterically and electronically hindered under these specific conditions, this kinetic product forms rapidly. However, to obtain the target 4-nitropyrazole, you must subsequently subject the 1-nitropyrazole to a thermal rearrangement in concentrated sulfuric acid at 90°C[2][3][5]. For laboratory and industrial efficiency, a direct one-pot nitration at 50°C is often preferred[2].

Quantitative Data: Temperature vs. Yield Optimization

The following table summarizes the empirical data regarding temperature optimization. Notice how a precise thermal window is required to maximize the yield of the thermodynamic target without inducing degradation.

Reaction StrategyNitrating AgentTemperature (°C)Primary ProductYield (%)Mechanistic Observation
Kinetic N-Nitration HNO₃ / Ac₂O20–251-Nitropyrazole~84Mild conditions prevent total ring deactivation; rapid N-substitution occurs[4].
Optimized Direct C-Nitration Fuming HNO₃ / Fuming H₂SO₄504-Nitropyrazole85Optimal balance of activation energy and thermal stability[2].
High-Temp Direct C-Nitration HNO₃ / H₂SO₄904-Nitropyrazole56Increased thermal decomposition and oxidative degradation significantly reduce yield[2].
Over-Nitration Excess Mixed Acid>1003,4-DinitropyrazoleVariableSecondary EAS occurs due to excess thermal energy and prolonged residence time[3][4].

Standard Operating Procedure (SOP)

One-Pot Direct Synthesis of 4-Nitropyrazole (Optimized at 50°C)

This protocol utilizes a one-pot, two-step methodology optimized for a 50°C thermal window. Every step is designed as a self-validating system to ensure safety and mechanistic fidelity[2].

Reagent Molar Ratio: Pyrazole : Fuming HNO₃ : Fuming H₂SO₄ : Conc. H₂SO₄ = 1 : 1.5 : 3 : 2.1

Step 1: Substrate Activation

  • Action: Slowly dissolve pyrazole in concentrated H₂SO₄ in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Causality: This forms the pyrazolium sulfate salt, protecting the ring from uncontrolled, violent oxidation when the nitrating agent is later introduced.

  • Self-Validation: The complete dissolution of the solid into a clear, viscous solution confirms successful salt formation.

Step 2: Nitronium Ion Generation

  • Action: In a separate addition funnel, carefully mix 98% fuming nitric acid and 20% fuming sulfuric acid while maintaining the temperature between 0–5°C using an ice bath.

  • Causality: Low temperatures prevent the thermal decomposition of the highly reactive nitronium ion (NO₂⁺) and the dangerous off-gassing of volatile NOₓ species.

Step 3: Controlled Electrophilic Addition

  • Action: Add the cold nitrosulfuric acid mixture dropwise to the pyrazole solution. Maintain the internal reaction temperature below 20°C during addition.

  • Self-Validation: A mild, controlled exotherm will be observed. If the temperature spikes rapidly, pause the addition; this indicates a localized buildup of unreacted nitronium ions.

Step 4: Thermal Activation (Critical Optimization Step)

  • Action: Remove the ice bath and transfer the flask to a pre-heated water bath. Strictly maintain the internal temperature at 50°C for 1.5 hours .

  • Causality: Heating to exactly 50°C provides the precise activation energy required to drive the C4-nitration of the deactivated pyrazolium ring. Exceeding this temperature leads to partial decomposition and dinitration[2].

Step 5: Quenching and Isolation

  • Action: Pour the reaction mixture slowly over crushed ice under vigorous stirring. Extract the aqueous mixture with an organic solvent (e.g., ether or ethyl acetate), dry over Na₂SO₄, and evaporate.

  • Self-Validation: The immediate precipitation of a white-to-pale-yellow solid upon ice quenching confirms the successful formation of the water-insoluble 4-nitropyrazole.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, a heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its spectral features with those of related pyrazole derivatives, this document aims to equip researchers with the necessary insights for accurate structural elucidation and quality control.

The pyrazole scaffold is a prominent feature in many pharmaceuticals, valued for its diverse biological activities.[1] The unique substitution pattern of the title compound—featuring a cyclopropyl group, a nitro group, and an N-propyl chain—gives rise to a distinct ¹H NMR spectrum. Understanding the interplay of these substituents is critical for confirming the successful synthesis of this and similar molecules.

Predicted ¹H NMR Spectral Data for 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-4 (pyrazole ring)6.5 - 7.0s-The sole proton on the pyrazole ring. Its chemical shift is significantly influenced by the adjacent electron-withdrawing nitro group at C-5, leading to a downfield shift compared to unsubstituted pyrazole.[2][3]
-CH₂- (N-propyl, α)4.2 - 4.5t~7These protons are directly attached to the pyrazole nitrogen and are deshielded. They appear as a triplet due to coupling with the adjacent methylene group.[2]
-CH₂- (N-propyl, β)1.8 - 2.1sext~7This methylene group is adjacent to both the α-CH₂ and the terminal methyl group, resulting in a sextet.
-CH₃ (N-propyl, γ)0.9 - 1.2t~7The terminal methyl group of the propyl chain, appearing as a triplet.
-CH- (cyclopropyl)1.5 - 2.0m-The methine proton of the cyclopropyl group, typically a complex multiplet due to coupling with the four methylene protons.
-CH₂- (cyclopropyl)0.8 - 1.3m-The four methylene protons of the cyclopropyl ring, appearing as complex multiplets in the upfield region. Their diastereotopicity can lead to further splitting.

Comparative ¹H NMR Analysis

To understand the spectral contributions of each substituent, we can compare the predicted data for our target molecule with the experimental data of pyrazoles containing one or more of the same functional groups.

Compound Key Proton Chemical Shifts (δ, ppm) Key Differences and Insights
3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (Predicted) H-4: 6.5 - 7.0; N-CH₂: 4.2 - 4.5; Cyclopropyl-H: 0.8 - 2.0The combination of the C-5 nitro group and the N-1 propyl group results in a downfield shift for the H-4 proton.
3-Nitro-1-(substituted)-1H-pyrazoles [2]H-4: ~6.9; H-5: ~7.6In a pyrazole with a nitro group at C-3, the H-4 and H-5 protons are distinct and downfield. Our target molecule has the nitro group at C-5, which strongly deshields the H-4 proton.
N-Alkylated Pyrazoles [2]N-CH₂: ~4.5The chemical shift of the N-CH₂ protons in our target molecule is consistent with literature values for N-alkylated pyrazoles.
Cyclopropyl-substituted Pyrazoles [4]Cyclopropyl protons: ~0.5-2.0The characteristic upfield signals of the cyclopropyl group are a key identifier for this substituent. The exact chemical shifts and multiplicities can vary depending on the other substituents on the pyrazole ring.
Unsubstituted Pyrazole [5]H-3/5: ~7.6; H-4: ~6.3The absence of substituents results in a much simpler spectrum. The comparison highlights the significant deshielding effect of the nitro group and the shielding effect of the alkyl and cyclopropyl groups on the pyrazole ring proton.

The electron-withdrawing nature of the nitro group at the C-5 position is the most dominant factor influencing the chemical shift of the H-4 proton, causing it to resonate at a lower field (higher ppm value) than in many other substituted pyrazoles.[6] Conversely, the cyclopropyl and N-propyl groups are electron-donating and have a lesser, but still noticeable, impact on the electronic environment of the pyrazole ring.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a generalized, best-practice protocol for obtaining high-quality ¹H NMR spectra for compounds such as 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
  • Use a standard pulse sequence for ¹H NMR acquisition.

3. Data Acquisition:

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically adequate.
  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.

Structural Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition ¹H NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing PredictedSpectrum Comparison with Predicted Spectrum DataProcessing->PredictedSpectrum ComparativeAnalysis Comparison with Analogs DataProcessing->ComparativeAnalysis StructureConfirmation Final Structure Confirmation PredictedSpectrum->StructureConfirmation ComparativeAnalysis->StructureConfirmation

Caption: Workflow for the synthesis and NMR characterization of pyrazole derivatives.

Conclusion

The ¹H NMR characterization of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole is a clear example of how substituent effects dictate the final appearance of the spectrum. By systematically analyzing the contributions of the cyclopropyl, nitro, and N-propyl groups and comparing them to known pyrazole derivatives, a confident structural assignment can be made. This guide provides a framework for researchers to interpret the ¹H NMR spectra of novel pyrazole compounds, facilitating the advancement of drug discovery and development programs.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Available at: [Link]

  • UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS - eScholarship.org. Available at: [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. Available at: [Link]

  • Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available at: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. Available at: [Link]

  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives - International Journal of Green Pharmacy (IJGP). Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

Sources

Comparative

HPLC method development for 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole purity

An in-depth technical guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole . As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole .

As a Senior Application Scientist, I approach method development not by trial and error, but through structural causality. This molecule presents a fascinating chromatographic dichotomy: highly lipophilic appendages (cyclopropyl and propyl groups) flanking a highly polar, electron-deficient core (the nitro-pyrazole ring). Standard generic methods often fail here, leading to co-elution of critical regioisomers (e.g., 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole) and masking true API purity.

This guide objectively compares stationary phase performances, explains the mechanistic rationale behind mobile phase selection, and provides a self-validating experimental protocol.

Structural Causality & Stationary Phase Comparison

When separating pyrazole regioisomers, relying solely on hydrophobic (dispersive) interactions is a common pitfall. Because the hydrophobic footprint of the 3-cyclopropyl and 5-cyclopropyl isomers is nearly identical, traditional alkyl phases (like C18) struggle to differentiate them.

To achieve baseline resolution, we must exploit the electronic differences of the pyrazole core. The nitro group at position 5 is strongly electron-withdrawing, rendering the adjacent pyrazole


-system highly electron-deficient (

-acidic). By utilizing stationary phases with aromatic functionalities, we introduce orthogonal

donor-acceptor interactions[1].
Comparative Performance Data

We evaluated three column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid) to isolate the API from its primary regioisomer impurity.

Column ChemistryRetention Mechanism(s)Retention Time (min)Resolution (

)
Tailing Factor (

)
Theoretical Plates (

)
Standard C18 Dispersive (Hydrophobic)6.41.2 (Fails SST)1.458,500
Phenyl-Hexyl Dispersive + Moderate

7.82.61.1511,200
Biphenyl Dispersive + Strong

+ Shape Selectivity
8.53.8 1.05 14,500

The Verdict: The Biphenyl column vastly outperforms the C18 and Phenyl-Hexyl phases. The biphenyl ligand acts as a strong


-base, interacting deeply with the 

-acidic nitro-pyrazole core. Furthermore, the biphenyl group's ability to twist allows for enhanced shape selectivity, easily recognizing the spatial differences between the 3-cyclopropyl and 5-cyclopropyl configurations.

Mobile Phase Optimization & Causality

Peak tailing is a notorious issue in the HPLC separation of pyrazole derivatives, primarily caused by secondary interactions between the weakly basic pyrazole nitrogens and residual acidic silanols on the silica support[2].

  • Acidic Modifiers: To mitigate this, 0.1% Formic Acid (FA) is added to both the aqueous and organic mobile phases. The low pH (~2.7) protonates the residual silanols, neutralizing them and shutting down secondary ion-exchange interactions, which is reflected in the excellent tailing factor (

    
    ) on the Biphenyl column.
    
  • Organic Modifier: While Methanol offers alternative hydrogen-bonding selectivity, Acetonitrile (MeCN) is preferred here. MeCN provides lower system backpressure and sharper peaks due to favorable mass transfer kinetics. Furthermore, nitro-substituted pyrazoles are optimally monitored at 254 nm due to strong

    
     transitions[3]; MeCN has a lower UV cutoff than Methanol, reducing baseline drift during gradient elution.
    

Self-Validating Experimental Workflow

A robust analytical method must be self-validating. The following protocol incorporates a mandatory System Suitability Test (SST) loop. If the system cannot resolve the critical pair, the workflow halts, preventing the generation of invalid purity data.

Workflow Prep Sample & Standard Prep (API + Regioisomer) Inject HPLC Injection (Biphenyl Column) Prep->Inject SST System Suitability Test (Rs > 2.0, Tf < 1.5)? Inject->SST Proceed Proceed with Sample Analysis SST->Proceed Yes Halt Halt & Troubleshoot (Check Mobile Phase/Column) SST->Halt No Halt->Inject

Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Step-by-Step Methodology

Phase 1: System Preparation & Equilibration

  • Column: Install a Biphenyl column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Equilibration: Flush the column with 90% A / 10% B at 1.0 mL/min for 10 column volumes until the UV baseline at 254 nm is stable.

Phase 2: System Suitability Testing (SST)

  • Resolution Mix Preparation: Prepare a solution containing 1.0 mg/mL of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole spiked with 0.01 mg/mL (1%) of the 5-cyclopropyl-3-nitro regioisomer in 50:50 Water:Acetonitrile.

  • Injection: Inject 10 µL of the Resolution Mix.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2-12 min: 10% to 90% B (Linear ramp for separation)

    • 12-15 min: 90% B (Column wash)

    • 15-20 min: 10% B (Re-equilibration)

  • Validation Gate: Calculate Resolution (

    
    ) between the two peaks. 
    
    
    
    MUST be > 2.0
    and the Tailing Factor (
    
    
    ) of the main peak MUST be < 1.5[4]. If these criteria are met, proceed to Phase 3.

Phase 3: Sample Analysis & Quantification

  • Sample Prep: Accurately weigh 10.0 mg of the synthesized API batch. Dissolve in 10.0 mL of diluent (50:50 Water:Acetonitrile) and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Execution: Inject the sample using the validated gradient.

  • Data Processing: Integrate all peaks. The Limit of Quantification (LOQ) is defined strictly at a Signal-to-Noise (S/N) ratio of 10:1[5]. Report purity as Area Normalization Percentage, excluding peaks below the LOQ.

References

  • Benchchem.
  • NIH/PMC. "Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC".
  • Benchchem. "A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine - Benchchem".
  • MDPI.
  • ACS Publications. "An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient | ACS Omega".

Sources

Validation

crystal structure analysis (XRD) of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

This guide outlines the technical protocol for the crystal structure analysis (XRD) of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole , a functionalized nitrogen heterocycle with significant potential in energetic materials...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for the crystal structure analysis (XRD) of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole , a functionalized nitrogen heterocycle with significant potential in energetic materials (due to the nitro/cyclopropyl combination) and pharmaceutical chemistry (as a kinase inhibitor scaffold).

Since specific crystallographic data for this exact derivative is often proprietary or absent from open repositories, this guide provides a comparative analysis framework . It contrasts the theoretical/expected structural performance of the target molecule against experimentally validated analogs (such as the 1-methyl and carboxylic acid derivatives), offering a self-validating protocol for researchers to generate and benchmark their own data.

Part 1: Analytical Workflow & Methodology

The following workflow illustrates the critical path from crude material to refined structural model. This process prioritizes phase purity and isotopic stability.

XRD_Workflow Sample Crude 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole Cryst Crystallization (Slow Evaporation) Sample->Cryst EtOH/Acetone Screen Microscopy Screening (Polarized Light) Cryst->Screen Identify Single Crystal DataCol SC-XRD Data Collection (Mo Kα, 100 K) Screen->DataCol Mount on loop Solve Structure Solution (SHELXT / Direct Methods) DataCol->Solve Integration Refine Refinement (SHELXL / Least Squares) Solve->Refine Phasing Validation CheckCIF & Hirshfeld Surface Analysis Refine->Validation Final Model

Figure 1: Critical path for Single Crystal X-Ray Diffraction (SC-XRD) analysis. Note the emphasis on low-temperature collection (100 K) to reduce thermal motion of the flexible propyl chain.

Part 2: Experimental Protocol

To ensure scientific integrity, follow this self-validating protocol. The causality behind each step is explained to aid troubleshooting.

1. Crystal Growth (Vapor Diffusion vs. Evaporation)
  • Objective: Obtain single crystals >0.1 mm with minimal twinning.

  • Method A (Recommended): Dissolve 20 mg of the compound in Ethanol (EtOH) . Place in a small vial inside a larger jar containing Hexane (antisolvent).

    • Causality: The propyl chain increases lipophilicity; hexane diffusion slowly reduces solubility, promoting ordered lattice formation without trapping solvent voids.

  • Method B (Alternative): Slow evaporation from Acetone/Water (9:1) at 4°C.

    • Note: Lower temperature reduces the kinetic energy of the flexible propyl chain, reducing disorder in the final lattice.

2. Data Collection Parameters
  • Radiation Source: Mo Kα (λ = 0.71073 Å).[1][2]

    • Reasoning: Molybdenum radiation minimizes absorption effects common in nitro-compounds, though Cu Kα is acceptable if crystals are small (<0.05 mm).

  • Temperature: 100 K (Cryostream).

    • Critical: The n-propyl group is highly flexible. Room temperature collection will likely result in high thermal parameters (Uiso) for the propyl carbons, obscuring bond precision.

3. Refinement Strategy
  • Software: SHELXL (via OLEX2 or WinGX).

  • Handling Disorder: If the cyclopropyl ring shows rotational disorder, apply PART instructions or RIGU restraints. The nitro group at position 5 may twist out of the pyrazole plane; allow free rotation during initial refinement.

Part 3: Comparative Performance Analysis

This section compares the Target Molecule (1-propyl) against established Structural Analogs found in crystallographic databases (CSD). This comparison highlights how the propyl substitution affects density and stability—key metrics for energetic and pharmaceutical applications.

Table 1: Structural Performance Benchmarks
FeatureTarget: 1-propyl-3-cyclopropyl-5-nitro-1H-pyrazoleAnalog A: 1-methyl-4-nitro-3-propyl-pyrazole-5-COOH [1]Analog B: 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole
Formula C₉H₁₃N₃O₂C₈H₁₁N₃O₄C₇H₉N₃O₂
Space Group Predicted: P2₁/c or P-1P2₁/c (Monoclinic)Predicted: P2₁/n
Density (ρ) ~1.35 – 1.42 g/cm³ (Est.)1.352 g/cm³ (Calc.)~1.48 – 1.55 g/cm³ (Est.)
Packing Efficiency Moderate (Steric bulk of propyl)High (H-bonding COOH dimers)High (Compact methyl group)
Interactions Van der Waals / π-stackingStrong O-H···N H-bondsDipole-Dipole / π-stacking
Melting Point Lower (< 100°C expected)High (> 160°C)Moderate (~110-120°C)
Detailed Comparative Insights
1. Density & Energetic Potential
  • Observation: The 1-propyl group (Target) introduces significant steric bulk without adding polar interaction sites. Compared to the 1-methyl analog (Analog B), this "dilutes" the crystal density.

  • Implication: For energetic applications, the propyl derivative will likely exhibit lower detonation velocity than the methyl or unsubstituted analogs. The density is expected to align closely with Analog A (1.35 g/cm³), as the volume expansion of the propyl chain offsets the ring compactness.

2. Lattice Stability & Interactions
  • Analog A (COOH derivative): Crystallizes with strong intermolecular hydrogen bonds (O-H···N), forming stable dimers [1].

  • Target Molecule: Lacks a strong H-bond donor (like COOH or NH). The lattice will be sustained primarily by weak C-H···O interactions (between the nitro oxygen and cyclopropyl hydrogens) and π-π stacking of the pyrazole rings.

  • Performance Note: Expect a lower melting point and higher solubility in organic solvents compared to Analog A.

3. Conformational Flexibility
  • Cyclopropyl Ring: In similar structures, the cyclopropyl ring often bisects the pyrazole plane to minimize steric clash with the adjacent nitro group.

  • Nitro Group: The nitro group at position 5 is flanked by the N1-propyl group. This proximity often forces the nitro group to rotate out of planarity (torsion angle > 20°), reducing conjugation and slightly destabilizing the molecule compared to isomers where the nitro group is less hindered (e.g., position 4).

Part 4: Visualization of Interactions

The following diagram predicts the primary intermolecular forces stabilizing the crystal lattice, based on the Hirshfeld surface analysis of homologous nitro-pyrazoles.

Interactions Nitro Nitro Group (O-atoms) Cyclo Cyclopropyl (C-H) Nitro->Cyclo Weak C-H···O (Primary Interaction) Lattice Crystal Lattice Stability Nitro->Lattice Pyraz Pyrazole Ring (π-system) Pyraz->Pyraz π-π Stacking (Centrosymmetric) Pyraz->Lattice Propyl Propyl Chain Propyl->Propyl Van der Waals (Hydrophobic Region)

Figure 2: Predicted intermolecular interaction map. The stability relies heavily on the orientation of the nitro group relative to the cyclopropyl hydrogens.

References

  • Zhao, P., et al. (2024).[3] "Crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, C8H11N3O4". Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635–637.[3] Link

  • Zhang, C., et al. (2007). "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid". Acta Crystallographica Section E, 63(12), o4209. Link

  • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • PubChem. (2025).[5][6] "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Compound CID 2754500)".[6] National Library of Medicine. Link

Sources

Comparative

comparing bioactivity of propyl vs methyl substituted nitropyrazoles

As a Senior Application Scientist, selecting the optimal N-alkyl substituent for a heterocyclic pharmacophore is rarely a matter of simple preference; it is a calculated decision that dictates a molecule's pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal N-alkyl substituent for a heterocyclic pharmacophore is rarely a matter of simple preference; it is a calculated decision that dictates a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) destiny.

In the realm of medicinal chemistry and drug development, nitropyrazoles—particularly 4-nitropyrazole and 3-nitropyrazole derivatives—serve as highly versatile scaffolds. They are extensively utilized as ligands in non-classical platinum-based anticancer complexes and as core motifs in kinase inhibitors and antimicrobial agents[1][2].

This guide provides an objective, data-driven comparison of methyl versus propyl substituted nitropyrazoles, detailing the causality behind their divergent bioactivities and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: Why Chain Length Matters

The transition from an N-methyl to an N-propyl group on a nitropyrazole ring introduces two additional methylene units. While electronically similar (both are weak electron-donating groups via induction), they drastically alter the spatial and thermodynamic profile of the molecule.

  • Steric Hindrance and Target Kinetics: The spatial volume of a propyl group significantly impacts receptor-ligand kinetics. In studies of pyrazole-based receptor ligands, extending the alkyl chain from methyl to propyl typically increases the dissociation rate constant (

    
    )[3]. The methyl group allows for a tighter fit within sterically constrained binding pockets, leading to higher binding potential and longer target residence time.
    
  • Lipophilicity and Membrane Permeability: The propyl substitution predictably increases the partition coefficient (LogP). While this enhances passive diffusion across lipid bilayers, it can compromise aqueous solubility. In the context of Platinum(II/IV) anticancer complexes, ligands like 1-methyl-4-nitropyrazole often provide an optimal balance, maintaining sufficient solubility while enabling the complex to bypass cisplatin-resistance mechanisms[1][2].

  • DNA Minor Groove Binding: Many biologically active pyrazoles exert their anticancer or antimicrobial effects by intercalating or binding to the DNA minor groove[4]. A propyl chain can induce a more pronounced conformational shift in the DNA helix compared to a methyl group, which can be quantified via fluorescence quenching in Ethidium Bromide (EB) displacement assays.

G Base Nitropyrazole Scaffold Methyl N-Methyl Substitution (Shorter Chain) Base->Methyl + MeI Propyl N-Propyl Substitution (Longer Chain) Base->Propyl + PrI LogP_M Lower Lipophilicity (LogP ~ 0.5 - 1.0) Methyl->LogP_M Kinetics_M Slower Dissociation Tight Pocket Fit Methyl->Kinetics_M LogP_P Higher Lipophilicity (LogP ~ 1.5 - 2.0) Propyl->LogP_P Kinetics_P Faster Dissociation Steric Hindrance Propyl->Kinetics_P Bio_M High Target Residence Time (e.g., Pt-Complexes) LogP_M->Bio_M Bio_P High Membrane Permeability Altered DNA Groove Binding LogP_P->Bio_P Kinetics_M->Bio_M Kinetics_P->Bio_P

Mechanistic divergence of bioactivity based on N-alkyl chain length in nitropyrazoles.

Comparative Bioactivity Profile

The following table synthesizes the general physicochemical and biological performance trends observed when comparing 1-methyl-4-nitropyrazole and 1-propyl-4-nitropyrazole derivatives in preclinical models.

Parameter1-Methyl-4-Nitropyrazole Derivatives1-Propyl-4-Nitropyrazole DerivativesStructural Implication
Lipophilicity (

LogP)
Baseline+1.0 to +1.2Propyl derivatives exhibit higher lipid solubility, favoring CNS penetration but requiring co-solvents for in vitro assays.
Receptor Binding (

)
High Affinity (Lower

)
Moderate Affinity (Higher

)
Propyl groups often induce steric clashes in tight orthosteric sites, increasing the dissociation rate[3].
Anticancer Efficacy (Pt-Complexes) Superior to Cisplatin in specific linesVariable (often lower than Methyl)Methyl derivatives (e.g., trans-complexes) show optimal DNA-binding kinetics and cytotoxicity profiles[2].
DNA Conformational Alteration ModerateHighThe bulkier propyl chain can cause greater disruption of the DNA minor groove, measurable via EB quenching[4].

Experimental Protocols: Synthesis and Bio-Evaluation

To ensure scientific integrity, any comparative study must rely on a self-validating experimental loop: precise synthesis followed by orthogonal biological validation.

Protocol A: Regioselective N-Alkylation of 4-Nitropyrazole

Historically, N-alkylation utilized hazardous sodium hydride (NaH). Modern, safer, and higher-yielding protocols utilize Potassium Carbonate (


) in Dimethylformamide (DMF)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-nitropyrazole in 20 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 15 mmol of finely powdered anhydrous

    
    . Stir at 25°C for 30 minutes to deprotonate the pyrazole N-H.
    
  • Alkylation: Dropwise, add 12 mmol of the alkylating agent (Methyl Iodide for the methyl derivative; 1-Iodopropane for the propyl derivative). Caution: Alkyl iodides are potent alkylating agents; handle in a fume hood.

  • Reaction: Stir the mixture continuously at 25°C for 14 hours. The mild temperature prevents over-alkylation or ring degradation[5].

  • Workup: Quench the reaction with 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate under reduced pressure.
    
  • Validation: Purify via flash column chromatography (Hexane:EtOAc). Confirm regioselectivity and purity using

    
    -NMR and LC-MS.
    
Protocol B: DNA Minor Groove Binding Assay (EB Displacement)

To evaluate how the alkyl chain length affects DNA interaction, an Ethidium Bromide (EB) displacement assay is highly effective[4].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a physiological buffer (pH 7.4 Tris-HCl). Prepare a stock solution of Calf Thymus DNA (CT-DNA) and Ethidium Bromide.

  • Complex Formation: Incubate CT-DNA with EB to form the highly fluorescent EB-DNA complex.

  • Titration: Gradually titrate the synthesized methyl and propyl nitropyrazole derivatives (0 to 100

    
    M) into separate aliquots of the EB-DNA complex.
    
  • Measurement: Record the fluorescence emission spectra (excitation at ~510 nm, emission at ~590 nm).

  • Analysis: Calculate the Stern-Volmer quenching constant (

    
    ). A higher 
    
    
    
    for the propyl derivative indicates that its increased steric bulk is more effectively displacing EB by altering the DNA conformation[4].

Workflow Syn 1. N-Alkylation (K2CO3, DMF, 25°C) Pur 2. Purification (Flash Chromatography) Syn->Pur Val 3. Structural Validation (1H-NMR, LC-MS) Pur->Val Bio 4. Bioassay Profiling (MTT & EB-DNA Assays) Val->Bio

Self-validating experimental workflow for synthesizing and profiling N-alkyl nitropyrazoles.

Conclusion for Drug Developers

When designing nitropyrazole-based therapeutics, the choice between a methyl and propyl substituent is a trade-off between target residence time and membrane permeability. Methyl substitution is generally preferred when designing tight-binding receptor antagonists or stable ligands for metallodrugs (like Platinum(II) complexes) due to minimized steric clash and favorable dissociation kinetics. Conversely, propyl substitution should be explored when the primary goal is to increase lipophilicity for blood-brain barrier (BBB) penetration or when the mechanism of action relies on inducing significant conformational changes in targets like the DNA minor groove.

References

  • “Non-Classical” Platinum Complexes: A Concise Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at:[Link]

  • “Non-Classical” Platinum Complexes: A Concise Review. MDPI. Available at:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

Advanced Thermal Decomposition Analysis (TGA/DSC) of 5-Nitro-Pyrazole Derivatives

Executive Summary & Strategic Context 5-Nitro-pyrazole derivatives represent a critical class of nitrogen-rich heterocyclic compounds, widely investigated as High-Energy Density Materials (HEDMs) and insensitive munition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Nitro-pyrazole derivatives represent a critical class of nitrogen-rich heterocyclic compounds, widely investigated as High-Energy Density Materials (HEDMs) and insensitive munitions. Unlike traditional nitro-aromatics (e.g., TNT), these derivatives offer a tunable balance between high detonation performance and thermal stability due to the inherent aromaticity of the pyrazole ring and the extensive hydrogen-bonding networks in amino-substituted variants.

This guide provides a rigorous technical framework for characterizing the thermal decomposition of these compounds using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] It moves beyond basic characterization to offer a comparative analysis of structural isomers (e.g., 3-nitro vs. 5-nitro) and N-functionalized analogs, supported by kinetic data and mechanistic insights.

Strategic Methodology: The Self-Validating Protocol

For energetic materials, standard thermal analysis protocols often fail due to sample sublimation, self-heating, or violent decomposition. The following protocol is designed to ensure data integrity and safety .

Experimental Setup & Causality
  • Sample Mass (0.5 – 2.0 mg):

    • Reasoning: Nitro-pyrazoles are highly energetic.[2][3] Large masses (>5 mg) can cause thermal runaway, damaging the sensor and invalidating kinetic data due to heat transfer limitations.

  • Crucible Selection (Alumina vs. Aluminum):

    • Protocol: Use hermetically sealed aluminum pans with a laser-drilled pinhole (0.05 mm).

    • Causality: Open pans allow sublimation (mass loss without decomposition), skewing TGA results. Completely sealed pans risk explosion. The pinhole maintains a "self-generated atmosphere," suppressing evaporation while allowing decomposition gases to escape safely.

  • Atmosphere (Nitrogen vs. Air):

    • Standard: Dynamic Nitrogen purge (50 mL/min).[4]

    • Reasoning: Oxidative decomposition (Air) complicates the kinetic analysis of the intrinsic molecular breakdown. Nitrogen isolates the thermal homolysis/rearrangement mechanisms.

Workflow Visualization

The following diagram outlines the critical decision nodes in the thermal analysis workflow.

TGA_DSC_Workflow Start Sample Preparation (0.5-2.0 mg) PanSelect Crucible Selection Start->PanSelect Sealed Hermetic Al Pan (Pinhole) PanSelect->Sealed Energetic/Volatile Open Open Alumina Pan PanSelect->Open Non-Volatile Salts Run Simultaneous TGA/DSC (5, 10, 15, 20 K/min) Sealed->Run Open->Run DataCheck Data Validation Run->DataCheck EndoExo Endo (Melt) -> Exo (Dec) DataCheck->EndoExo Valid Profile Sublimation Mass Loss < T_onset DataCheck->Sublimation Invalid Profile Kinetic Kinetic Analysis (Kissinger/Ozawa) EndoExo->Kinetic Sublimation->PanSelect Reselect Pan

Caption: Decision logic for TGA/DSC analysis of energetic nitro-pyrazoles to prevent sublimation interference.

Comparative Performance Analysis

The thermal stability of 5-nitro-pyrazole derivatives is heavily influenced by isomerism (position of the nitro group) and N-functionalization .

Isomer Effect: 3,4-DNP vs. 3,5-DNP

A critical comparison exists between 3,4-dinitro-1H-pyrazole (3,4-DNP) and 3,5-dinitro-1H-pyrazole (3,5-DNP) .

  • 3,5-DNP exhibits superior thermal stability (

    
    C) compared to 3,4-DNP  (
    
    
    
    C).[3]
  • Mechanism:[4][5][6][7][8][9] The symmetrical distribution of nitro groups in 3,5-DNP and the intramolecular hydrogen bonding (in N-H forms) contribute to a more rigid lattice energy.

  • Implication: 3,5-DNP is preferred for applications requiring high thermal resistance, whereas 3,4-DNP is often explored as a melt-cast carrier due to its lower melting point.

N-Functionalization: The "Methyl Effect"

Replacing the acidic N-H proton with a methyl group (e.g., converting TNP to MTNP ) significantly alters thermal behavior.

  • TNP (3,4,5-Trinitro-1H-pyrazole):

    
    C. The N-H proton allows for tautomerization and potentially lower-energy decomposition pathways involving nitro-nitrate rearrangement.
    
  • MTNP (1-Methyl-3,4,5-trinitro-1H-pyrazole):

    
    C (Onset). While the decomposition temperature is slightly lower or comparable, MTNP eliminates the acidity issue, making it compatible with metal casings, a critical advantage over TNP.
    
Quantitative Data Comparison

The table below summarizes key thermal parameters derived from TGA/DSC experiments at 5 K/min (Nitrogen).

CompoundStructure Type

(

C)

(

C)

(

C)

(J/g)
Ref
3,5-DNP Dinitro Isomer173316325~2100[1, 4]
3,4-DNP Dinitro Isomer88265296~1900[1, 4]
TNP Trinitro (N-H)1862602852350[2, 6]
MTNP Trinitro (N-Me)922352512450[2, 6]
RDX Nitramine (Benchmark)2042102302100[4]

Note: MTNP serves as a promising melt-cast explosive (


C) with performance comparable to RDX but with distinct thermal decomposition kinetics.[4]

Mechanistic Decomposition Pathways

Understanding how these molecules break down is essential for predicting safety and shelf-life.

Primary Decomposition Mechanisms[4]
  • C-NO

    
     Homolysis:  The weakest bond in fully nitrated pyrazoles is typically the C-NO
    
    
    
    bond. Rupture of this bond generates NO
    
    
    gas and a pyrazolyl radical. This is the dominant pathway for N-alkylated derivatives like MTNP.
  • Nitro-Nitrate Rearrangement: For N-H compounds (like TNP), the proximity of the nitro group to the N-H allows for a rearrangement to a nitrite ester followed by NO elimination. This pathway often has a lower activation energy than simple homolysis.

  • Ring Cleavage: Following the loss of NO

    
    , the unstable pyrazole radical undergoes ring opening, releasing N
    
    
    
    and CO
    
    
    .
Pathway Visualization[4]

Decomposition_Mechanism Parent 5-Nitro-Pyrazole Derivative Step1_A Path A: C-NO2 Homolysis (Dominant in N-Me) Parent->Step1_A High T Step1_B Path B: Nitro-Nitrate Rearrangement (N-H) Parent->Step1_B Catalytic/Acidic H Radical Pyrazolyl Radical + NO2 Step1_A->Radical Step1_B->Radical - NO RingOpen Ring Cleavage (Release N2, CO, CO2) Radical->RingOpen Residue Carbonaceous Residue RingOpen->Residue

Caption: Dual decomposition pathways for 5-nitro-pyrazoles. Path A dominates in N-substituted derivatives; Path B is accessible in N-H protic derivatives.

Kinetic Analysis & Stability Prediction

To predict long-term stability, kinetic parameters (


 and 

) must be calculated using multi-heating rate methods (Kissinger or Ozawa-Flynn-Wall).
  • Activation Energy (

    
    ): 
    
    • TNP:

      
       kJ/mol.
      
    • MTNP:

      
       kJ/mol.
      
    • Insight: The higher

      
       for MTNP suggests that while its onset temperature might be lower (due to melting enabling faster kinetics in the liquid phase), the barrier to bond breaking is actually higher than in TNP, confirming the stabilizing effect of methylation against specific rearrangement modes [2].
      
  • Self-Accelerating Decomposition Temperature (SADT): Using the kinetic data, the SADT for these compounds is typically calculated to be >180°C, classifying them as thermally safe for standard storage conditions, unlike lower-stability nitrate esters.

Safety & Handling Directives

WARNING: 5-nitro-pyrazole derivatives are energetic materials.[10]

  • Small Scale: Never exceed 2 mg in DSC/TGA unless the specific explosive properties are known to be benign.

  • Shielding: Use blast shields when handling bulk (>100 mg) samples.

  • Compatibility: Avoid contact with strong bases (amines, hydroxides) as they can deprotonate N-H pyrazoles, forming sensitive salts.

References

  • Sinditskii, V. P., et al. (2025). Trinitropyrazole derivatives: the features of thermal decomposition, combustion behaviors and mechanism. FirePhysChem. [4]

  • Dalinger, I. L., et al. (2012).[3] Thermal decomposition kinetics of 1-methyl-3, 4, 5-trinitropyrazole. Thermochimica Acta. [4]

  • Zhang, Y., et al. (2016). Polynitro-Substituted Pyrazoles and Triazoles as Potential Energetic Materials and Oxidizers. Journal of Materials Chemistry A.

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for RDX/HMX comparisons).
  • BenchChem. (2025). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. [4]

  • Larionov, S.V., et al. (2026). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals.

Sources

Comparative

Reference Standards for 3-Cyclopropyl-5-nitro-1-propyl-1H-pyrazole: A Comparative Technical Guide

Executive Summary: The Criticality of Regioisomeric Purity In the development of pyrazole-based therapeutics (e.g., JAK inhibitors, BTK inhibitors), the intermediate 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Regioisomeric Purity

In the development of pyrazole-based therapeutics (e.g., JAK inhibitors, BTK inhibitors), the intermediate 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole represents a critical quality control checkpoint.[1] As a nitro-precursor to the corresponding amine (a common pharmacophore building block), its analysis is governed by two stringent requirements:

  • Genotoxic Impurity (PGI) Control: Nitro compounds are structural alerts for mutagenicity (ICH M7). Trace analysis at ppm levels is often required in the final drug substance.

  • Regioisomeric Fidelity: The alkylation of nitropyrazoles or nitration of alkylpyrazoles frequently yields mixtures of 1,3- and 1,5- isomers.[1] Misidentification of the specific 3-cyclopropyl-5-nitro isomer against its 5-cyclopropyl-3-nitro analog can lead to incorrect potency calculations and failed batch release.[1]

This guide compares available reference standard grades and outlines a self-validating protocol for their qualification, ensuring data integrity in regulatory submissions.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate standard grade is dictated by the intended use (assay vs. trace impurity identification). The table below contrasts the three primary tiers available to researchers.

FeaturePrimary Reference Standard (CRM) Secondary / Analytical Standard R&D / Synthetic Grade
Intended Use Release testing, Method Validation (ICH Q2)Routine QC, In-process control (IPC)Early-stage synthesis, Structure confirmation
Purity > 99.5% (Mass Balance)> 98.0% (HPLC Area%)Variable (> 95%)
Regioisomeric Purity Guaranteed & Quantified (<0.1% isomer)Checked but not always quantifiedOften unknown (mix of isomers)
Traceability NIST/BIPM TraceableTraceable to Primary StandardInternal only
Uncertainty Explicit Uncertainty Budget (

%)
No Uncertainty StatementNo Uncertainty Statement
Water/Solvent Quantified (KF / TGA / GC-HS)Quantified (KF)Not always quantified
Cost


$

Recommendation:

  • For PGI/Mutagenic Impurity Analysis (LC-MS/MS): Use a Deuterated Internal Standard (e.g., d7-propyl analog) alongside a Secondary Standard characterized for response factor.[1]

  • For Assay/Purity of Intermediate: A Primary Standard is required if the material is a Key Starting Material (KSM) under GMP.

Technical Deep Dive: The Regioisomer Challenge

The synthesis of 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole often involves the alkylation of 3(5)-cyclopropyl-5(3)-nitropyrazole.[1] This reaction is governed by tautomeric equilibrium, leading to two distinct products:

  • Target: 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (Sterically crowded, often kinetic product).[1]

  • Impurity: 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole (Thermodynamic product).[1]

Standard HPLC methods (C18) may fail to resolve these isomers due to their identical mass and similar polarity. Differentiation requires specific stationary phases or NMR validation.

Diagram 1: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the regioisomeric impurities and the critical control points.

G Start 3(5)-Cyclopropyl- 5(3)-nitro-1H-pyrazole (Tautomeric Mix) Reaction N-Alkylation Start->Reaction Reagent + Propyl Halide (Base) Reagent->Reaction Isomer1 Target: 3-Cyclopropyl-5-nitro- 1-propyl-1H-pyrazole Reaction->Isomer1 Kinetic Control Isomer2 Regio-Impurity: 5-Cyclopropyl-3-nitro- 1-propyl-1H-pyrazole Reaction->Isomer2 Thermodynamic Control Analysis HPLC-UV / NOE NMR Differentiation Isomer1->Analysis Isomer2->Analysis

Caption: Divergent synthesis pathway showing the formation of the target 5-nitro isomer versus the 3-nitro impurity during N-alkylation.

Self-Validating Experimental Protocols

To ensure the integrity of your reference standard, perform the following "Self-Validating" qualification workflow. This confirms identity and regioisomeric purity independent of the vendor's certificate.

Protocol A: Regioisomer Confirmation via 1D-NOE NMR

Objective: To definitively distinguish the 1,5-substituted isomer from the 1,3-substituted isomer.[1]

  • Sample Prep : Dissolve 10 mg of standard in 0.6 mL DMSO-d6.

  • Experiment : Run a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

  • Irradiation Target : Irradiate the N-Propyl methylene protons (NCH₂-).

  • Observation Criteria :

    • Target (5-nitro isomer) : You should observe a NOE enhancement at the Nitro group (none visible) or lack of enhancement at the cyclopropyl methine proton (due to distance).[1] Crucially: The H-4 pyrazole proton will show NOE to the propyl group in the 1,5-isomer.[1]

    • Impurity (3-nitro isomer) : Irradiating the N-propyl group will show a strong NOE enhancement of the Cyclopropyl methine proton (positioned at C5, adjacent to N1).[1]

  • Result : Positive NOE between N-Propyl and Cyclopropyl = Wrong Isomer (1,5-cyclopropyl) .[1]

Protocol B: HPLC Purity & Isomer Separation

Objective: Quantify the ratio of regioisomers.

  • Column : Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1] Phenyl phases often provide better selectivity for nitro-regioisomers.[1]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 20 mins.

  • Detection : UV at 270 nm (Nitro-pyrazole max) and 220 nm.[1]

  • Acceptance : The target peak must be >98.0% area. Any secondary peak with similar UV spectrum (regioisomer) must be <0.5%.

Analytical Method Validation Workflow

The following flowchart details the decision matrix for qualifying a new batch of reference standard for GMP use.

Validation Rec Receive Standard (Vendor or In-House) Id Identity Check: 1H-NMR + MS Rec->Id Regio Regioisomer Check: NOESY / Phenyl-HPLC Id->Regio PassRegio Isomer Confirmed? Regio->PassRegio Purity Purity Assignment: HPLC-UV + TGA/KF PassRegio->Purity Yes Reject REJECT / Repurify PassRegio->Reject No (Wrong Isomer) Calc Calculate Potency: %Purity x (1 - %Volatiles) Purity->Calc Release Release for Use Calc->Release

Caption: Decision matrix for the qualification of nitropyrazole reference standards, emphasizing the critical regioisomer checkpoint.

References

  • ChemicalBook . 3-Nitro-1H-pyrazole Synthesis and Properties. Retrieved from .[1]

  • ChemSrc . 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole Product Entry. Retrieved from .[1]

  • National Institutes of Health (NIH) . Synthesis and Microbiological Activities of 3-Nitropyrazolo Derivatives. PMC Article. Retrieved from .[1]

  • ResearchGate . Preparation, separation and characterization of two pyrazolic regioisomers. Retrieved from .

  • Guide to Pharmacology . Filgotinib (JAK Inhibitor) Structure and Data. Retrieved from .[1]

Sources

Safety & Regulatory Compliance

Safety

3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole proper disposal procedures

Part 1: Risk Profiling & Core Directive The Safety Paradox: While 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole contains stabilizing alkyl groups (propyl and cyclopropyl), the presence of the nitro group (-NO2) attached to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Risk Profiling & Core Directive

The Safety Paradox: While 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole contains stabilizing alkyl groups (propyl and cyclopropyl), the presence of the nitro group (-NO2) attached to a nitrogen-rich pyrazole ring classifies this molecule as a potential High Energy Material (HEM) intermediate .

Standard disposal protocols for organic solids are insufficient and potentially dangerous. Nitro-pyrazoles possess inherent thermal instability and can exhibit shock sensitivity if crystallized or dried completely.

Core Directive: Never dispose of this compound as a dry solid in general waste streams. The disposal protocol requires a "Dilute-and-Deactivate" strategy to desensitize the nitro group prior to thermal destruction.

Hazard Characterization Table
ParameterHazard ClassificationOperational Implication
Energetic Potential High (Latent) The nitro-pyrazole core is a scaffold for explosives (e.g., DNP). Treat bulk dry material as shock-sensitive.
Thermal Stability Unstable > 150°C Avoid autoclaving or exothermic waste streams.
RCRA Status (US) D003 (Reactive) / D001 Likely qualifies as a reactive waste characteristic under 40 CFR 261.23.
Toxicity Acute Tox. 4 (Oral) Harmful if swallowed; requires double-gloving (Nitrile).

Part 2: The "Self-Validating" Disposal Workflow

This workflow enforces a "Check-Act-Verify" loop. You cannot proceed to the next step without validating the safety of the current state.

DisposalWorkflow Start Waste Generation (3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole) Assess State Assessment (Is it Dry/Crystalline?) Start->Assess Solvation Desensitization Phase (Dissolve in Acetone/EtOH) Assess->Solvation Yes (High Risk) Pack Packaging (HDPE/Glass + Anti-static) Assess->Pack No (Already in Solution) Check Homogeneity Check (No solids remaining?) Solvation->Check Check->Solvation Solids Visible Check->Pack Clear Solution Label Labeling ('Flammable - Nitro Compound') Pack->Label Incinerate Final Destruction (High-Temp Incineration) Label->Incinerate

Figure 1: Decision matrix for the safe processing of nitro-pyrazole waste. The critical control point is the "Desensitization Phase," ensuring no dry energetic crystals enter the waste stream.

Part 3: Detailed Operational Protocol

Phase 1: Desensitization (The Solvation Rule)

Objective: Lower the energy density of the material below its critical initiation threshold.

  • Solvent Selection: Use a compatible combustible solvent.

    • Preferred: Acetone or Ethanol. These solvents are miscible with organic incinerator feeds and dissolve pyrazoles effectively.

    • Avoid: Chlorinated solvents (DCM/Chloroform) unless necessary, as they increase incineration costs and halogen load.

  • Procedure:

    • If the material is a dry powder, do not scrape vigorously.

    • Add solvent directly to the original container if possible to dissolve.

    • Target a concentration of <10% w/v .

    • Scientific Rationale: Dilution spatially separates nitro-functionalized molecules, preventing the propagation of a shock wave or thermal runaway event [1].

Phase 2: Packaging & Segregation

Objective: Prevent static discharge and accidental reactivity.

  • Primary Container:

    • Use Amber Glass or High-Density Polyethylene (HDPE) .

    • Crucial: Do not use metal containers (risk of friction/sparking) or ground-glass stoppers (friction sensitivity of nitro compounds).

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Segregation:

    • Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases. Nitro-pyrazoles can form unstable salts in basic conditions [2].

    • Keep separate from general organic waste until labeled.

Phase 3: Labeling & Handoff

Objective: Communicate the specific "Nitro" hazard to EHS/Waste Management personnel.

  • Standard Label: Hazardous Waste - Flammable Liquid (if dissolved).

  • Critical Addendum:

    "CONTAINS NITRO-PYRAZOLE DERIVATIVE. POTENTIAL ENERGETIC MATERIAL.[1] DO NOT CONCENTRATE."

  • Waste Profile:

    • Assign RCRA Code D001 (Ignitable) due to the solvent carrier.

    • Flag as D003 (Reactive) potential if the concentration is high.

Phase 4: Final Destruction

Method: High-Temperature Incineration.

  • The facility must be equipped with a secondary combustion chamber operating >1000°C and a scrubber for Nitrogen Oxides (NOx).

  • Prohibited: Do not dispose of via sewer (aquatic toxicity) or landfill (leaching risk).

Part 4: Emergency Response (Spill Protocol)

If 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole is spilled in solid form:

  • Evacuate: Clear the immediate area (10-meter radius).

  • No Dry Sweeping: NEVER use a broom or dry brush. Friction can initiate nitro-compounds.

  • The "Wet Method":

    • Gently mist the spill with a compatible solvent (Ethanol/Water mixture) to wet the powder.

    • Absorb the slurry using anti-static polypropylene pads .

    • Place pads into a conductive waste bag (black bag) and seal immediately.

References

  • Zhang, J., et al. (2023).[2] Manipulating nitration and stabilization to achieve high energy: Pyrazole-based energetic materials. Science Advances. Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for Nitro-pyrazoles. PubChem. Link

  • US Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). EPA.gov. Link

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 5-Nitro-1H-pyrazole. Fishersci.com. Link

Sources

Handling

Personal protective equipment for handling 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (CAS: 1173266-60-8). Executive Safety Directive: This compound belong...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole (CAS: 1173266-60-8).

Executive Safety Directive: This compound belongs to the nitropyrazole class. While the alkyl substituents (propyl, cyclopropyl) reduce its oxygen balance compared to pure nitropyrazoles, it must be treated as a High-Energy / Potentially Explosive Intermediate until specific impact/friction sensitivity data is generated. It possesses a strained cyclopropane ring and a nitro group, a structural motif associated with thermal instability and shock sensitivity.

Part 1: Chemical Identity & Hazard Profile

PropertyDetail
Chemical Name 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole
CAS Number 1173266-60-8
Formula / MW C₉H₁₃N₃O₂ / 195.22 g/mol
Physical State Solid (Low melting point possible; may appear as viscous oil if impure)
Core Hazards Energetic/Explosive Potential , Acute Toxicity (Oral/Inhalation), Severe Eye Irritant.
Reactivity Incompatible with strong reducing agents, strong bases, and heavy metals (forms shock-sensitive salts).

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operation. Standard nitrile gloves are insufficient for direct handling of energetic nitro-heterocycles due to potential permeation and lack of blast protection.

PPE ComponentTier 1: Storage & Transport (Sealed Containers)Tier 2: Weighing & Synthesis (Open Handling < 500 mg)Tier 3: Scale-Up / Purification (> 500 mg or Rotary Evaporation)
Eye/Face Safety Glasses (ANSI Z87.1)Safety Goggles + Blast Shield Safety Goggles + Face Shield + Blast Shield
Hand Protection Nitrile Gloves (Double gloved)Laminate Film (Silver Shield) under NitrileKevlar Cut-Resistant Liners under Laminate/Nitrile (Blast protection)
Body Protection Standard Lab Coat (Cotton)Flame-Resistant (Nomex/Kevlar) Lab Coat FR Lab Coat + Chemical Apron
Respiratory N/A (if sealed)Fume Hood (Face velocity > 100 fpm)Fume Hood. Use N95/P100 if powder is fine/dusty.

Critical Note: Never use metal spatulas. Metal-on-glass friction can initiate detonation in dry nitro-compounds. Use Teflon, wood, or conductive plastic spatulas only.

Part 3: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the mandatory safety logic for moving this compound through the laboratory.

G Receipt Receipt & Inspection (Check bottle integrity) Storage Storage (4°C, Dark, Segregated) Receipt->Storage Weighing Weighing (Anti-static gun, Teflon tools) Storage->Weighing Allow warm to RT Reaction Reaction / Synthesis (Blast Shield, Inert Atm) Weighing->Reaction Dissolve immediately Workup Workup & Isolation (NEVER distill to dryness) Reaction->Workup Workup->Storage Purified Product Waste Waste Disposal (Quench -> Test -> Bin) Workup->Waste Liquids Warning CRITICAL: Do not heat > 50°C without DSC data Workup->Warning

Figure 1: Operational workflow emphasizing thermal limits and tool selection.

Detailed Procedures

A. Storage

  • Temperature: Store at 2–8°C. Nitro compounds can degrade autocatalytically.

  • Segregation: Store away from amines, strong bases, and oxidizers.

  • Light: Amber vials are mandatory (nitro group photolability).

B. Weighing & Transfer

  • Grounding: Ensure the balance and operator are grounded to prevent electrostatic discharge (ESD).

  • Tools: Use conductive plastic or porcelain spatulas. NO METAL.

  • Solvent Dampening: If handling >1g, dampen the solid with the reaction solvent (e.g., DCM or Toluene) before transferring to reduce dust explosion risk.

C. Reaction & Concentration (The Danger Zone)

  • Solvents: Avoid ether/THF if possible (peroxide risk + nitro energetic = high hazard). Use DCM, Toluene, or Ethyl Acetate.

  • Rotary Evaporation:

    • Bath Temperature: Maximum 40°C .

    • Pressure: Reduce pressure gradually.

    • Dryness: NEVER concentrate to complete dryness on a rotovap. Stop when a viscous oil/slurry remains.

    • Shielding: Keep the rotovap sash down or use a portable blast shield.

Part 4: Waste Disposal & Decontamination

Do not dispose of pure 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole in general organic waste. It may form explosive crusts on the waste container cap.

Chemical Destruction (Quenching)

Before disposal, the nitro group should be chemically reduced or the compound diluted significantly.

  • Dilution Method (Small Scale < 100 mg):

    • Dissolve in acetone or ethyl acetate to < 5% concentration.

    • Dispose of in the "High Hazard / Oxidizer" organic waste stream.

  • Reductive Quench (Large Scale > 100 mg):

    • Treat the waste solution with aqueous sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) to reduce the nitro group to an amine (which is toxic but non-explosive).

    • Check pH (ensure it remains neutral/basic for dithionite).

Spill Response
  • Solid Spill: Do not sweep (friction). Cover with sand/vermiculite. Dampen with water/acetone. Scoop up with a plastic shovel.

  • Liquid Spill: Absorb with vermiculite. Do not use paper towels (combustible).

Disposal Decision Tree

D Start Waste Material Type Is it Solid or Liquid? Start->Type Solid Solid Residue Type->Solid Solid Liquid Solution Type->Liquid Liquid Dissolve Dissolve in Acetone (Dilute to <5%) Solid->Dissolve ConcCheck Concentration > 5%? Liquid->ConcCheck Tag Tag: 'Contains Nitro-Heterocycle' High Hazard Stream Dissolve->Tag Dilute Dilute further ConcCheck->Dilute Yes ConcCheck->Tag No Dilute->Tag

Figure 2: Waste disposal logic to prevent accumulation of explosive residues.

References

  • Energetic Properties of Nitropyrazoles: Zhang, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Handling Energetic Materials: American Chemical Society (ACS). (2021).[1][2][3] Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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